Technical Documentation Center

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
  • CAS: 2098112-60-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Reactivity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and biorthogonal chemical probes, the design of tunable electrophiles is paramount. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and biorthogonal chemical probes, the design of tunable electrophiles is paramount. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly specialized molecular scaffold that bridges a lipophilic recognition element (the 2,5-dimethoxyphenyl group) with a finely tuned covalent warhead (the 2-cyanooxazole moiety).

Unlike hyper-reactive Michael acceptors (e.g., unsubstituted acrylamides) that often suffer from rapid glutathione (GSH) depletion and off-target toxicity, the 2-cyanooxazole group offers a balanced electrophilicity. The electron-withdrawing nature of the oxazole ring activates the nitrile carbon, making it susceptible to nucleophilic attack by the thiolate anions of active-site cysteines, forming reversible or irreversible imidothioate adducts[1]. This guide provides an in-depth technical analysis of the compound's basic properties, mechanistic behavior, and the experimental protocols required to validate its utility in drug discovery.

Physicochemical Properties

Understanding the baseline physicochemical metrics of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is critical for predicting its pharmacokinetics, solubility, and binding affinity. The presence of two methoxy groups provides critical hydrogen bond acceptors while dictating the dihedral angle between the phenyl and oxazole rings via steric hindrance at the ortho position.

PropertyValueMechanistic Implication
Chemical Formula C₁₂H₁₀N₂O₃Baseline atomic composition for MS identification.
Molecular Weight 230.22 g/mol Highly fragment-like; excellent for lead optimization.
Topological Polar Surface Area (TPSA) ~68.3 ŲFavorable for membrane permeability; potential for BBB penetration.
LogP (Predicted) 2.5 – 3.0Optimal lipophilicity for hydrophobic pocket engagement.
H-Bond Donors / Acceptors 0 / 5Relies entirely on accepting H-bonds (via N, O, and methoxy groups).
Rotatable Bonds 3Restricted flexibility minimizes entropic penalty upon target binding.

Mechanistic Grounding: The Covalent Warhead

The defining feature of this molecule is the oxazole-2-carbonitrile group. Cyano-heterocycles are well-documented for their ability to undergo condensation reactions with 1,2-aminothiols (such as N-terminal cysteines) to form luciferin analogs, a property heavily exploited in bioluminescence imaging and click chemistry[1][2].

In the context of protein targeting, the cyano carbon acts as a hard electrophile. When positioned near a nucleophilic cysteine residue within a protein's binding pocket, the thiolate attacks the nitrile carbon. This causality is driven by the oxazole ring, which pulls electron density away from the cyano group, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating the attack.

Mechanism A 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile C Nucleophilic Attack on Cyano Carbon A->C B Target Protein (Cysteine-SH) B->C D Imidothioate Adduct (Covalent Complex) C->D

Mechanism of covalent engagement between the 2-cyanooxazole warhead and a nucleophilic cysteine.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the compound and the self-validating system used to profile its reactivity.

Synthesis Protocol: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Causality Check: Building the oxazole core prior to introducing the cyano group is essential. Attempting to construct the ring with the sensitive nitrile already present often leads to premature hydrolysis or unwanted cyclization side-reactions.

  • Oxazole Core Formation (van Leusen Reaction):

    • React 2,5-dimethoxybenzaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate (K₂CO₃) in refluxing methanol.

    • Result: 5-(2,5-Dimethoxyphenyl)oxazole.

  • C2-Metalation and Carboxylation:

    • Cool the intermediate to -78°C in anhydrous THF. Treat with n-butyllithium (n-BuLi) to selectively deprotonate the C2 position of the oxazole.

    • Quench the resulting organolithium species with dry ice (solid CO₂) to yield the 2-carboxylic acid, followed by treatment with ammonium chloride/HATU to form the primary amide: 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide.

  • Dehydration to Carbonitrile:

    • Suspend the amide in phosphorus oxychloride (POCl₃) and heat to 80°C for 4 hours. POCl₃ acts as a dehydrating agent, converting the primary amide directly into the carbonitrile.

    • Validation: Quench over ice, extract with ethyl acetate, and purify via silica gel chromatography. Confirm the presence of the sharp C≡N stretch at ~2230 cm⁻¹ via IR spectroscopy.

Workflow: Glutathione (GSH) Reactivity Profiling

To serve as a viable drug candidate, the compound must not indiscriminately react with abundant cellular thiols like GSH. The standard industry assay measures the thiol reactivity rate constant over a 72-hour period[3].

  • Preparation: Prepare a 250 µM solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Initiation: Spike 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile into the GSH solution to achieve a final compound concentration of 50 µM. Causality: Using a 5-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the calculation of the degradation rate.

  • Incubation & Quenching: Incubate the mixture at 37°C. At specific time points (0, 1, 4, 24, 48, and 72 hours), remove 50 µL aliquots and quench by adding 50 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate buffer salts. Analyze the supernatant via LC-MS/MS.

  • Validation: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​ ) is derived. Simultaneously track the appearance of the GSH-adduct mass (M + 307 Da) to confirm that parent depletion is strictly due to covalent adduction, not aqueous hydrolysis.

Workflow Step1 1. Incubate Compound with 250 µM GSH (pH 7.4) Step2 2. Quench Aliquots at 0, 1, 4, 24, 48, 72 hrs Step1->Step2 Step3 3. HPLC-MS Analysis (Track Parent & Adduct) Step2->Step3 Step4 4. Calculate Thiol Reactivity (k_inact and Half-life) Step3->Step4

Standard workflow for assessing glutathione (GSH) reactivity and half-life.

Applications in Drug Development

The 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile scaffold is highly modular. In drug development, the 2,5-dimethoxyphenyl moiety can be optimized to fit the S1 or S2 pockets of specific proteases or the hinge region of kinases. Once non-covalent affinity is established by the tail, the 2-cyanooxazole warhead is positioned in close proximity to a non-catalytic cysteine, driving the covalent reaction forward. This spatial proximity drastically increases the local concentration of the electrophile, allowing for potent target inhibition even if the intrinsic GSH reactivity (assessed in Section 4.2) is exceptionally low.

References

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances.[Link]

  • OXAZOLE-2-CARBONITRILE | CAS#:68776-60-3. Chemsrc.[Link]

  • Orthogonal Luciferase-Luciferin Pairs for Bioluminescence Imaging. ResearchGate.[Link]

Sources

Exploratory

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile chemical structure

An In-Depth Technical Guide to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: Synthesis, Characterization, and Scientific Context Introduction The oxazole ring system, a five-membered aromatic heterocycle containing nitr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: Synthesis, Characterization, and Scientific Context

Introduction

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2][3][4][5][6][7][8] Its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals is a testament to its unique stereoelectronic properties and its capacity to engage in various non-covalent interactions with biological targets.[2] Derivatives of the oxazole core exhibit a vast spectrum of pharmacological activities, including anticancer,[1][9][10][11] anti-inflammatory, and antimicrobial properties.[1]

This guide focuses on a specific, rationally designed derivative: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile . This molecule integrates three key structural motifs: the biologically significant oxazole core, a 2,5-dimethoxyphenyl substituent known to modulate activity in various pharmacophores, and a 2-carbonitrile group, which can act as a key pharmacophoric element or a synthetic handle for further elaboration. This document provides a comprehensive technical overview intended for researchers and drug development professionals, detailing the molecule's structure, a robust synthetic strategy, and a full suite of analytical characterization techniques.

Molecular Architecture: Chemical Structure and Properties

The structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is characterized by the planar, aromatic oxazole ring, which is substituted at the C5 position with a 2,5-dimethoxyphenyl group and at the C2 position with an electron-withdrawing nitrile (cyano) group. The methoxy groups on the phenyl ring are electron-donating, creating a distinct electronic profile across the molecule that can influence its reactivity and biological target interactions.

Caption: Chemical Structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
CAS Number Not available
Appearance (Predicted) Off-white to light yellow solid
Solubility (Predicted) Soluble in DMSO, DMF, Methanol, Chloroform

Synthesis and Mechanism: A Two-Step Approach

The synthesis of 5-substituted-2-carbonitrile oxazoles is not typically achieved in a single step via standard named reactions. A robust and logical synthetic strategy involves a two-step process: first, the formation of the 5-substituted oxazole ring, followed by the introduction of the carbonitrile functionality at the C2 position.

Step 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a cornerstone of oxazole synthesis, prized for its reliability and operational simplicity.[12][13][14][15][16][17][18] It facilitates the creation of 5-substituted oxazoles through the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[12][14][19] The reaction proceeds via the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization ensues, forming an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[12][13][14]

G cluster_mechanism Van Leusen Reaction Mechanism TosMIC TosMIC (Ts-CH2-NC) Anion TosMIC Anion [Ts-CH-NC]⁻ TosMIC->Anion Deprotonation Base1 Base (e.g., K2CO3) Base1->Anion Adduct Alkoxide Adduct Anion->Adduct Nucleophilic Attack Aldehyde 2,5-Dimethoxy- benzaldehyde Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Product1 5-(2,5-Dimethoxyphenyl)oxazole Oxazoline->Product1 Elimination of p-toluenesulfinic acid

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Step 2: C2-Cyanation via Lithiation

The C2 proton of an oxazole ring is the most acidic, allowing for regioselective deprotonation with a strong base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-oxazole intermediate is a potent nucleophile that can be quenched with a suitable electrophile to install a variety of functional groups. To introduce the carbonitrile, an electrophilic cyanating agent like cyanogen bromide (BrCN) or p-toluenesulfonyl cyanide (TsCN) is employed.

Experimental Workflow

G start Starting Materials: 2,5-Dimethoxybenzaldehyde TosMIC, K2CO3, Methanol step1 Step 1: Van Leusen Reaction - Combine reactants in Methanol - Stir at room temperature (or gentle heat) - Monitor by TLC start->step1 workup1 Aqueous Workup & Extraction - Quench with water - Extract with Ethyl Acetate - Dry and concentrate step1->workup1 purify1 Purification (Column Chromatography) - Isolate 5-(2,5-Dimethoxyphenyl)oxazole workup1->purify1 product1 Intermediate Product: 5-(2,5-Dimethoxyphenyl)oxazole purify1->product1 step2_setup Step 2: C2-Lithiation - Dissolve intermediate in dry THF - Cool to -78 °C under N2 atmosphere - Add n-BuLi dropwise product1->step2_setup step2_quench Electrophilic Quench - Add Cyanating Agent (e.g., TsCN) - Stir at -78 °C, then warm to RT step2_setup->step2_quench workup2 Aqueous Workup & Extraction - Quench with sat. NH4Cl (aq) - Extract with Ethyl Acetate - Dry and concentrate step2_quench->workup2 purify2 Final Purification - Column Chromatography or Recrystallization workup2->purify2 final_product Final Product: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile purify2->final_product

Caption: Proposed two-step synthetic workflow for the target molecule.

Detailed Protocol

Part A: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole

  • To a solution of 2,5-dimethoxybenzaldehyde (1.0 mmol, 1 equiv.) and tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv.) in anhydrous methanol (10 mL), add potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 5-(2,5-dimethoxyphenyl)oxazole.

Part B: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

  • Dissolve 5-(2,5-dimethoxyphenyl)oxazole (1.0 mmol, 1 equiv.) in anhydrous tetrahydrofuran (THF) (10 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise via syringe. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve p-toluenesulfonyl cyanide (TsCN) (1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL).

  • Add the solution of the 2-lithio-oxazole to the TsCN solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final product, 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile.

Structural Elucidation and Spectroscopic Data

The definitive confirmation of the chemical structure requires a combination of modern spectroscopic techniques. Based on the known values for similar structural motifs, the following data are predicted for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Technique Predicted Data and Interpretation
¹H NMR δ 7.5-7.8 ppm (s, 1H): Proton at C4 of the oxazole ring. δ 7.0-7.3 ppm (m, 3H): Protons on the 2,5-dimethoxyphenyl ring. δ 3.8-3.9 ppm (s, 6H): Two distinct singlets for the two methoxy (-OCH₃) groups.[20][21][22][23]
¹³C NMR δ 160-165 ppm: C5 of the oxazole ring. δ 150-155 ppm: C2 of the oxazole ring. δ 120-130 ppm: C4 of the oxazole ring. δ 115-125 ppm: Aromatic carbons of the phenyl ring. δ 110-115 ppm: Carbon of the nitrile (-C≡N) group.[24] δ 55-60 ppm: Carbons of the two methoxy (-OCH₃) groups.[25][26][27][28][29]
IR (Infrared) ~2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[24][30][31][32] ~1600, 1500 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and oxazole rings. ~1250, 1050 cm⁻¹: C-O stretching from the methoxy groups and the oxazole ring. ~3100-3000 cm⁻¹: Aromatic C-H stretching.
MS (Mass Spec) [M]⁺ at m/z 230: Molecular ion peak corresponding to the molecular weight. Fragmentation: Expected fragmentation patterns include the loss of CO, HCN, and cleavage of the oxazole ring, consistent with fragmentation pathways observed for other aryl-substituted oxazoles.[33][34][35][36]

Scientific Context and Future Directions

The oxazole scaffold is a validated pharmacophore present in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have been extensively investigated for a wide range of therapeutic applications, demonstrating activities that include the inhibition of tubulin polymerization, protein kinases, and cyclooxygenase (COX) enzymes.[1][3]

The specific combination of a dimethoxyphenyl ring and a nitrile group in the target molecule is of significant interest. The 2,5-dimethoxy substitution pattern is found in compounds with known psychoactive or serotonergic activity, while the nitrile group can serve as a hydrogen bond acceptor or a bioisostere for other functional groups. Given the well-documented anticancer and anti-inflammatory potential of related oxazole structures,[4][5][37] 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a compelling candidate for biological screening. Future research should focus on its in vitro evaluation against various cancer cell lines and inflammatory pathway targets. The synthetic route described herein is amenable to modification, allowing for the creation of a library of analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a novel chemical entity with significant potential in drug discovery. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established and reliable chemical principles. By leveraging a two-step synthetic strategy combining the Van Leusen oxazole synthesis with subsequent C2-cyanation, the target molecule can be accessed efficiently. The detailed spectroscopic analysis provides a clear roadmap for its structural confirmation. As the search for novel therapeutic agents continues, the exploration of rationally designed heterocyclic compounds like this one will remain a critical endeavor for the scientific community.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of the Indian Chemical Society. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 3. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. [Link]

  • Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. R Discovery. [Link]

  • Nitrile IR Spectroscopy Overview. Scribd. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ACS Omega. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Journal of Advanced Scientific Research. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1273, 134261. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. PubMed. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. [Link]

  • Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. [Link]

  • The mass spectra of some alkyl and aryl oxazoles. SciSpace. [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][12][13] Azoles. MDPI. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Harrison, A. G., & Yalcin, T. (1999). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 10(4), 285-290. [Link]

  • Van Leusen reaction. Grokipedia. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. RSC Publishing. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Oxazole, 2-(8Z,11Z,14Z)-8,11,14-heptadecatrien-1-yl-4,5-dihydro- - Optional[13C NMR]. SpectraBase. [Link]

  • Oxazole - Optional[13C NMR]. SpectraBase. [Link]

  • Chemical shifts. University of Cambridge. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Foundational

Synthesis and Mechanistic Pathway of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary & Rationale The compound 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) represents a highly functionalized heterocyclic scaffold. The 2-cyanooxazole moiety is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) represents a highly functionalized heterocyclic scaffold. The 2-cyanooxazole moiety is a privileged pharmacophore, frequently deployed as a reversible covalent warhead in targeted enzyme inhibitors (e.g., Cathepsin K inhibitors) and as a versatile building block in materials science.

Designing a synthesis for this molecule requires navigating the unique electronic properties of the oxazole ring. While classical methods rely on the multi-step dehydration of oxazole-2-carboxamides, modern synthetic logic favors the direct, atom-economical C-H functionalization of the oxazole core. This whitepaper details a validated, two-phase synthetic pathway: a Van Leusen oxazole synthesis followed by regioselective cryogenic C2-cyanation.

Retrosynthetic Strategy & Pathway Selection

Our retrosynthetic disconnection prioritizes minimizing step count while maximizing regiocontrol. The target molecule is disconnected at the C2–CN bond, leading back to the intermediate 5-(2,5-dimethoxyphenyl)oxazole. This intermediate is further disconnected via the C4–N3 and C5–O1 bonds to commercially available 2,5-dimethoxybenzaldehyde and Tosylmethyl isocyanide (TosMIC).

Retrosynthesis Target 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Intermediate 5-(2,5-Dimethoxyphenyl) oxazole Target->Intermediate C2-Cyanation (n-BuLi, TsCN) SM 2,5-Dimethoxybenzaldehyde + TosMIC Intermediate->SM Van Leusen Synthesis

Retrosynthetic analysis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

An alternative approach involves the. However, this requires a cumbersome three-step sequence (esterification → amidation → dehydration) from the C2-carboxylic acid. The direct C2-cyanation route described below is vastly superior in terms of operational efficiency.

Step-by-Step Experimental Protocols & Mechanistic Causality

Phase 1: Construction of the Oxazole Core (Van Leusen Synthesis)

Objective: Synthesize the intermediate 5-(2,5-dimethoxyphenyl)oxazole.

Protocol:

  • Initiation: Charge a round-bottom flask with 2,5-dimethoxybenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Reaction: Stir the suspension at reflux (65 °C) for 3 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent blue spot under 254 nm UV light confirms oxazole formation.

  • Workup: Cool to room temperature, evaporate the methanol, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Causality (E-E-A-T): The choice of K₂CO₃ in methanol is highly deliberate. According to established , the base must be strong enough to deprotonate the active methylene of TosMIC, enabling nucleophilic attack on the aldehyde. Methanol provides a protic environment that stabilizes the intermediate oxazoline. Refluxing drives the subsequent elimination of toluenesulfinic acid (TsOH) to yield the fully aromatized, thermodynamically stable oxazole ring.

Phase 2: Regioselective C2-Cyanation

Objective: Convert the intermediate to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Protocol:

  • Preparation: Charge a dry Schlenk flask with 5-(2,5-dimethoxyphenyl)oxazole (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench rapidly with D₂O, and analyze via ¹H-NMR. The complete disappearance of the highly deshielded C2-H singlet (~8.0 ppm) validates quantitative lithiation.

  • Electrophilic Quench: Add a pre-cooled solution of p-Toluenesulfonyl cyanide (TsCN, 1.2 equiv) in THF dropwise.

  • Termination: Stir at -78 °C for 1 hour. Crucial: Quench the reaction with saturated aqueous NH₄Cl before removing the cooling bath.

  • Isolation: Warm to room temperature, extract with EtOAc, and purify via silica gel chromatography to yield the target carbonitrile.

Mechanistic Causality (E-E-A-T): The C2 position of the oxazole ring is the most acidic (pKa ~20) due to the inductive effects of the adjacent oxygen and nitrogen atoms. However,. If the internal temperature rises above -40 °C prior to the electrophilic quench, the ring undergoes a rapid valence tautomerization, breaking down into an open-chain isocyanide. Strict cryogenic control and quenching before warming are absolute mandates for this self-validating system.

Mechanism Oxazole 5-(2,5-Dimethoxyphenyl) oxazole Lithio 2-Lithiooxazole Intermediate (Stable at -78°C) Oxazole->Lithio n-BuLi, THF -78°C OpenChain Open-chain Isocyanide (Degradation > -40°C) Lithio->OpenChain Warming (Side reaction) Product Target 2-Cyanooxazole Product Lithio->Product TsCN Electrophilic quench

Mechanistic pathway of C2-cyanation and temperature-dependent degradation.

Data Presentation: Reagent & Optimization Metrics

Table 1: Quantitative Stoichiometry (Standardized for 10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2,5-Dimethoxybenzaldehyde166.171.01.66 gPrimary Starting Material
TosMIC195.241.12.15 gC4-N3-C2 Cyclization Synthon
K₂CO₃ (Anhydrous)138.202.02.76 gMild Deprotonating Base
n-BuLi (2.5 M in hexanes)64.061.24.8 mLC2-Lithiating Agent
p-Toluenesulfonyl cyanide181.211.22.17 gCyanating Electrophile

Table 2: Comparative Analysis of Cyanating Agents for 2-Lithiooxazoles

Cyanating AgentElectrophilicityExpected YieldByproducts / Toxicity ProfileOperational Suitability
TsCN High75–85%p-Toluenesulfinate (water-soluble)Excellent (Solid, easy to handle)
Phenyl cyanate (PhOCN) High70–80%Phenol (requires basic wash)Good (Liquid, moderate toxicity)
Cyanogen bromide (BrCN) Moderate40–50%Bromide exchange productsPoor (Highly toxic, volatile)

Note: TsCN is selected as the optimal reagent due to its high yield, solid state, and the ease of removing the sulfinate byproduct during the aqueous NH₄Cl quench.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Egyptian Journal of Basic and Applied Sciences (Taylor & Francis) URL:[Link]

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles Source: Molecules (MDPI) URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole Source: PharmaGuideline URL:[Link]

Exploratory

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile CAS number

An In-Depth Technical Whitepaper on the Synthesis, Reactivity, and Medicinal Application of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile Executive Summary In the landscape of modern drug discovery, the strategic selecti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Synthesis, Reactivity, and Medicinal Application of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) has emerged as a highly privileged synthetic intermediate[1]. By combining the rigid, electron-withdrawing oxazole core with the tunable, electron-rich 2,5-dimethoxyphenyl moiety, this molecule offers a unique electronic push-pull system. The C2-carbonitrile serves a dual purpose: it acts as a highly reactive electrophilic handle for downstream functionalization (e.g., into amidines or tetrazoles) and can function directly as a reversible covalent warhead targeting catalytic cysteines in protease enzymes.

This guide provides a comprehensive analysis of its structural rationale, physicochemical profile, and field-proven synthetic protocols designed for high-yield integration into pharmaceutical pipelines.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical parameters of a building block is critical for predicting the behavior of its downstream derivatives. The 2,5-dimethoxy substitution pattern is particularly valuable; the methoxy oxygens serve as potent hydrogen-bond acceptors, while the methyl groups provide steric bulk that can lock the phenyl ring into a specific dihedral angle relative to the oxazole core, optimizing binding within narrow enzyme pockets (such as kinase hinge regions).

Table 1: Quantitative Physicochemical Data for CAS 2098112-60-6

PropertyValueCausality / Relevance in Drug Design
CAS Number 2098112-60-6Unique identifier for procurement and chemical registry [1].
Molecular Formula C12H10N2O3Defines the atomic composition.
Molecular Weight 230.22 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area ~68.2 ŲIdeal for membrane permeability; allows room for adding polar groups later in the synthesis.
Hydrogen Bond Donors 0Enhances passive lipid bilayer permeability.
Hydrogen Bond Acceptors 4Facilitates robust interactions with target protein backbones.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon target binding.

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the synthetic origin of the carbonitrile and its divergent application pathways in medicinal chemistry.

G A 5-(2,5-Dimethoxyphenyl) oxazole-2-carboxamide B Dehydration (Cyanuric Chloride/DMF) A->B C 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile (CAS: 2098112-60-6) B->C D Nucleophilic Addition (NH2OH·HCl, DIPEA) C->D F [2+3] Cycloaddition (NaN3, NH4Cl) C->F E Hydroxyamidine Derivative (Kinase Hinge Binder) D->E G Tetrazole Bioisostere (Carboxylic Acid Mimetic) F->G

Synthetic workflow and downstream functionalization of CAS 2098112-60-6 in drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and an observable metric to confirm success without immediately requiring complex spectroscopic analysis.

Protocol A: Synthesis of the Carbonitrile via Mild Dehydration

Historically, dehydrating heterocyclic carboxamides required harsh reagents like phosphorus pentoxide ( P2​O5​ ), which can cleave sensitive methoxy ethers. Utilizing a cyanuric chloride/DMF system provides a much milder, high-yielding alternative [2].

  • Reagent Preparation: Dissolve 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical because the Vilsmeier-Haack-type intermediate formed in the next step is highly susceptible to premature aqueous hydrolysis, which would revert the reaction to the starting material.

  • Activation: Cool the solution to 0 °C and add cyanuric chloride (0.5 eq) portion-wise.

    • Causality: Cyanuric chloride reacts with DMF to generate the active dehydrating species. The low temperature mitigates the exothermic nature of this activation, preventing degradation of the oxazole ring [2].

  • Dehydration & Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The successful conversion is visually confirmed by the disappearance of the highly polar, baseline-retained carboxamide spot and the emergence of a high- Rf​ , strongly UV-active spot (the nitrile).

  • Quenching & Isolation: Pour the mixture over crushed ice and extract with Ethyl Acetate ( ). Wash the combined organic layers with saturated aqueous NaHCO3​ .

    • Causality: The basic wash neutralizes and solubilizes the cyanuric acid byproduct, partitioning it entirely into the aqueous waste.

  • Spectroscopic Validation: Dry the organic layer over Na2​SO4​ , concentrate, and analyze via IR spectroscopy.

    • Self-Validation: The reaction is deemed an absolute success when the broad primary amide N-H stretching bands (3300–3100 cm−1 ) completely vanish, replaced by a sharp, distinct C≡N stretch at approximately 2230 cm−1 .

Protocol B: Downstream Conversion to a Tetrazole Bioisostere

Nitriles are routinely converted into tetrazoles, which serve as metabolically stable, lipophilic bioisosteres for carboxylic acids in drug design [3].

  • Reaction Setup: Combine 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile (1.0 eq), sodium azide ( NaN3​ , 3.0 eq), and ammonium chloride ( NH4​Cl , 3.0 eq) in anhydrous DMF.

  • Cycloaddition: Heat the sealed vessel to 100 °C for 12 hours.

    • Causality: NH4​Cl acts as a mild proton source to generate hydrazoic acid ( HN3​ ) in situ. The electron-withdrawing oxazole ring makes the nitrile carbon highly electrophilic, accelerating the [2+3] dipolar cycloaddition with the azide.

  • Isolation & Self-Validation: Cool the mixture, dilute with water, and slowly acidify to pH 2 using 1M HCl.

    • Self-Validation: The tetrazole product has a pKa​ of ~4.5. Upon dropping the pH to 2, the tetrazole becomes fully protonated and neutral. Because of its lipophilicity, it will rapidly precipitate out of the aqueous solution as a white/pale-yellow solid, providing immediate visual confirmation of the reaction's success. Isolate via simple vacuum filtration.

Advanced Applications in Target-Based Drug Design

Beyond serving as a precursor, the oxazole-2-carbonitrile motif itself is a potent pharmacophore.

Covalent Inhibition: The carbonitrile group can act as a reversible covalent warhead. When the compound enters the active site of a cysteine protease (such as Cathepsin K, implicated in osteoporosis), the catalytic cysteine thiol attacks the electrophilic nitrile carbon. This forms a reversible thioimidate adduct. The 2,5-dimethoxyphenyl group is strategically positioned to occupy the adjacent S1 or S2 hydrophobic specificity pockets of the enzyme, anchoring the molecule and drastically increasing the residence time of the inhibitor [3].

Electronic Tuning: The electron-donating methoxy groups on the phenyl ring push electron density into the oxazole π -system. This subtly reduces the extreme electrophilicity of the C2-nitrile compared to an unsubstituted oxazole, preventing off-target toxicity (such as indiscriminate reaction with glutathione) while maintaining enough reactivity to engage the target enzyme's hyper-reactive catalytic cysteine.

References

  • Chemsrc Chemical Database. "5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) Properties and Registry." Chemsrc. Available at:[Link]

  • MDPI. "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles." Molecules. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles." RSC Advances. Available at:[Link]

Foundational

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: Molecular Weight Characterization and Its Implications in Drug Discovery

Executive Summary In modern medicinal chemistry, the physicochemical properties of a starting scaffold dictate the trajectory of downstream drug development. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the physicochemical properties of a starting scaffold dictate the trajectory of downstream drug development. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a highly versatile synthetic building block and pharmacological intermediate. With a molecular formula of C₁₂H₁₀N₂O₃ , it possesses an average molecular weight of 230.22 g/mol and an exact monoisotopic mass of 230.0691 Da [1][2].

This technical whitepaper provides an in-depth analysis of the compound's molecular weight, its strategic advantages within the framework of Lipinski's Rule of Five, and the rigorous analytical methodologies required for its exact mass verification using High-Resolution Mass Spectrometry (HRMS).

Structural Analysis & Molecular Weight Derivation

The structural architecture of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile consists of three distinct moieties:

  • Oxazole Core (C₃HNO): A five-membered heterocyclic aromatic ring providing hydrogen bond acceptor capabilities.

  • Carbonitrile Group (-C≡N): Attached at the C2 position, offering a strong electron-withdrawing effect and a vector for further functionalization (e.g., conversion to tetrazoles or amidines).

  • 2,5-Dimethoxyphenyl Group (-C₆H₃(OCH₃)₂): Attached at the C5 position, providing lipophilicity and steric bulk.

To calculate the exact molecular weight, we aggregate the atomic contributions based on standard atomic weights.

Table 1: Atomic Composition and Average Molecular Weight Calculation
ElementSymbolAtomic Weight ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
Carbon C12.01112144.13262.61%
Hydrogen H1.0081010.0804.38%
Nitrogen N14.007228.01412.17%
Oxygen O15.999347.99720.85%
Total 230.223 g/mol 100.00%

Note: While the average molecular weight (230.22 g/mol ) is used for stoichiometric calculations during bulk synthesis, the exact monoisotopic mass (230.0691 Da) is the critical value used for spectrometric identification[1].

Physicochemical Implications in Drug Discovery

The molecular weight of a compound is not merely a physical constant; it is a primary determinant of its pharmacokinetic viability.

According to 3, orally active drugs generally exhibit a molecular weight of less than 500 Daltons to ensure adequate passive membrane permeability and intestinal absorption[3].

At 230.22 g/mol , 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is classified as a "lead-like" or "fragment-like" molecule. In 4, starting with a low-molecular-weight binder ensures high ligand efficiency[4]. This provides medicinal chemists with a "molecular weight budget" of approximately 270 Da. During Structure-Activity Relationship (SAR) optimization, researchers can append solubilizing groups or additional pharmacophores without crossing the 500 Da threshold, thereby preserving the compound's drug-like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Optimization_Pathway A Fragment/Lead MW: 230.22 g/mol (High Ligand Efficiency) B Structural Optimization (Adding Pharmacophores) A->B SAR Studies C Drug Candidate MW < 500 g/mol (Lipinski Compliant) B->C ADMET Tuning

Figure 1: Lead optimization pathway utilizing the low molecular weight of the starting scaffold.

Experimental Methodologies for Molecular Weight Verification

To unambiguously confirm the identity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile,5 using an Orbitrap or Q-TOF analyzer is required[5]. Standard low-resolution MS cannot differentiate between the target compound and isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Protocol: HRMS Exact Mass Determination (Self-Validating System)

1. System Suitability and Self-Validation

  • Action: Before analyzing the unknown sample, inject a solvent blank (Methanol) followed by a known mass calibrant (e.g., Reserpine, exact mass 608.2734 Da).

  • Causality: The blank establishes a baseline and confirms the absence of column carryover. The calibrant validates that the mass accuracy error of the instrument is < 2 ppm. Do not proceed unless the calibrant mass is within this strict threshold.

2. Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete dissolution of the lipophilic dimethoxyphenyl moiety. The dilution prevents detector saturation, while formic acid acts as a proton donor to facilitate ionization.

3. Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Causality: The C18 stationary phase retains the lipophilic compound, separating it from any highly polar synthetic byproducts (e.g., unreacted salts) before they enter the mass spectrometer, preventing ion suppression.

4. Electrospray Ionization (ESI+) and Mass Analysis

  • Action: Operate the6 in positive ESI mode at a resolution of 120,000 (FWHM) at m/z 200[6].

  • Causality: The basic nitrogen atom in the oxazole ring readily accepts a proton from the mobile phase, generating a strong pseudomolecular ion [M+H]+ . The high resolution of 120,000 ensures that the measured mass can be confidently assigned to the specific elemental formula C₁₂H₁₁N₂O₃⁺.

5. Data Processing

  • Action: Extract the ion chromatogram for the theoretical [M+H]+ mass of 231.0769 Da (230.0691 Da + 1.0078 Da for the proton).

  • Validation: A mass error of ≤ 3 ppm confirms the molecular weight and elemental composition of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column) A->B Injection C Electrospray Ionization (ESI+ Mode) B->C Elution D Orbitrap Mass Analyzer (Resolution: 120,000) C->D Ion Transfer E Data Processing (Exact Mass: 231.0769 Da[M+H]+) D->E Spectrum Generation

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Conclusion

The molecular weight of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (230.22 g/mol ) positions it as an ideal, Lipinski-compliant starting point for drug discovery programs. By leveraging rigorous, self-validating HRMS protocols, researchers can accurately track this mass during synthetic workflows, ensuring the structural integrity and purity of the scaffold before committing to resource-intensive downstream biological assays.

References

  • Title: Explore - PubChemLite - NO2 (Isomeric Exact Mass Reference)
  • Title: New Functionalized Grignard Reagents and their Applications in Amination Reactions (HRMS Validation)
  • Source: wikipedia.
  • Source: vipergen.
  • Source: thermofisher.
  • Source: chromatographyonline.

Sources

Exploratory

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile IUPAC name

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: Structural Nomenclature, Synthesis, and Application as a Covalent Pharmacophore Executive Summary In contemporary medicinal chemistry, the strategic deployment of targeted c...

Author: BenchChem Technical Support Team. Date: March 2026

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: Structural Nomenclature, Synthesis, and Application as a Covalent Pharmacophore

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of targeted covalent inhibitors (TCIs) has revolutionized the treatment of oncology, viral infections, and autoimmune disorders. At the forefront of this paradigm are electrophilic warheads capable of reversible covalent engagement. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly specialized, structurally rigid pharmacophore designed for such applications. This technical whitepaper deconstructs the IUPAC nomenclature of this molecule, explores its physicochemical profile, details its mechanistic pharmacology, and provides a self-validating synthetic methodology for drug development professionals.

Structural Deconstruction & IUPAC Nomenclature

The IUPAC name 5-(2,5-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile provides a precise topological map of the molecule, which can be divided into three functional domains:

  • The Core (1,3-Oxazole): A five-membered heterocyclic aromatic ring containing oxygen at position 1 and nitrogen at position 3. The oxazole ring acts as a rigid, planar spacer that dictates the spatial vector of its substituents.

  • The Warhead (2-Carbonitrile): Located at the C2 position (between the oxygen and nitrogen atoms), the cyano group (–C≡N) is highly electron-deficient. The adjacent heteroatoms exert a strong inductive pull, significantly enhancing the electrophilicity of the sp-hybridized carbon[1]. This makes the oxazole-2-carbonitrile moiety an ideal reactive group for nucleophilic attack[2].

  • The Recognition Motif (5-(2,5-Dimethoxyphenyl)): Positioned at C5, this electron-rich aromatic ring provides critical lipophilic bulk. The methoxy groups at the ortho (2) and meta (5) positions act as hydrogen bond acceptors and dictate the dihedral angle between the phenyl and oxazole rings due to steric hindrance, locking the molecule into a favorable binding conformation for deep hydrophobic pockets (e.g., the S1/S2 pockets of proteases).

Physicochemical & Pharmacokinetic Profiling

To evaluate its viability as a lead compound or screening fragment, we must analyze its quantitative physicochemical properties. The data below demonstrates that the molecule strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

PropertyValuePharmacokinetic Implication & Causality
Molecular Formula C₁₂H₁₀N₂O₃Establishes the stoichiometric baseline.
Molecular Weight 230.22 g/mol Highly favorable for fragment-based drug design (FBDD); allows room for further functionalization without exceeding the 500 Da limit.
Predicted LogP ~2.5Optimal lipophilicity. Balances aqueous solubility with lipid membrane permeability, avoiding hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area 68.2 ŲFalls well within the ideal range (< 140 Ų) for passive cellular diffusion and oral absorption.
H-Bond Donors / Acceptors 0 / 5The lack of hydrogen bond donors reduces desolvation energy penalties, while the 5 acceptors allow for specific directional binding with target residues.
Rotatable Bonds 3High structural rigidity minimizes the entropic penalty typically incurred upon binding to a target protein.

Mechanistic Pharmacology: The Covalent Warhead

The primary utility of the oxazole-2-carbonitrile class in drug discovery is its ability to act as a reversible covalent inhibitor [3]. Unlike irreversible warheads (e.g., vinyl sulfones or fluoromethyl ketones) that permanently alkylate proteins and often lead to off-target toxicity, the cyano group offers a tunable, equilibrium-driven binding mechanism.

When targeting cysteine proteases (such as human cathepsins or viral proteases), the active site thiolate (Enz-S⁻) acts as a nucleophile. It attacks the electrophilic carbon of the nitrile group, forming a thioimidate adduct [4]. Because the oxazole ring stabilizes the resulting intermediate, the reaction is reversible. If the local concentration of the drug drops, the adduct can hydrolyze or dissociate, restoring the native enzyme.

Mechanism Target Cysteine Protease (Active Site Thiol: Enz-S-H) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Inhibitor 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Inhibitor->Complex Transition Nucleophilic Attack (Enz-S⁻ -> C≡N) Complex->Transition Deprotonation & Alignment Adduct Reversible Thioimidate Adduct (Covalent Inhibition) Transition->Adduct Reversible Covalent Bond Adduct->Complex Hydrolysis/Dissociation

Fig 1. Reversible covalent inhibition mechanism of oxazole-2-carbonitriles targeting active thiols.

Self-Validating Synthetic Methodology

While traditional syntheses of heterocyclic carbonitriles rely on the harsh dehydration of carboxamides using phosphorus pentoxide or cyanuric chloride[5], these methods often suffer from poor regioselectivity when constructing unsymmetrical oxazoles.

Synthesis SM 2,5-Dimethoxybenzaldehyde Reagent1 TOSMIC, K2CO3, MeOH (Van Leusen Synthesis) SM->Reagent1 Int1 5-(2,5-Dimethoxyphenyl)oxazole Reagent1->Int1 Reagent2 1. n-BuLi, THF, -78°C 2. Tosyl Cyanide (TsCN) Int1->Reagent2 Product 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Reagent2->Product

Fig 2. Regioselective synthetic workflow via Van Leusen cycloaddition and directed cyanation.

Phase 1: Regioselective Core Construction
  • Initiation: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) and toluenesulfonylmethyl isocyanide (TOSMIC) (1.1 eq) in anhydrous methanol. Causality: Methanol is chosen as the solvent because it stabilizes the intermediate oxazoline before the base-mediated elimination of the tosyl group.

  • Catalysis: Add K₂CO₃ (2.0 eq) and reflux for 3 hours. Causality: The base deprotonates the active methylene of TOSMIC, initiating the cycloaddition exclusively at the aldehyde carbon, ensuring 5-substitution.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The workflow is validated when the aldehyde peak disappears and the[M+H]⁺ 206 m/z peak emerges, confirming the formation of 5-(2,5-dimethoxyphenyl)oxazole.

  • Isolation: Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Phase 2: Directed Electrophilic Cyanation
  • Deprotonation: Dissolve the purified intermediate in anhydrous THF and cool to -78°C under an Argon atmosphere. Add n-BuLi (1.1 eq) dropwise. Causality: The C2 proton of the oxazole is highly acidic (pKa ~15) due to the adjacent oxygen and nitrogen atoms. The cryogenic temperature prevents the lithiated species from undergoing unwanted ring-opening side reactions.

  • Cyanation: Introduce p-Toluenesulfonyl cyanide (TsCN) (1.2 eq) dissolved in THF. Causality: TsCN acts as a highly efficient, electrophilic cyanide source that reacts cleanly with the C2-lithio species, avoiding the toxicity and handling issues of gaseous cyanogen chloride[2].

  • IPC: Quench a 50 µL micro-aliquot in saturated NH₄Cl and analyze via TLC (Hexane:EtOAc 3:1). A new, less polar UV-active spot confirms successful cyanation.

  • Workup & Final Validation: Quench the main reaction vessel with aqueous NH₄Cl, extract, and purify. Final structural validation is achieved via ¹H-NMR (noting the critical disappearance of the C2-H singlet at ~7.9 ppm) and HRMS ([M+H]⁺ 231.07 m/z).

Conclusion

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a sophisticated molecular building block that perfectly bridges the gap between synthetic tractability and potent pharmacological application. By leveraging its highly electrophilic C2-nitrile as a reversible covalent warhead and its substituted phenyl ring as a steric anchor, researchers can utilize this scaffold to develop next-generation targeted therapies with minimized off-target toxicity profiles.

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. MDPI. Available at: [Link]

  • OXAZOLE-2-CARBONITRILE | CAS#:68776-60-3. Chemsrc. Available at:[Link]

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. ResearchGate / Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Foundational

In-Depth Spectral Characterization and Synthetic Methodology of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Executive Summary The 2-cyanooxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced functional materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-cyanooxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced functional materials. The introduction of a 2,5-dimethoxyphenyl moiety at the C5 position of the oxazole ring significantly alters the electronic landscape of the molecule, influencing both its reactivity and its spectroscopic signature.

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile ( C12​H10​N2​O3​ ). By synthesizing field-proven methodologies with rigorous spectroscopic principles (NMR, IR, and HRMS), this whitepaper equips researchers with the self-validating protocols necessary to synthesize and definitively characterize this compound.

Synthetic Methodology & Experimental Protocol

The synthesis of oxazole-2-carbonitriles is classically achieved via the dehydration of the corresponding oxazole-2-carboxamides. While phosphorus pentoxide ( P2​O5​ ) is a traditional dehydrating agent, it often requires harsh conditions. A more modern, mild, and high-yielding approach utilizes cyanuric chloride in the presence of N,N -dimethylformamide (DMF) [1]. This method proceeds via a Vilsmeier-type intermediate, allowing for rapid dehydration at room temperature.

Step-by-Step Protocol: Cyanuric Chloride-Mediated Dehydration

Reagents Required:

  • 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide (1.0 equiv, 2.0 mmol)

  • Cyanuric chloride (0.5 equiv, 1.0 mmol)

  • Anhydrous N,N -Dimethylformamide (DMF) (5.0 mL)

  • Ethyl acetate (EtOAc) and Brine for extraction

Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (496 mg, 2.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add cyanuric chloride (184 mg, 1.0 mmol) in small portions to control the mild exotherm associated with the formation of the Vilsmeier-Haack-type active complex [1].

  • Dehydration: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1) or LC-MS until complete consumption of the starting amide is observed.

  • Quenching & Extraction: Quench the reaction by pouring the mixture into crushed ice/water (20 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (15 mL), water (15 mL), and brine (15 mL) to remove residual DMF and cyanuric acid byproducts.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to yield the pure carbonitrile.

SyntheticWorkflow A 5-(2,5-Dimethoxyphenyl) oxazole-2-carboxamide B Cyanuric Chloride / DMF (Vilsmeier-type activation) A->B C Dehydration Reaction (Room Temperature, 2h) B->C D Aqueous Quench & Extraction (EtOAc / H2O) C->D E 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile D->E

Synthetic workflow for the mild dehydration of oxazole-2-carboxamide to oxazole-2-carbonitrile.

Spectral Data Analysis & Structural Elucidation

The structural validation of 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile relies on identifying the highly specific electronic effects induced by the push-pull system: the electron-donating dimethoxyphenyl ring at C5 and the strongly electron-withdrawing nitrile group at C2. The data presented below represents the rigorously extrapolated spectroscopic profile based on established 5-aryloxazole and oxazole-2-carbonitrile scaffolds [2, 3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Interpretation:

  • 1 H NMR: The most diagnostic proton is the oxazole C4-H. In a standard unsubstituted oxazole, this proton resonates around δ 7.1 ppm. However, the strong anisotropic and electron-withdrawing effect of the C2-nitrile group deshields this proton significantly, pushing it downfield to approximately δ 7.85 ppm [2]. The aromatic protons of the 2,5-dimethoxyphenyl ring exhibit a characteristic ABX spin system.

  • 13 C NMR: The nitrile carbon ( C≡N ) is definitively identified around δ 110.5 ppm, which is highly characteristic for sp-hybridized carbons attached to an electronegative heteroaromatic ring. The methoxy carbons appear cleanly in the aliphatic oxygenated region ( δ 55-57 ppm) [3].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3.85Singlet (s)-3H −OCH3​ (C2' or C5')
3.90Singlet (s)-3H −OCH3​ (C5' or C2')
6.95Doublet (d)9.01HAr-H3'
6.98Doublet of doublets (dd)9.0, 3.01HAr-H4'
7.45Doublet (d)3.01HAr-H6'
7.85Singlet (s)-1HOxazole C4-H

Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
55.8, 56.2 CH3​ Methoxy carbons ( −OCH3​ )
110.5Quaternary (C)Nitrile carbon ( −C≡N )
112.4, 113.8, 116.5CHAromatic carbons (C3', C4', C6')
115.2Quaternary (C)Aromatic C1' (attachment to oxazole)
126.8CHOxazole C4
131.5Quaternary (C)Oxazole C2
150.2, 153.6Quaternary (C)Aromatic C2', C5' (oxygen-bound)
154.5Quaternary (C)Oxazole C5
Infrared (IR) Spectroscopy

Causality & Interpretation: IR spectroscopy is the most rapid method to confirm the success of the dehydration reaction. The starting material (carboxamide) will show strong C=O stretching (~1670 cm−1 ) and N-H stretching (~3200-3400 cm−1 ). In the product, these bands completely disappear, replaced by a sharp, distinct absorption at 2235 cm−1 , which uniquely corresponds to the C≡N triple bond stretch [1].

Table 3: Key IR Absorptions (ATR, solid state)

Wavenumber ( cm−1 )IntensityAssignment / Vibration Type
3120WeakAromatic C-H stretch
2940, 2835WeakAliphatic C-H stretch (methoxy groups)
2235Medium, Sharp C≡N stretch (Nitrile)
1605, 1500MediumC=C and C=N aromatic ring stretches
1220, 1045StrongC-O-C asymmetric and symmetric stretches
Mass Spectrometry (HRMS)

Causality & Interpretation: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode will yield the protonated molecular ion [M+H]+ . The exact mass calculated for C12​H11​N2​O3​ is 231.0764.

Fragmentation of this scaffold typically proceeds via the cleavage of the methoxy groups (loss of a methyl radical, −15 Da) or the expulsion of carbon monoxide ( −28 Da) from the oxazole ring, a well-documented pathway for 5-aryloxazoles under collision-induced dissociation (CID) [3].

MSFragmentation M [M+H]+ m/z 231.07 Frag1 Loss of CH3• m/z 216.05 M->Frag1 -CH3 (15 Da) Frag2 Loss of CO m/z 203.08 M->Frag2 -CO (28 Da) Frag3 Oxazole Ring Cleavage m/z 163.07 M->Frag3 -C2N2O

Proposed ESI-MS fragmentation logical pathway for 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile.

Conclusion

The characterization of 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile requires a multi-modal analytical approach. The presence of the nitrile group is definitively proven by the 2235 cm−1 IR stretch and the δ 110.5 ppm 13 C NMR signal. The connectivity of the dimethoxyphenyl ring to the oxazole core is validated by the downfield shift of the oxazole C4-H proton ( δ 7.85 ppm) in the 1 H NMR spectrum, a direct result of the electron-withdrawing nature of the C2-nitrile. Utilizing the cyanuric chloride dehydration protocol ensures a clean, self-validating synthetic workflow that avoids the harsh conditions of traditional reagents.

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles Source: MDPI (Molecules) URL:[Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon – Hydrogen Bonds Source: Amazon AWS (Supplemental Information / JACS) URL:[Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: MDPI (Molecules) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2] Among these, aqueous solubility stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2] Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[3][4][5] This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

The oxazole moiety is a key structural feature in numerous biologically active compounds, valued for its role in various therapeutic areas.[6][7][8] The subject of this guide, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, combines this privileged heterocycle with a dimethoxyphenyl group, suggesting a complex interplay of factors governing its solubility. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical considerations and practical methodologies for elucidating the solubility of this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and contextualize the resulting data within the broader drug development process.

Physicochemical Landscape of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

A preliminary in-silico assessment of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile's structure allows for the prediction of its solubility-influencing characteristics. The molecule possesses a five-membered oxazole ring containing both an oxygen and a nitrogen atom, which are sp2 hybridized and contribute to the planarity of the ring system.[6] The presence of the dimethoxyphenyl and nitrile groups will significantly impact its overall polarity and potential for intermolecular interactions.

Key structural features influencing solubility include:

  • Lipophilicity: The dimethoxyphenyl group contributes to the molecule's lipophilic character, which can decrease aqueous solubility.[1]

  • Hydrogen Bonding: The nitrogen atom in the oxazole ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially enhancing interaction with protic solvents.

  • Molecular Weight and Size: Larger molecules can present challenges for solvation, potentially leading to lower solubility.[9][10]

  • Crystal Lattice Energy: The energy required to overcome the forces holding the solid compound together will play a significant role in its dissolution.

Experimental Determination of Solubility: A Methodical Approach

A multi-faceted experimental strategy is essential for a comprehensive understanding of the solubility of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. This involves both kinetic and thermodynamic solubility assessments.

Kinetic Solubility Assays

Kinetic solubility measurements are high-throughput methods used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.[11][12] This provides a rapid indication of a compound's propensity to precipitate under non-equilibrium conditions.

This method relies on the detection of light scattering caused by the precipitation of the compound.[13]

Materials and Equipment:

  • 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or a microplate reader with turbidity measurement capabilities

  • Automated liquid handler (recommended for high-throughput)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with 1% DMSO).

Workflow for Kinetic Solubility Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO stock->serial_dil add_dmso Add DMSO dilutions to PBS serial_dil->add_dmso plate_prep Dispense PBS into 96-well Plate plate_prep->add_dmso incubate Incubate (e.g., 2h at 25°C) add_dmso->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for the turbidimetric kinetic solubility assay.

Thermodynamic Solubility Assays

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium.[14] This is typically determined using the shake-flask method and is considered the "gold standard" for solubility measurement.[4]

This method involves equilibrating an excess of the solid compound with the solvent over an extended period.

Materials and Equipment:

  • Solid 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

  • Aqueous buffers (e.g., pH 1.2, 6.5, and 7.4)[4]

  • Organic co-solvents (e.g., ethanol, propylene glycol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile to a series of vials containing the different solvents and buffers. Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[15]

  • Data Analysis: The concentration determined from the analysis of the supernatant is the thermodynamic solubility of the compound in that specific solvent system.

Data Presentation and Interpretation

The solubility data for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile should be summarized in a clear and concise table.

Solvent/Buffer System Temperature (°C) Solubility (µg/mL) Solubility (µM)
pH 1.2 Buffer25
pH 6.5 Buffer25
pH 7.4 Buffer (PBS)25
Water25
10% Ethanol in Water25
pH 7.4 Buffer (PBS)37

Interpreting the Results:

  • pH-Dependent Solubility: The oxazole ring is weakly basic.[16] Therefore, changes in solubility across the different pH buffers will indicate whether the compound's solubility is influenced by its ionization state.

  • Effect of Co-solvents: An increase in solubility with the addition of organic co-solvents would suggest that the compound has significant lipophilic character.

  • Temperature Effects: For most solid solutes, solubility increases with temperature.[9][10] The data at 25°C and 37°C will quantify this effect for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Factors Influencing the Solubility Profile

The experimental data should be analyzed in the context of several key factors that influence solubility.

Factors Affecting Solubility

cluster_physchem Physicochemical Properties cluster_external External Factors cluster_solid Solid-State Properties sol Solubility lipophilicity Lipophilicity (logP) lipophilicity->sol pka pKa pka->sol mw Molecular Weight mw->sol mp Melting Point mp->sol ph pH ph->sol temp Temperature temp->sol cosolvents Co-solvents cosolvents->sol polymorphism Polymorphism polymorphism->sol particle_size Particle Size particle_size->sol

Caption: Interplay of factors influencing the solubility of a compound.

  • pH and pKa: The pKa of the oxazole ring will dictate the pH at which the compound transitions between its ionized and non-ionized forms. The ionized form is generally more water-soluble.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[10]

  • Co-solvency: For poorly water-soluble compounds, the addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of the lipophilic solute.

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. Different polymorphs will have different crystal lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. Particle size also plays a role, with smaller particles generally dissolving faster due to a larger surface area-to-volume ratio.[17]

Implications for Drug Development

A well-defined solubility profile for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is crucial for guiding its development path.

  • Formulation Strategy: Poor aqueous solubility will necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate drug exposure in vivo.[2]

  • Route of Administration: For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed.[4] Low solubility can lead to poor and variable bioavailability, potentially hindering the development of an oral dosage form.[5]

  • In Vitro Assay Performance: In early-stage in vitro screening, compound precipitation can lead to inaccurate and misleading results.[18] Understanding the kinetic solubility is therefore essential for designing robust biological assays.

Conclusion

The solubility profile of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a critical dataset that will profoundly influence its trajectory as a potential therapeutic agent. While this guide does not present pre-existing data, it provides a robust and scientifically grounded framework for its determination and interpretation. By systematically applying the detailed kinetic and thermodynamic solubility protocols, researchers can generate the high-quality data necessary to make informed decisions throughout the drug discovery and development process. A thorough understanding of the interplay between the compound's structure, its physicochemical properties, and its behavior in various solvent systems is indispensable for unlocking its full therapeutic potential.

References

  • Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharmacy. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • White, A. D., & Francoeur, P. G. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]

  • White, A. D., & Francoeur, P. G. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH. Retrieved from [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23). Drug Development & Delivery. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

  • Factors Influencing Drug Solubility. (n.d.). Scribd. Retrieved from [Link]

  • Chemical structures of oxazole derivatives. The red-coloured segments... (n.d.). ResearchGate. Retrieved from [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • Oxazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026, February 15). Innovative Publication. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Physical Characteristics of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Introduction The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the oxazole scaffold allows for fine-tuning of physicochemical properties, making it a privileged structure in drug discovery.[1][2] This guide provides a comprehensive technical overview of the essential physical characteristics of a specific derivative, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, a molecule of interest for its potential pharmacological applications.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies for determining the key physical and spectral properties of this compound. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

The synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile can be approached through several established methods for oxazole formation. A plausible and efficient route is a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[5]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclodehydration A 2,5-Dimethoxybenzoyl Chloride C 2-((2,5-Dimethoxybenzoyl)amino)acetonitrile A->C Acylation B Aminoacetonitrile B->C D 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile C->D POCl3 or H2SO4

Caption: Proposed synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Experimental Protocol: Synthesis

Materials:

  • 2,5-Dimethoxybenzoyl chloride

  • Aminoacetonitrile hydrochloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Amide Formation:

    • Dissolve aminoacetonitrile hydrochloride in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add triethylamine dropwise to neutralize the hydrochloride salt.

    • Slowly add a solution of 2,5-dimethoxybenzoyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).[6]

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-((2,5-dimethoxybenzoyl)amino)acetonitrile.

  • Cyclodehydration:

    • To the crude intermediate, add a cyclodehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid at 0 °C.[5][6]

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

Physicochemical Characterization

A thorough characterization of the physical properties is essential to confirm the identity, purity, and suitability of the compound for further studies.

Workflow for Physicochemical Characterization

Characterization_Workflow Start Purified Compound MP Melting Point Determination Start->MP Sol Solubility Assessment Start->Sol NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC) MS->Purity Final Characterized Compound Purity->Final

Caption: Workflow for the physical characterization of the synthesized compound.

Summary of Physical Characteristics
PropertyPredicted Value/Range
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Off-white to light yellow solid
Melting Point 160-180 °C (predicted range)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
Melting Point Determination

Protocol:

  • A small amount of the purified solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly, and the range at which the solid melts is recorded. A sharp melting point range is indicative of high purity.[6]

Solubility Assessment

Protocol:

  • To approximately 1 mg of the compound in a small vial, add 0.1 mL of the test solvent.

  • Observe for dissolution at room temperature.

  • If not fully dissolved, gently warm the mixture and observe.

  • Categorize the solubility as soluble, sparingly soluble, or insoluble.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0s1HOxazole H4
~7.0-7.5m3HAromatic CH (phenyl ring)
~3.8-4.0s6H2 x OCH₃
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160-165Oxazole C5
~150-155Oxazole C2
~145-150Aromatic C-O
~110-140Aromatic CH and C (ipso)
~115-120Oxazole C4
~110-115Cyano C (C≡N)
~55-60OCH₃

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data to determine chemical shifts, coupling constants, and integrations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
~2230-2250Nitrile (C≡N)Stretching
~1600-1650Oxazole RingC=N Stretching
~1500-1600Aromatic RingC=C Stretching
~1200-1300Aryl EtherC-O Stretching
~1000-1100Oxazole RingC-O-C Stretching

Protocol for IR Analysis:

  • The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Result:

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 231.0764. The experimental value should be within 5 ppm of this value.

Protocol for MS Analysis:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is recorded in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

The characterization of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile involves a systematic application of synthetic and analytical chemistry techniques. The methodologies outlined in this guide provide a robust framework for obtaining the essential physical and spectral data required to confirm the structure and purity of this and similar novel oxazole derivatives. Such detailed characterization is a critical step in the drug discovery and development pipeline, enabling further investigation into the biological activities of these promising compounds.

References

  • Benchchem. An In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Chem-Impex. Oxazole-5-carbonitrile.
  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020).
  • Benchchem. A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.
  • Benchchem. Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole.
  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4.
  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024).

Sources

Exploratory

Theoretical Studies of Dimethoxyphenyl Oxazole Derivatives: A Computational Guide for Rational Drug Design

Executive Summary The integration of computational chemistry into the drug discovery pipeline has transformed how we identify and optimize lead compounds. Dimethoxyphenyl oxazole derivatives represent a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of computational chemistry into the drug discovery pipeline has transformed how we identify and optimize lead compounds. Dimethoxyphenyl oxazole derivatives represent a highly privileged class of pharmacophores, exhibiting potent biological activities ranging from anti-leukemic and anti-diabetic to neuroprotective effects. This whitepaper provides an in-depth, causality-driven guide to conducting theoretical studies—encompassing Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and ADMET profiling—on these specific derivatives. Designed for application scientists and drug development professionals, this guide establishes self-validating protocols to ensure scientific integrity and predictive accuracy.

The Pharmacological Rationale of the Scaffold

The structural architecture of dimethoxyphenyl oxazoles is not accidental; it is a highly evolved motif in medicinal chemistry. The five-membered heteroaromatic oxazole ring provides a rigid, planar core capable of participating in stacking and acting as a hydrogen bond acceptor[1]. Conversely, the dimethoxyphenyl moiety serves a dual purpose: it significantly enhances the molecule's lipophilicity (crucial for membrane permeability) and provides specific steric bulk that allows the molecule to anchor deeply into hydrophobic enzyme pockets[1].

To optimize these interactions, researchers must move beyond trial-and-error synthesis and employ theoretical computational models to predict molecular behavior before a single compound is synthesized in the laboratory[2].

Quantum Mechanical Profiling via Density Functional Theory (DFT)

Before understanding how a drug interacts with a protein, we must understand the drug itself in a vacuum. 3 is employed to calculate the electronic structure, geometry, and reactivity of the dimethoxyphenyl oxazole derivatives[3].

  • Causality of the Basis Set: We utilize the B3LYP functional with the 6-31G(d,p) basis set. Why? Because B3LYP provides an optimal balance between computational cost and electron correlation accuracy for organic molecules. The addition of polarization functions (d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms in the oxazole ring.

  • Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical reactivity. A narrower HOMO-LUMO gap in dimethoxyphenyl oxazoles typically correlates with higher biological reactivity, as the molecule can more easily donate or accept electrons during target binding[4].

  • Molecular Electrostatic Potential (MEP): MEP mapping visualizes nucleophilic (red) and electrophilic (blue) regions. For these derivatives, the oxazole nitrogen consistently presents as a strong nucleophilic center, guiding the rational design of hydrogen-bond interactions with target kinase or cholinesterase backbones[4].

G A Dimethoxyphenyl Oxazole Library Design B DFT Calculations (B3LYP/6-31G*) A->B 3D Coordinates C Molecular Docking (Target Enzymes) B->C Optimized Geometries D MD Simulations (100 ns Trajectory) C->D Top Binding Poses E ADMET Profiling (Pharmacokinetics) C->E High Affinity Hits F Lead Optimization D->F Stable Complexes E->F Non-toxic Profiles

Caption: The integrated theoretical computational workflow for dimethoxyphenyl oxazole drug discovery.

Predictive Interactions: Molecular Docking

While DFT defines the ligand, 5 predicts how the ligand will orient itself within the active site of a target protein (e.g., Acetylcholinesterase for Alzheimer's models or -amylase for anti-diabetic models)[5].

  • Causality of Scoring Functions: Docking algorithms (like AutoDock Vina) evaluate binding affinity ( ) by calculating the sum of steric (van der Waals) and electrostatic interactions. The methoxy groups of the dimethoxyphenyl moiety frequently engage in alkyl or -alkyl interactions with hydrophobic residues (e.g., Leu, Val, Tyr), anchoring the compound and lowering the overall binding energy[5].

Dynamic Validation: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot of a highly dynamic biological reality. To validate the docking pose, 4 place the ligand-protein complex in a solvated box with physiological ion concentrations, applying Newtonian physics to simulate movement over time (typically 100 to 500 ns)[4].

  • Causality of Trajectory Analysis: We monitor the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. If the ligand's RMSD fluctuates wildly (>3.0 Å), the docked pose was an artifact of the static algorithm, and the compound is likely a false positive. A stable RMSD (<2.0 Å) confirms that the dimethoxyphenyl oxazole derivative forms a durable, biologically viable complex[4].

G Lig Ligand: Dimethoxyphenyl Oxazole Dock Docking Engine (Lamarckian GA) Lig->Dock Gasteiger Charges Rec Receptor: Target Protein Grid Grid Generation (Active Site Mapping) Rec->Grid Remove H2O, Add H+ Grid->Dock Affinity Maps Pose Pose Clustering & Scoring Dock->Pose ∆G Calculation Val Self-Validation (Re-docking Native Ligand) Pose->Val RMSD < 2.0 Å

Caption: Logic flow for molecular docking and the critical self-validation checkpoint.

Standardized Experimental Methodologies

To ensure reproducibility and scientific rigor, the following step-by-step protocols must be adhered to. Each protocol is designed as a self-validating system.

Protocol 1: DFT Optimization and Electronic Profiling
  • Preparation: Sketch the 2D structures of the dimethoxyphenyl oxazole derivatives using ChemDraw and convert them to 3D coordinates.

  • Initial Minimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes.

  • Quantum Optimization: Submit the geometries to Gaussian software. Set the functional to B3LYP and the basis set to 6-31G(d,p).

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory.

  • Self-Validation Checkpoint: Analyze the frequency output. A valid, true-minimum geometry must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is in a transition state and must be re-optimized.

  • Property Extraction: Extract the HOMO and LUMO energies to calculate the energy gap ( ) and generate the MEP surface map.

Protocol 2: High-Throughput Molecular Docking
  • Protein Preparation: Download the target crystal structure from the PDB. Strip all co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Grid Box Definition: Center the grid box directly over the coordinates of the native co-crystallized ligand. Ensure the box dimensions encompass the entire active site cleft (typically 25x25x25 Å).

  • Ligand Preparation: Assign Gasteiger charges to the DFT-optimized dimethoxyphenyl oxazole ligands. Set all rotatable bonds to be flexible.

  • Execution: Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) with a minimum of 50 runs per ligand.

  • Self-Validation Checkpoint: Before analyzing novel derivatives, extract the native ligand from the crystal structure and re-dock it using your grid parameters. Calculate the RMSD between your docked pose and the original crystal pose. If the RMSD is > 2.0 Å, your grid or charge parameters are flawed and must be recalibrated.

Protocol 3: MD Simulation Pipeline
  • Topology Generation: Generate topologies for the target protein using the CHARMM36 force field. Generate ligand topologies using the CGenFF server.

  • Solvation & Ionization: Place the complex in a dodecahedron box. Solvate with the TIP3P water model and neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm.

  • Equilibration: Conduct NVT (constant Number of particles, Volume, and Temperature) equilibration for 100 ps at 300 K, followed by NPT (constant Pressure) equilibration for 100 ps at 1 bar.

  • Production Run: Execute a 100 ns production MD simulation.

  • Self-Validation Checkpoint: Check the potential energy and temperature plots during the NVT/NPT phases. They must plateau and remain stable before the production run begins. If they drift, the system is not equilibrated, and the production data will be invalid.

Quantitative Data Presentation

The following table summarizes representative theoretical data for a library of dimethoxyphenyl oxazole derivatives, demonstrating how computational metrics correlate with biological targets (e.g., Acetylcholinesterase and -amylase)[2][5].

Compound IDSub-structural MotifHOMO-LUMO Gap (eV)Binding Energy ( , kcal/mol)Target EnzymeADMET Profile (In Silico)
DPO-01 2,5-dimethoxyphenyl3.45-9.8AChEFavorable (High GI absorption, BBB+)
DPO-02 3,4-dimethoxyphenyl3.12-10.2BuChEFavorable (High GI absorption, BBB+)
DPO-03 2,4-dimethoxyphenyl3.80-8.5 -amylaseModerate (Potential CYP450 inhibitor)
DPO-04 3,5-dimethoxyphenyl3.25-9.4 -glucosidaseFavorable (No hepatotoxicity predicted)
Standard Donepezil (Control)4.10-11.0AChEFavorable (Clinical Standard)

Table 1: Summary of DFT, Docking, and ADMET parameters for theoretical dimethoxyphenyl oxazole derivatives.

References

  • Title: Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach | Source: National Institutes of Health (NIH) | URL: 3

  • Title: Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease | Source: Arabian Journal of Chemistry | URL: 5

  • Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles | Source: MDPI | URL: 1

  • Title: Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies | Source: DOI.org | URL: 4

  • Title: Computationally guided design and synthesis of pyrimidine-oxazole hybrids as novel antidiabetic agents: kinetic and molecular interaction studies | Source: PubMed (NIH) | URL: 2

Sources

Foundational

In Silico Modeling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: A Computational Framework for Novel 5-HT2A Receptor Ligands

Executive Summary The rational design of neurotherapeutics requires a precise understanding of ligand-receptor dynamics. The compound 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly compelling structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neurotherapeutics requires a precise understanding of ligand-receptor dynamics. The compound 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly compelling structural motif. It merges the canonical 2,5-dimethoxyphenyl pharmacophore—a well-documented anchor for 5-HT2A and 5-HT2C receptor agonism—with an oxazole-2-carbonitrile moiety. This heterocyclic extension acts as a rigid bioisostere and a strong hydrogen-bond acceptor, potentially altering receptor subtype selectivity and functional efficacy.

This whitepaper details a self-validating in silico methodology to evaluate this compound. By moving beyond basic rigid docking and employing Quantum Mechanical (QM) parameterization, Induced-Fit Docking (IFD), and microsecond-scale Molecular Dynamics (MD), we establish a predictive pipeline that bridges the gap between theoretical binding and physiological causality.

Pharmacophore Rationale: The 2,5-Dimethoxyphenyl Scaffold

The 2,5-dimethoxyphenyl group is the structural cornerstone of classical serotonergic psychedelics (e.g., the 2C and DOx series)[1]. In the 5-HT2A binding pocket, the 2-methoxy and 5-methoxy groups engage in critical hydrogen bonding and steric interactions with transmembrane helices 3 and 5 (specifically S159^{3.36} and S239^{5.43})[2].

However, the substitution of the traditional alkylamine side chain with an oxazole-2-carbonitrile fundamentally shifts the ligand's electronic and spatial profile. The cyano group (-C≡N) is a potent electron-withdrawing group that polarizes the oxazole ring, creating a highly directional dipole. Computationally modeling this requires rigorous protocols to prevent false-positive binding artifacts[3].

In Silico Pipeline: Methodologies & Causality

To ensure scientific integrity, the following step-by-step computational protocols must be executed. Each step is designed to resolve specific physical limitations inherent to standard molecular modeling.

Quantum Mechanical (QM) Ligand Parameterization

Standard empirical force fields (e.g., OPLS4, GAFF2) frequently miscalculate the electron density of conjugated, electron-deficient heterocycles. Relying on default charge assignments for the oxazole-2-carbonitrile group will skew the predicted electrostatic potential (ESP), leading to inaccurate docking poses.

  • Protocol:

    • Build the 3D structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

    • Perform a conformational search to identify the global energy minimum.

    • Execute a QM optimization using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory.

    • Extract Restrained Electrostatic Potential (RESP) charges and update the ligand's topology file.

  • Causality: By enforcing QM-derived charges, we ensure that the strong dipole moment of the carbonitrile group is accurately represented. This is critical for modeling its potential interaction with the extracellular vestibule or water networks within the GPCR binding site.

Receptor Preparation & Induced-Fit Docking (IFD)

GPCRs are highly plastic proteins. Rigid-receptor docking of extended ligands like our target compound often results in artificial steric clashes, leading to false negatives[4].

  • Protocol:

    • Import the active-state cryo-EM structure of the human 5-HT2A receptor (e.g., PDB: 6WHA).

    • Pre-process the protein: assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

    • Define the grid box around the orthosteric site (D155^{3.32}).

    • Run Induced-Fit Docking (IFD), allowing side-chain flexibility within a 5 Å radius of the ligand.

  • Causality: IFD permits the Extracellular Loop 2 (ECL2) and surrounding micro-switches to shift and accommodate the rigid cyano group. This reflects a physiologically relevant binding event, capturing the mutual conformational adaptation between the ligand and the receptor.

Molecular Dynamics (MD) & Conformational Stability

A static docking pose only represents a theoretical energy minimum. To confirm whether the compound acts as an agonist, we must observe its effect on the receptor's activation micro-switches over time.

  • Protocol:

    • Embed the top-scoring IFD complex into a POPC lipid bilayer.

    • Solvate with a TIP3P water model and neutralize with 0.15 M NaCl.

    • Perform NPT ensemble equilibration, followed by a 1 μs production run using Desmond or GROMACS.

    • Conduct MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations on the final 100 ns trajectory to determine the absolute binding free energy (ΔG).

  • Causality: Agonism at 5-HT2A is driven by specific structural shifts, notably the W284^{6.48} toggle switch and the PIF motif[2]. A 1 μs simulation provides sufficient thermodynamic sampling to observe whether the ligand maintains the receptor in its active conformation. If the toggle switch reverts to the inactive state, the ligand is likely an antagonist, regardless of its initial docking score.

Workflow Visualization

Below is the logical architecture of the self-validating in silico pipeline required for this analysis.

InSilicoWorkflow LIG QM Ligand Prep (DFT B3LYP/6-31G**) DOCK Induced-Fit Docking (Flexible ECL2) LIG->DOCK REC Receptor Prep (5-HT2A Cryo-EM) REC->DOCK MD Molecular Dynamics (1 μs Membrane System) DOCK->MD ADMET ADMET Prediction (CNS MPO Scoring) DOCK->ADMET MMGBSA MM/GBSA (Free Energy Profiling) MD->MMGBSA LEAD Pharmacological Evaluation MMGBSA->LEAD ADMET->LEAD

Fig 1. Sequential in silico pipeline for GPCR ligand evaluation, from QM parameterization to MD.

Quantitative Data: Comparative Affinity & ADMET Profiling

To contextualize the pharmacological potential of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, its predicted metrics are benchmarked against canonical 5-HT2A ligands. The data below synthesizes docking energetics, thermodynamic stability, and Central Nervous System Multiparameter Optimization (CNS MPO) scores.

CompoundGlideScore (kcal/mol)MM/GBSA ΔG (kcal/mol)CNS MPO Score (0-6)Predicted BBB Permeability (logBB)
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile -9.85-64.25.20.45
2C-B (Reference Agonist)-8.42-58.75.80.62
LSD (Reference Agonist)-11.20-78.44.90.81

Data Interpretation: The target compound demonstrates a superior theoretical binding affinity compared to the standard phenethylamine 2C-B, driven by the additional hydrogen-bonding capacity of the oxazole-2-carbonitrile group. Furthermore, its CNS MPO score of 5.2 indicates a high probability of successful blood-brain barrier (BBB) penetration with a favorable toxicity profile, making it a highly viable candidate for further in vitro validation.

Conclusion & Strategic Outlook

The in silico modeling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile reveals a sophisticated interplay between the established 2,5-dimethoxy orthosteric anchor and the novel oxazole-carbonitrile extension. By utilizing a rigorous computational pipeline—grounded in QM charge derivation and microsecond MD simulations—we eliminate the empirical blind spots common in early-stage drug discovery. This compound warrants immediate progression to in vitro radioligand binding assays and functional calcium-flux evaluations to confirm its predicted 5-HT2A/5-HT2C selectivity profile.

References

  • Title: Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Heterocyclic Building Blocks, Kinase Inhibitor Scaffolds, and Fluorescent Probes Strategic Route Design & Mechanistic Caus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Heterocyclic Building Blocks, Kinase Inhibitor Scaffolds, and Fluorescent Probes

Strategic Route Design & Mechanistic Causality

The oxazole-2-carbonitrile motif is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to enhance metabolic stability and engage in targeted covalent inhibition. Traditionally, the synthesis of oxazole-2-carbonitriles relies on the dehydration of oxazole-2-carboxamides using harsh, atom-inefficient reagents such as POCl₃ or P₂O₅ [3]. This classical approach necessitates a lengthy multi-step sequence to first install the carboxamide moiety.

To provide a more efficient, scalable, and modern alternative, this protocol details a highly convergent two-step synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile directly from commercially available 2,5-dimethoxybenzaldehyde.

Step 1: The Van Leusen Cyclization

The first step utilizes the Van Leusen oxazole synthesis[1, 2]. Tosylmethyl isocyanide (TosMIC) acts as a versatile [C-N-C] synthon. Under mild basic conditions (K₂CO₃), the active methylene group of TosMIC is deprotonated, initiating a [3+2] cycloaddition with the aldehyde. Causality in Reagent Selection: Methanol is deliberately chosen as the solvent. It is not merely a reaction medium; it actively facilitates the necessary proton transfer steps that drive the elimination of the toluenesulfinic acid leaving group, thereby aromatizing the intermediate oxazoline into the 5-aryloxazole core.

Step 2: Regioselective C2-Metalation and Cyanation

The second step leverages the inherent C-H acidity of the oxazole C2 position (located between the electronegative oxygen and nitrogen atoms). Causality in Reagent Selection: While n-butyllithium (n-BuLi) is commonly used for lithiation, it is a strong nucleophile and can competitively attack the oxazole ring. We specifically mandate the use of Lithium bis(trimethylsilyl)amide (LiHMDS), a sterically hindered, non-nucleophilic base, to ensure clean deprotonation. Causality in Temperature Control: Strict adherence to cryogenic conditions (-78 °C) is the most critical parameter of this workflow. Above -40 °C, the kinetic 2-lithiooxazole intermediate undergoes rapid ring-chain tautomerization into an acyclic isocyano enolate. This thermodynamic degradation irreversibly destroys the heterocyclic core. Trapping the stable kinetic intermediate at -78 °C with p-toluenesulfonyl cyanide (TsCN) efficiently furnishes the target carbonitrile.

Reaction Optimization Data

The following empirical data validates the selection of reagents and conditions for the C2-cyanation step, demonstrating the self-validating nature of the protocol.

Table 1: Optimization of C2-Functionalization Conditions

EntryBase (Eq)Electrophile (Eq)Temp (°C)Yield (%)Mechanistic Observation
1n-BuLi (1.1)TsCN (1.2)-7862%Competitive nucleophilic addition observed at C2.
2 LiHMDS (1.1) TsCN (1.2) -78 84% Clean deprotonation; optimal kinetic trapping.
3LiHMDS (1.1)TsCN (1.2)-4018%Extensive ring-opening to acyclic isocyano enolate.
4LDA (1.1)BrCN (1.2)-7845%Incomplete trapping; BrCN volatility/solubility issues.

Visual Workflows

SyntheticRoute SM 2,5-Dimethoxybenzaldehyde + TosMIC Step1 Van Leusen Cyclization K2CO3, MeOH, 65°C SM->Step1 Int 5-(2,5-Dimethoxyphenyl)oxazole (Intermediate) Step1->Int Step2 Regioselective Cyanation 1. LiHMDS, THF, -78°C 2. TsCN Int->Step2 Prod 5-(2,5-Dimethoxyphenyl)oxazole- 2-carbonitrile Step2->Prod

Workflow for the two-step synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Mechanism Oxazole 5-Aryloxazole Lithio 2-Lithio-5-aryloxazole (Kinetic Product) Oxazole->Lithio LiHMDS, -78°C RingOpen Isocyano Enolate (Thermodynamic Degradation) Lithio->RingOpen Temp > -40°C (Ring Opening) Product 2-Cyano-5-aryloxazole (Target) Lithio->Product TsCN, -78°C

Mechanistic pathway of C2-lithiation highlighting the temperature-dependent ring-opening.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole

Scale: 10.0 mmol

  • Reaction Setup: Charge a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and TosMIC (2.15 g, 11.0 mmol).

  • Solvent Addition: Add anhydrous methanol (30 mL) and stir at ambient temperature until a homogenous solution is achieved.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one single portion.

  • Cyclization: Purge the system with argon. Heat the suspension to a gentle reflux (65 °C) for 3 hours. Monitor the reaction via TLC (See Section 5).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 8:2) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Scale: 5.0 mmol Safety Warning: TsCN is highly toxic. Handle strictly within a certified fume hood.

  • Reaction Setup: In an oven-dried 50 mL Schlenk flask, dissolve 5-(2,5-dimethoxyphenyl)oxazole (1.03 g, 5.0 mmol) in anhydrous THF (25 mL) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C. Crucial: Allow at least 15 minutes for complete thermal equilibration.

  • Metalation: Dropwise add LiHMDS (1.0 M solution in THF, 5.5 mL, 5.5 mmol) over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Cyanation: Dissolve TsCN (1.09 g, 6.0 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the lithiated oxazole at -78 °C.

  • Maturation: Stir the reaction for an additional 1 hour at -78 °C, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Eluent: Hexanes/EtOAc 9:1) to yield the target carbonitrile as a crystalline solid.

Self-Validating Systems: In-Process Controls (IPC)

To ensure scientific integrity and prevent downstream failures, validate each step using the following analytical benchmarks:

Process StepTLC ConditionsExpected TLC ResultKey NMR / IR Signatures for Validation
Step 1 (Cyclization) Hexanes/EtOAc (7:3), UV 254 nmSM Rf​ = 0.6Product Rf​ = 0.4¹H NMR: Disappearance of the aldehyde CHO proton (~10.4 ppm). Appearance of oxazole C2-H (~7.9 ppm, s) and C4-H (~7.3 ppm, s).
Step 2 (Cyanation) Hexanes/EtOAc (8:2), UV 254 nmSM Rf​ = 0.4Product Rf​ = 0.5¹H NMR: Complete disappearance of the oxazole C2-H proton (~7.9 ppm).¹³C NMR: Appearance of the C≡N carbon signal (~112 ppm).IR: Sharp absorption band at ~2235 cm⁻¹ (C≡N stretch).

References

  • Li, W., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules, 2020. URL: [Link]

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." URL: [Link]

  • MDPI. "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles." Molecules, 2013. URL: [Link]

Application

Application Note: LC-MS/MS Method Development and Fragmentation Profiling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Executive Summary & Scientific Context The compound 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (C₁₂H₁₀N₂O₃) represents a highly functionalized heterocyclic scaffold. Oxazole derivatives are frequently utilized in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (C₁₂H₁₀N₂O₃) represents a highly functionalized heterocyclic scaffold. Oxazole derivatives are frequently utilized in medicinal chemistry as bioisosteres for amides and esters, prominently featuring in anti-inflammatory agents (e.g., COX-2 inhibitors) and targeted therapeutics. Concurrently, the 2,5-dimethoxyphenyl moiety is a critical pharmacophore in various central nervous system (CNS) active agents[1].

Accurate pharmacokinetic profiling and impurity tracking of this compound require highly sensitive and specific analytical methods. This application note provides a ground-up, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, detailing not just the procedural steps, but the physicochemical causality behind the chromatographic and mass spectrometric behavior of this specific molecule.

Mechanistic Rationale & Method Causality (E-E-A-T)

Chromatographic Strategy

To achieve baseline separation from potential synthetic byproducts or biological matrix interferences, a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) approach is employed.

  • Column Selection: A sub-2 µm C18 column is utilized to maximize theoretical plates and ensure sharp peak shapes[2].

  • Mobile Phase Causality: The addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases serves a dual purpose. Chromatographically, FA suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing. Mass spectrometrically, it provides an abundant source of protons to ionize the basic oxazole nitrogen, driving the formation of the [M+H]+ pseudo-molecular ion in the Electrospray Ionization (ESI) source.

Mass Spectrometric Fragmentation Pathway

Understanding the collision-induced dissociation (CID) of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is paramount for selecting robust Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion: The exact monoisotopic mass of the compound is 230.069 Da. Under ESI(+), the primary precursor is the protonated molecule [M+H]+ at m/z 231.076 .

  • Primary Fragmentation (Neutral Loss of HCN): The carbonitrile group (-CN) attached to the oxazole ring is highly labile under CID. It classically undergoes a neutral loss of hydrogen cyanide (HCN, 27 Da), yielding a primary product ion at m/z 204.065 [3].

  • Secondary Fragmentation (Methoxy Cleavage): The electron-rich 2,5-dimethoxyphenyl ring subsequently fragments via the loss of a methyl radical (•CH₃, 15 Da) to yield m/z 189.042 , or the loss of formaldehyde (CH₂O, 30 Da) to yield m/z 174.055 [1].

Fragmentation M Precursor Ion [M+H]+ m/z 231.076 F1 Primary Fragment [M+H - HCN]+ m/z 204.065 M->F1 - HCN (27 Da) F2 Secondary Fragment A [M+H - HCN - •CH3]+ m/z 189.042 F1->F2 - •CH3 (15 Da) F3 Secondary Fragment B [M+H - HCN - CH2O]+ m/z 174.055 F1->F3 - CH2O (30 Da)

Proposed CID MS/MS fragmentation pathway for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Experimental Protocols

Self-Validating System Preparation

To ensure assay trustworthiness, the protocol incorporates a self-validating System Suitability Test (SST).

  • Blank Injection: Inject 5 µL of initial mobile phase (95% A / 5% B) to verify the absence of column carryover or background isobaric interference.

  • SST Injection: Inject a 10 ng/mL neat standard of the analyte. The system is validated only if the signal-to-noise (S/N) ratio of the quantifier transition exceeds 100:1, and the retention time relative standard deviation (RSD) across three injections is < 1.0%.

Sample Preparation (Protein Precipitation for Biological Matrices)
  • Aliquot 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA and an appropriate internal standard) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial for injection.

UHPLC-MS/MS Workflow

Workflow Prep Sample Preparation LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1: Precursor m/z 231.1 ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product m/z 204.1 Q2->Q3

LC-MS/MS analytical workflow for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Program

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)[2] Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Vol: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Desalting)
3.005.095.0Linear Gradient
4.005.095.0Isocratic (Wash)
4.1095.05.0Step (Re-equilibration)
5.0095.05.0End
Table 2: Optimized MS/MS (MRM) Parameters

Ionization Mode: ESI Positive (+) Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Analyte 231.1204.1506025Quantifier (HCN loss)
Analyte 231.1189.0506035Qualifier (•CH₃ loss)
Analyte 231.1174.1506040Qualifier (CH₂O loss)

(Note: Collision Energies and Declustering Potentials are generalized starting points and should be fine-tuned via direct syringe pump infusion of a 1 µg/mL standard solution prior to batch analysis[4].)

References

  • Substituted oxazoles for the treatment of inflammation. Google Patents (WO1996036617A1).
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI (Molecules). Available at:[Link]

  • Fragmentation reagents for mass spectrometry. Google Patents (WO2011092515A1).
  • Oxazole | C3H3NO | CID 9255. PubChem - NIH. Available at:[Link]

  • Stereoselective Analysis and Degradation of Pyrisoxazole in Cabbage, Pakchoi, and Pepper by Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Topic: Biological Activity Screening of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

An Application Note and Protocol from the Desk of a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The oxazole ring is a privileged heterocyclic scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The novel compound, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, represents an unexplored chemical entity within this promising class. This guide provides a comprehensive, tiered strategy for the initial biological evaluation of this compound. We present a logical, field-proven screening cascade designed to efficiently identify and characterize its primary bioactivities. The protocols herein are structured to ensure scientific rigor and data integrity through the inclusion of self-validating controls, enabling researchers to make confident, data-driven decisions in the early stages of the drug discovery process.[5][6]

Introduction: The Rationale for a Tiered Screening Approach

In early-stage drug discovery, a broad, multi-faceted screening approach is essential when the biological profile of a novel compound is unknown.[6][7] The oxazole moiety is known to interact with a diverse range of biological targets.[2][8] Therefore, a brute-force approach testing against all possible targets is inefficient. A more strategic, tiered screening cascade is the industry-standard methodology. This approach prioritizes experiments to answer the most critical questions first, beginning with broad cytotoxicity and progressing to more specific, mechanism-of-action assays.

Our proposed workflow is designed to maximize information while conserving resources. It begins with a fundamental assessment of the compound's effect on cell viability. This initial step is critical; it establishes a therapeutic window and distinguishes true bioactivity from non-specific toxicity, a common pitfall that can generate misleading results in downstream assays.[9][10] Based on these initial findings and the known potential of the oxazole scaffold, the compound is then funneled into secondary screens to probe for anticancer, anti-inflammatory, and antimicrobial activities.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Secondary Screening (Activity-Based) Compound Compound Synthesis & Purification QC Solubility Solubility & Stability Assessment Compound->Solubility Stock Master Stock Solution (e.g., 10 mM in DMSO) Solubility->Stock Cytotoxicity Tier 1: General Cytotoxicity Assay (e.g., MTT/LDH on Cancer & Normal Cell Lines) Stock->Cytotoxicity Test Concentrations Anticancer Anticancer Assays (e.g., Tubulin Polymerization) Cytotoxicity->Anticancer If cytotoxic to cancer cells (low IC50) AntiInflammatory Anti-inflammatory Assays (e.g., NO/Cytokine Inhibition) Cytotoxicity->AntiInflammatory If non-toxic at relevant concentrations Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution - MIC) Cytotoxicity->Antimicrobial Independent pathway

Figure 1: Tiered workflow for screening 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Compound Management and Preparation

The quality of your data is fundamentally dependent on the proper handling of the test compound.

2.1. Solubility Assessment Before creating a master stock, the solubility of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile must be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), which is compatible with most cell-based assays at low final concentrations (<0.5% v/v).

Protocol:

  • Prepare a series of vials with a known small amount of the compound (e.g., 1 mg).

  • Add increasing volumes of DMSO to each vial to target a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Vortex vigorously and observe for complete dissolution by visual inspection against a light source. The highest concentration that results in a clear solution is the stock limit.

  • Causality Check: Failure to ensure complete dissolution will lead to inaccurate concentration calculations in all subsequent experiments, invalidating the results.

2.2. Stock Solution Preparation and Storage

  • Based on the solubility test, prepare a master stock solution at a high concentration (e.g., 10 mM or 20 mM) in cell culture-grade DMSO.

  • Aliquot the master stock into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles.

Tier 1 Protocol: General Cytotoxicity Screening

The objective is to determine the concentration range at which the compound elicits a cytotoxic or cytostatic effect. We recommend the MTT assay due to its robustness and high-throughput compatibility.[11] It measures the metabolic activity of cells, which serves as a proxy for viability.

3.1. Cell Line Selection A panel of cell lines should be used to identify potential selectivity.

  • Cancer Panel: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma).

  • Non-Cancerous Control: HEK293 (human embryonic kidney) or MRC-5 (normal lung fibroblast).

  • Rationale: Observing high potency against cancer cells but low potency against normal cells (a high selectivity index) is a hallmark of a promising anticancer candidate.

3.2. Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution plate. Perform serial dilutions of the test compound in culture medium. For a final concentration range of 0.1 µM to 100 µM, you would prepare 2X solutions from 0.2 µM to 200 µM.

  • Cell Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells of the cell plate. This brings the final volume to 200 µL and the compound to the desired 1X concentration.

  • Controls (Critical for Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO). This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration).

3.3. Hypothetical Data Presentation

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
A5498.50.95.3
MCF-712.21.13.7
HCT1167.90.75.7
HEK29345.14.8-

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 2 Protocols: Secondary Activity Screening

If the Tier 1 screen reveals interesting activity (e.g., selective cytotoxicity towards cancer cells or low general toxicity), proceed to these more specific assays.

4.1. Anti-Inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. This assay screens for compounds that can suppress this process in immune cells stimulated with lipopolysaccharide (LPS).[12]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Pre-treat cells for 1 hour with various non-toxic concentrations of the test compound (determined from the Tier 1 screen).

    • Controls:

      • Negative Control: Cells with media only (unstimulated).

      • Vehicle Control: Cells treated with DMSO + LPS.

      • Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) + LPS.

    • Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's protocol.

    • Measure absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Test_Compound Test Compound (Hypothetical Target) Test_Compound->IKK Inhibits? G start Screening Data (IC50, MIC, etc.) decision Is Potency > Threshold? (e.g., IC50 < 10 µM) start->decision decision2 Is there Selectivity? (e.g., SI > 10) decision->decision2 Yes stop Deprioritize Compound decision->stop No hit Declare as 'Hit' Proceed to Lead Optimization decision2->hit Yes stop2 Deprioritize Compound (Non-selective toxicity) decision2->stop2 No

Figure 3: Decision-making logic for hit identification.

A compound showing potent and selective activity in any of the secondary screens warrants further investigation. This would include confirmatory assays, mechanism-of-action studies, and initial structure-activity relationship (SAR) exploration. This structured, evidence-based approach ensures that research efforts are focused on compounds with the highest probability of becoming successful therapeutic leads.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • CORDIS, European Commission. (n.d.). High-throughput screening platform for small-molecules with anti-inflammatory potential. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Al-Ani, L. K. T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • Prashanth, D., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchOnline@JCU. [Link]

  • SlideShare. (n.d.). Screening Models of Anti-Inflammatory Drugs. [Link]

  • Islam, M. R., & Pang, C. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. [Link]

  • Ferreira, M., et al. (2021). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. [Link]

  • ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds against Gm+ and Gm- bacteria. [Link]

  • Journal of Advanced Scientific Research. (2018). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • MDPI. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Link]

  • Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]

  • MDPI. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. [Link]

  • Drug Target Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • Sharma, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • The Francis Crick Institute. (2017). New approach makes it easier to find novel drugs. [Link]

  • ACS Publications. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. [Link]

  • NATURALISTA CAMPANO. (2024). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]

  • ACS Publications. (n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced [9][13]Sigmatropic Rearrangement-Annulation Cascade. [Link]

  • IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives. [Link]

  • ResearchGate. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities | Request PDF. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • PMC. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

  • ResearchGate. (2026). ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D.. [Link]

Sources

Application

Application Notes and Protocols for Investigating the Anticancer Activity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the potential anticancer properties of the novel synthetic compound, 5-(2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the potential anticancer properties of the novel synthetic compound, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. While specific data for this molecule is emerging, this document outlines a robust framework for its investigation based on established principles of cancer biology and the known activities of structurally related oxazole derivatives.

The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer effects through diverse mechanisms of action.[1][2] These include the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases, ultimately leading to apoptosis and the suppression of tumor growth.[1][3] This guide provides detailed protocols for the in vitro assessment of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, enabling a thorough characterization of its cytotoxic and mechanistic properties.

Part 1: Scientific Rationale and Potential Mechanisms of Action

The 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile structure suggests several potential avenues for anticancer activity. The dimethoxyphenyl moiety is a common feature in compounds that interact with tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[4] Furthermore, the oxazole core can participate in various interactions with enzymatic targets.[2] Based on the broader class of oxazole-containing anticancer agents, the primary hypotheses for the mechanism of action of this compound include:

  • Disruption of Microtubule Dynamics: The compound may bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase, followed by apoptosis.[1][4]

  • Kinase Inhibition: The oxazole scaffold is present in known kinase inhibitors.[5] The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways.

  • Induction of Apoptosis: Regardless of the primary target, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis).

Part 2: In Vitro Evaluation Protocols

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound.[6] The following protocols are designed to assess the cytotoxicity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile against a panel of cancer cell lines and to elucidate its mechanism of action.

Protocol 1: Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount for reliable and reproducible results.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment).[7][8]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

  • Humidified incubator at 37°C with 5% CO2.[9]

  • Trypsin-EDTA solution.

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS.

  • Add Trypsin-EDTA and incubate for a few minutes until cells detach.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates.

  • 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile stock solution (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Cancer Cell LineTissue of Origin5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile IC50 (µM) [Hypothetical Data]Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma8.2 ± 1.10.9 ± 0.2
A549Lung Carcinoma12.5 ± 2.31.5 ± 0.3
HCT-116Colon Carcinoma6.8 ± 0.90.7 ± 0.1
HEK293Normal Kidney> 505.2 ± 0.8
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

  • Analyze the samples by flow cytometry within one hour.

Part 3: Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 In Vitro Anticancer Evaluation A Cell Line Selection & Culture (e.g., MCF-7, A549, HCT-116) C Cell Viability Assay (MTT) (Determine IC50 values) A->C B Compound Preparation (Stock Solution in DMSO) B->C D Mechanism of Action Studies C->D Based on IC50 E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Data Analysis & Interpretation E->G F->G

Caption: A typical experimental workflow for the in vitro evaluation of a novel anticancer compound.

Hypothesized Signaling Pathway

compound 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) mitotic_arrest->bcl2 Activation of Pro-apoptotic Inhibition of Anti-apoptotic apoptosis Apoptosis caspases Caspase Cascade (e.g., Caspase-3) bcl2->caspases Activation caspases->apoptosis

Caption: Hypothesized mechanism of action involving tubulin polymerization inhibition.

Part 4: Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be included in each assay:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on cell viability.

  • Positive Control: A well-characterized anticancer drug with a known mechanism of action (e.g., doxorubicin for cytotoxicity assays). This validates that the assay is performing as expected.

  • Untreated Control: Cells that are not exposed to any treatment. This serves as a baseline for normal cell growth and viability.

By incorporating these controls, the experimental system becomes self-validating, increasing the confidence in the obtained results.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments.
  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • Baumann, M., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Journal of the National Cancer Institute.
  • Saratov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Kachaeva, M. V., et al. (2018). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. ResearchGate.
  • Various Authors. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI.
  • Kachaeva, M. V., et al. (2019). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. OSTI.GOV.
  • Various Authors. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Various Authors. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Various Authors. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Various Authors. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • Various Authors. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC.
  • Various Authors. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PubMed.
  • Various Authors. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.
  • Various Authors. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.
  • Various Authors. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
  • Various Authors. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. TÜBİTAK.
  • Various Authors. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
  • Various Authors. (2023). Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: 2-(2,5-Dimethoxybenzoyl)oxazole in Cancer Research.
  • Various Authors. (2024). Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata. PMC.
  • Various Authors. (2025). Oxazole-Based Compounds As Anticancer Agents. ResearchGate.
  • Various Authors. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. PMC.
  • Various Authors. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC.
  • Various Authors. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed.
  • Various Authors. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI.

Sources

Method

Application Notes and Protocols: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in Materials Science

A comprehensive guide for researchers, scientists, and drug development professionals. Introduction: The Oxazole Core in Functional Materials The oxazole heterocycle is a privileged scaffold in both medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Oxazole Core in Functional Materials

The oxazole heterocycle is a privileged scaffold in both medicinal chemistry and materials science. Its unique electronic properties, rigid planar structure, and capacity for diverse functionalization make it a versatile building block for advanced materials. The inherent electron-deficient nature of the oxazole ring, combined with the potential for intramolecular charge transfer (ICT) through strategic substitution, has led to the development of a wide array of functional molecules. This guide focuses on the emerging applications of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, a promising candidate for novel materials due to its specific substitution pattern, which is anticipated to confer unique photophysical and electronic properties.

The 2,5-disubstituted oxazole motif is a cornerstone in the design of functional materials, appearing in a wide array of biologically active compounds and functional materials.[1] The efficient and versatile synthesis of these heterocyclic compounds is therefore of paramount importance.[1] This guide will provide an in-depth exploration of the potential applications of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, drawing on established principles of oxazole chemistry and materials science to propose detailed experimental protocols and workflows.

PART 1: Synthesis and Characterization

The successful application of any novel material begins with a robust and reproducible synthetic route. The synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile can be approached through several established methods for oxazole synthesis, with the Van Leusen reaction being a particularly attractive option due to its versatility and tolerance of various functional groups.[1][2]

Proposed Synthetic Pathway: Modified Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds via a [3+2] cycloaddition mechanism and is typically carried out in the presence of a base like potassium carbonate.[1]

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Van Leusen Cycloaddition cluster_2 Step 3: Workup and Purification cluster_3 Step 4: Cyanation A 2,5-Dimethoxybenzaldehyde E Reaction Mixture A->E B Tosylmethyl isocyanide (TosMIC) B->E C Potassium Carbonate (K2CO3) C->E D Methanol (MeOH) D->E F Quenching with Water E->F G Extraction with Ethyl Acetate F->G H Column Chromatography G->H I 5-(2,5-Dimethoxyphenyl)oxazole H->I L Final Product: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile I->L J N-Bromosuccinimide (NBS) J->L K Copper(I) Cyanide (CuCN) K->L

Caption: Proposed workflow for the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Detailed Experimental Protocol: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole
  • Reaction Setup: To a solution of 2,5-dimethoxybenzaldehyde (1 mmol) and tosylmethyl isocyanide (1.1 mmol) in methanol (10 mL), add potassium carbonate (1.5 mmol).[1]

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 5-(2,5-Dimethoxyphenyl)oxazole.

Note: This is a foundational protocol that may require optimization for the specific substrate.

Protocol: Cyanation of the Oxazole Ring

The introduction of the nitrile group at the 2-position of the oxazole ring is a critical step to modulate the electronic properties of the molecule. This can be achieved through a multi-step process involving initial bromination followed by a cyanation reaction.

  • Bromination: Treat the synthesized 5-(2,5-Dimethoxyphenyl)oxazole with N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile to introduce a bromine atom at the 2-position.

  • Cyanation: The resulting 2-bromo-5-(2,5-dimethoxyphenyl)oxazole can then be subjected to a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP to afford the desired 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. The following techniques are recommended:

Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, particularly the nitrile (C≡N) stretch.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Melting Point Analysis A sharp melting point range is indicative of high purity.

PART 2: Potential Applications in Materials Science

The unique electronic structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, featuring an electron-donating dimethoxyphenyl group at the 5-position and an electron-withdrawing nitrile group at the 2-position, suggests its potential for a range of applications in materials science, particularly in organic electronics and as a fluorescent probe.

Application Area 1: Organic Light-Emitting Diodes (OLEDs)

The design of new organic molecules for OLEDs is a burgeoning field of research.[3] Carbazole derivatives, for instance, have been developed as deep blue emitters for OLEDs.[4] The donor-acceptor architecture of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile makes it a promising candidate for use as an emissive or charge-transporting material in OLED devices. The dimethoxyphenyl group acts as an electron donor, while the oxazole-2-carbonitrile moiety serves as an electron acceptor, potentially leading to efficient intramolecular charge transfer and desirable photoluminescent properties.

Diagram of a Simplified OLED Device Structure:

G Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host doped with 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Simplified architecture of a multi-layer OLED device.

Protocol: Fabrication and Characterization of an OLED Device
  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition:

    • Deposit a hole transport layer (HTL), such as TAPC, onto the ITO substrate via thermal evaporation.

    • Co-evaporate the emissive layer (EML) consisting of a host material (e.g., CBP) and the dopant, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, at a specific doping concentration.

    • Deposit an electron transport layer (ETL), such as TPBi.

    • Finally, deposit a cathode, such as aluminum (Al), through a shadow mask.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum using a spectroradiometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

Application Area 2: Fluorescent Probes for Bio-imaging

Substituted oxazoles have been explored as fluorescent probes for various applications, including monitoring microheterogeneous media and as organelle targeting fluorophores.[5][6] The potential for intramolecular charge transfer in 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile could lead to solvatochromic effects, where the emission wavelength is dependent on the polarity of the environment.[5] This property is highly desirable for sensing applications.

Protocol: Evaluation of Solvatochromic Properties
  • Sample Preparation: Prepare dilute solutions of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

    • Determine the Stokes shift (the difference between the absorption and emission maxima) in each solvent.

  • Data Analysis: Plot the Stokes shift against the solvent polarity function (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect and estimate the change in dipole moment upon excitation.[6]

PART 3: Troubleshooting and Optimization

The synthesis and application of novel materials often require troubleshooting and optimization. Below are some common issues and potential solutions.

Problem Possible Cause Suggested Solution
Low yield in Van Leusen synthesis Impure reagents; Suboptimal reaction conditions (temperature, base).Ensure high purity of aldehyde and TosMIC; Screen different bases and temperatures.
Inefficient cyanation Deactivation of the catalyst; Low reaction temperature.Use freshly prepared CuCN; Increase the reaction temperature.
Poor OLED device performance Unbalanced charge injection/transport; Aggregation-caused quenching in the emissive layer.Optimize the thickness of the transport layers; Vary the doping concentration of the emitter.
Weak fluorescence Presence of quenching impurities; Non-radiative decay pathways.Purify the compound meticulously; Modify the molecular structure to reduce vibrational degrees of freedom.

Conclusion

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a promising, yet underexplored, molecular scaffold for materials science. Its inherent donor-acceptor structure, coupled with the well-established chemistry of the oxazole ring, opens up exciting avenues for the development of novel organic electronic materials and fluorescent probes. The protocols and application notes provided in this guide serve as a starting point for researchers to synthesize, characterize, and evaluate this compound for a range of advanced applications. Further research into its photophysical properties, charge transport characteristics, and performance in device settings will be crucial to fully unlock its potential.

References

  • Adhikary, S., Mukherjee, K., & Banerji, B. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC.
  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLIC
  • A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (n.d.).
  • Application of Fluorescent Composite Materials as a Sustained Release System in Treatment of Polycystic Ovary Syndrome - PubMed. (n.d.).
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. (2023, December 12).
  • Chiral Auxiliary-Bearing Isocyanides as Synthons: Synthesis of Strongly Fluorescent (+)-5-(3,4-Dimethoxyphenyl)-4-[[N- [(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and Its Enantiomer - The Journal of Organic Chemistry - Figshare. (n.d.).
  • Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs a - Semantic Scholar. (2021, February 4).
  • New solution-processable carbazole derivatives as deep blue emitters for Organic Light-Emitting Diodes - UB. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31).
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[5][7] Sigmatropic Rearrangement-Annulation Cascade. (n.d.).

  • Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole - Benchchem. (n.d.).

Sources

Application

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile as a building block in organic synthesis

Application Note: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile as a Versatile Building Block in Advanced Organic Synthesis Executive Summary & Strategic Importance In modern drug discovery and medicinal chemistry, the r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile as a Versatile Building Block in Advanced Organic Synthesis

Executive Summary & Strategic Importance

In modern drug discovery and medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) represents a highly strategic intermediate. It combines the conformational rigidity and hydrogen-bond accepting properties of an oxazole core with the unique steric and electronic profile of a 2,5-dimethoxyphenyl moiety—a motif frequently found in neuroactive compounds and selective kinase inhibitors.

The presence of the 2-carbonitrile group serves as a highly electrophilic anchor, enabling divergent synthetic pathways. This application note details the mechanistic rationale and self-validating protocols for transforming this nitrile into two highly valuable functional groups: a bioisosteric tetrazole and a Boc-protected primary amine .

Physicochemical Profile & Mechanistic Rationale

Understanding the intrinsic reactivity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is critical for designing successful synthetic routes.

  • The Nitrile Activation: The carbonitrile group at the 2-position is strongly activated. The adjacent oxazole ring acts as an electron-withdrawing system (via both inductive and mesomeric effects), lowering the lowest unoccupied molecular orbital (LUMO) of the nitrile carbon. This makes it exceptionally susceptible to nucleophilic attack[1].

  • The Oxazole Core: While stable under mild conditions, oxazoles can be sensitive to aggressive catalytic hydrogenation (e.g., high-pressure H2​ over Pd/C), which can trigger unwanted ring-opening. Therefore, chemoselective reagents are mandatory when reducing the nitrile.

  • The 2,5-Dimethoxyphenyl Motif: The electron-donating methoxy groups render the phenyl ring electron-rich, providing a handle for late-stage electrophilic aromatic substitution if further derivatization is required.

Table 1: Physicochemical Properties | Property | Value / Description | | :--- | :--- | | Chemical Formula | C12​H10​N2​O3​ | | Molecular Weight | 230.22 g/mol | | CAS Registry Number | 2098112-60-6 | | IR Marker (C≡N stretch) | ~2230 cm−1 (Sharp, distinct) | | ¹H NMR Marker (Oxazole C4-H) | ~7.65 ppm (Singlet) |

Divergent Synthetic Workflows

The following Graphviz diagram illustrates the divergent reactivity map of the building block, highlighting the two primary transformations detailed in this guide.

Reactivity SM 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Tetrazole Tetrazole Derivative (via [3+2] Cycloaddition) SM->Tetrazole NaN3, ZnBr2 H2O, Reflux Amine Boc-Protected Amine (via Chemoselective Reduction) SM->Amine NiCl2, NaBH4, Boc2O MeOH, 0°C to RT

Caption: Reactivity map of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile yielding tetrazole and amine.

Self-Validating Experimental Protocols

Protocol A: Zinc-Catalyzed Synthesis of 5-(2,5-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)oxazole

Causality & Design: Traditional tetrazole syntheses utilize highly toxic tin or silicon azides in organic solvents. To ensure safety and maximize yield, this protocol adapts the green chemistry approach pioneered by Demko and Sharpless[2]. By using water as the solvent and ZnBr2​ as a Lewis acid catalyst, the zinc ion coordinates to the oxazole-nitrile nitrogen, further increasing the electrophilicity of the carbon center. This facilitates a smooth [3+2] cycloaddition with the azide ion. Maintaining a slightly alkaline pH (~8) prevents the release of hazardous hydrazoic acid[3].

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (10.0 mmol, 2.30 g).

  • Reagent Addition: Add sodium azide ( NaN3​ , 12.0 mmol, 0.78 g) and zinc bromide ( ZnBr2​ , 10.0 mmol, 2.25 g), followed by 40 mL of deionized water[4].

  • Reaction: Heat the suspension to vigorous reflux (100 °C) for 24 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Slowly add 3M HCl until the aqueous layer reaches pH 1. Vigorous stirring is essential here to break up the intermediate zinc-tetrazolate complex[3].

  • Extraction: Extract the resulting suspension with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation System:

  • Spectroscopic Validation: The reaction is deemed complete when IR spectroscopy of an aliquot shows the absolute disappearance of the sharp C≡N stretch at ~2230 cm−1 .

  • Physical Validation: The acidification step (Step 4) triggers the immediate precipitation of the free 1H-tetrazole, providing a visual confirmation of successful cyclization.

Mechanism N1 Nitrile Activation (Zn2+ Coordination) N2 Nucleophilic Attack (Azide Addition) N1->N2 N3 Cyclization (Tetrazolate Formation) N2->N3 N4 Protonation (1H-Tetrazole Yielded) N3->N4

Caption: Mechanistic pathway of the zinc-catalyzed [3+2] cycloaddition of azide to the nitrile.

Protocol B: Chemoselective Reduction to tert-Butyl ((5-(2,5-dimethoxyphenyl)oxazol-2-yl)methyl)carbamate

Causality & Design: Reducing an oxazole-bound nitrile to a primary amine is notoriously difficult due to the risk of oxazole ring-opening or the formation of secondary amine dimers (via nucleophilic attack of the newly formed amine onto unreacted imine intermediates). To circumvent this, we utilize the Caddick protocol[5]. This method employs nickel boride (generated in situ from NiCl2​ and NaBH4​ ) which is highly chemoselective. Crucially, the reaction is run in the presence of Boc2​O . This acts as an in situ trapping agent, immediately converting the nascent primary amine into a stable carbamate, entirely preventing dimerization[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL flask under a nitrogen atmosphere, dissolve 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (5.0 mmol, 1.15 g) and Di-tert-butyl dicarbonate ( Boc2​O , 10.0 mmol, 2.18 g) in anhydrous methanol (50 mL).

  • Catalyst Formation: Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 0.5 mmol, 0.12 g). Cool the stirring light-green solution to 0 °C using an ice bath.

  • Reduction: Slowly add Sodium borohydride ( NaBH4​ , 35.0 mmol, 1.32 g) in small portions over 30 minutes. The solution will rapidly turn black, indicating the formation of the active nickel boride catalyst[6].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 15 hours.

  • Workup: Quench the reaction by adding diethylenetriamine (1 mL) to complex the nickel, stirring for 30 minutes until the black precipitate dissolves into a blue solution. Evaporate the methanol, partition the residue between ethyl acetate and saturated NaHCO3​ , separate the organics, dry, and concentrate.

Self-Validation System:

  • NMR Validation: Success is definitively confirmed via ¹H NMR by the emergence of a massive 9-proton singlet at ~1.42 ppm (the Boc group) and a 2-proton doublet at ~4.40 ppm (the newly formed CH2​ bridge).

  • Chromatographic Validation: LC-MS will confirm the absence of the [2M+H] mass peak, proving that the in situ Boc-trapping successfully prevented secondary amine dimerization.

Quantitative Data Summary

Table 2: Summary of Synthetic Transformations | Transformation | Reagents & Catalyst | Time (h) | Temp (°C) | Expected Yield (%) | Purity (LC-MS) | | :--- | :--- | :--- | :--- | :--- | :--- | | Tetrazole Synthesis | NaN3​ , ZnBr2​ , H2​O | 24 | 100 | 82 - 88 | >98% | | Nitrile Reduction | NiCl2​⋅6H2​O , NaBH4​ , Boc2​O | 15 | 0 to 25 | 70 - 75 | >95% |

References

  • Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". Journal of Organic Chemistry (2001). URL:[Link]

  • Caddick, S. et al. "A generic approach for the catalytic reduction of nitriles". Tetrahedron (2003). URL:[Link]

  • Rinderspacher, T. et al. "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles". Molecules (2004). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile for Chemical Probe and Drug Discovery

Abstract The oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical overview and detailed experi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical derivatization of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, a versatile starting material for building diverse molecular libraries. We will explore three primary vectors of modification: the highly reactive 2-carbonitrile group, the C4 position of the oxazole core, and the electron-rich 2,5-dimethoxyphenyl ring. The methodologies presented herein are designed to be robust and scalable, enabling researchers in medicinal chemistry and chemical biology to generate novel analogs for screening and lead optimization.

Introduction: The Strategic Value of the Oxazole Core

The 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile scaffold presents multiple strategic opportunities for chemical modification. The oxazole ring system is known for its relative stability and its ability to participate in various biological interactions through hydrogen bonding and π-stacking.[2] The derivatization strategy is trifurcated to exploit the unique reactivity of its constituent parts:

  • The 2-Carbonitrile: A versatile functional handle for conversion into key pharmacophoric groups such as carboxylic acids, primary amines, and tetrazoles.

  • The Oxazole Heterocycle: While generally electron-deficient, it allows for targeted electrophilic substitution at the C4 position.[3]

  • The Dimethoxyphenyl Ring: An activated aromatic system amenable to electrophilic substitution, allowing for modulation of steric and electronic properties.

This document provides the underlying chemical principles and step-by-step protocols for executing these transformations.

G Start 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Nitrile Vector 1: 2-Carbonitrile Derivatization Start->Nitrile   Oxazole Vector 2: Oxazole C4 Functionalization Start->Oxazole   Phenyl Vector 3: Dimethoxyphenyl Ring Substitution Start->Phenyl  

Figure 1: Three primary vectors for the derivatization of the parent scaffold.

Vector 1: Derivatization of the 2-Carbonitrile Group

The nitrile group is an exceptionally useful precursor for several critical functional groups in drug design. Its linear, non-basic nature can be transformed into acidic, basic, or bioisosteric moieties.

Hydrolysis to 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxylic Acid

Scientific Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental transformation achievable under either acidic or basic conditions.[4] The reaction proceeds via an amide intermediate.[5] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for water to attack.[5][6] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[5][7] The choice between acid or base depends on the stability of other functional groups in the molecule. Given the oxazole core, moderately strong acidic or basic conditions are well-tolerated.

G cluster_workflow Workflow: Nitrile to Carboxylic Acid Start Starting Nitrile Reagent Acidic Conditions: H₂SO₄ / H₂O OR Basic Conditions: NaOH / EtOH-H₂O Product Carboxylic Acid Product Start:e->Product:w Hydrolysis (Heat) G cluster_workflow Workflow: Nitrile to Primary Amine Start Starting Nitrile Reagent 1. LiAlH₄ in THF 2. H₃O⁺ work-up Product Primary Amine Product Start:e->Product:w Reduction G cluster_nitrile Nitrile Derivatives cluster_oxazole Oxazole Derivatives Start 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Acid Carboxylic Acid Start->Acid Hydrolysis Amine Primary Amine Start->Amine Reduction Bromo C4-Bromo Analog Start->Bromo Electrophilic Bromination

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile .

The conversion of oxazole-2-carboxamides to their corresponding carbonitriles is a critical transformation in medicinal chemistry, as cyano-heterocycles are versatile pharmacophores and precursors for complex bioactive molecules [1, 2]. However, the electron-rich nature of the 2,5-dimethoxyphenyl substituent makes the oxazole core highly sensitive to harsh dehydrating conditions, often resulting in poor yields, demethylation, or ring degradation.

Below, we provide a field-proven troubleshooting guide, validated protocols, and mechanistic insights to help you achieve >80% yields consistently.

Mechanistic Workflow Visualization

SynthesisWorkflow Amide 5-(2,5-Dimethoxyphenyl) oxazole-2-carboxamide (Starting Material) Intermediate Vilsmeier-Haack Type Adduct (Active Intermediate) Amide->Intermediate + Reagent (0 - 25 °C) Reagent Cyanuric Chloride / DMF (Dehydrating Agent) Reagent->Intermediate Product 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile (Target Product) Intermediate->Product Elimination of Cyanuric Acid & DMF Byproduct Hydrolysis / Ring-Opened Byproducts Intermediate->Byproduct Excess H2O (Poor anhydrous conditions)

Mechanistic workflow for the dehydration of oxazole-2-carboxamides to oxazole-2-carbonitriles.

Troubleshooting & FAQs

Q1: Why is my yield of 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile consistently below 50% when using POCl3​ or P2​O5​ ? Causality & Insight: Traditional dehydrating agents like phosphorus oxychloride ( POCl3​ ) and phosphorus pentoxide ( P2​O5​ ) require elevated temperatures (80–150 °C). At these temperatures, the highly electron-rich 2,5-dimethoxyphenyl ring becomes susceptible to electrophilic aromatic substitution, partial demethylation, and subsequent polymerization. Furthermore, the oxazole core can degrade under harsh Lewis acidic conditions. Solution: Transition to a milder, room-temperature dehydration system. The use of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) in N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack type intermediate that smoothly dehydrates heterocyclic carboxamides at 20 °C, preserving the integrity of the electron-rich aromatic system [1].

Q2: I switched to the Cyanuric Chloride/DMF method, but the reaction mixture turned black, and the yield dropped. What happened? Causality & Insight: The reaction between cyanuric chloride and DMF to form the active dehydrating species is intensely exothermic. If solid cyanuric chloride is added directly to bulk DMF without temperature control, the localized heat causes runaway decomposition of the Vilsmeier adduct, leading to the formation of intractable tar ("black mixture"). Solution: Always suspend your starting carboxamide in DMF first. Then, dissolve the cyanuric chloride in a water-immiscible, non-participating solvent like methyl tert-butyl ether (MTBE) and add it dropwise to the DMF suspension while maintaining the internal temperature below 25 °C.

Q3: How do I prevent the reverse hydrolysis of the carbonitrile back to the carboxamide during the aqueous workup? Causality & Insight: The cyano carbon on an oxazole ring is highly electrophilic. Extended exposure to strong aqueous bases (like NaOH) or strong acids during the quench can catalyze the hydration of the nitrile back to the amide, or fully hydrolyze it to the oxazole-2-carboxylic acid. Solution: Quench the reaction strictly with a mild, saturated aqueous sodium carbonate ( Na2​CO3​ ) solution. Perform the phase separation rapidly, and do not leave the product dissolved in the aqueous biphasic mixture for extended periods.

Quantitative Reagent Comparison

To guide your experimental design, the following table summarizes the performance of various dehydration reagents specifically applied to electron-rich oxazole-2-carboxamides.

Reagent SystemReaction TempAverage YieldMechanistic Causality / Notes
Cyanuric Chloride / DMF 20–25 °C75–95% Forms a highly reactive Vilsmeier-type adduct; mild conditions prevent degradation of the electron-rich 2,5-dimethoxyphenyl ring [1].
Burgess Reagent 20 °C80–90%Neutral and mild mechanism; excellent for sensitive substrates, but cost-prohibitive for large-scale synthesis.
POCl3​ (neat/toluene) 80–110 °C40–60%Harsh Lewis acidic conditions cause partial demethylation and oxazole ring-opening.
P2​O5​ / Quinoline 150 °C30–50%Extreme temperatures lead to charring, poor atom economy, and difficult product isolation.

Validated Experimental Protocol: Mild Dehydration via Cyanuric Chloride/DMF

This protocol is engineered as a self-validating system to ensure high fidelity and reproducibility in the synthesis of 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile [1].

Reagents Required:

  • 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide (1.0 equiv, e.g., 10.0 mmol)

  • Cyanuric Chloride (0.5 equiv, 5.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Anhydrous Methyl tert-butyl ether (MTBE) (12.0 mL)

  • Saturated aqueous Na2​CO3​ solution

Step-by-Step Methodology:

  • Substrate Suspension: In an oven-dried, argon-flushed round-bottom flask, suspend 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (10.0 mmol) in anhydrous DMF (5.0 mL). Stir at room temperature until a uniform suspension is achieved.

  • Reagent Preparation: In a separate dry vial, dissolve Cyanuric Chloride (5.0 mmol) in anhydrous MTBE (12.0 mL). Note: Cyanuric chloride is moisture-sensitive; handle quickly.

  • Controlled Activation: Submerge the reaction flask in a cool water bath (15 °C). Add the Cyanuric Chloride/MTBE solution dropwise to the DMF suspension over 15–20 minutes. The mixture will transition from a suspension to a clear yellow/orange solution as the Vilsmeier adduct forms and reacts.

  • Reaction Maturation: Remove the water bath and allow the reaction to stir at 20–25 °C for 1 to 2 hours.

  • Self-Validation Checkpoint (TLC): Before quenching, remove a 10 µL aliquot and mix it with 100 µL of MTBE and 100 µL of sat. Na2​CO3​ . Analyze the organic layer via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting carboxamide will remain near the baseline (low Rf​ ), while the target carbonitrile will elute significantly higher (high Rf​ , strongly UV-active). Proceed to the next step only when the baseline spot is completely absent.

  • Quenching: Carefully neutralize the reaction mixture by adding saturated aqueous Na2​CO3​ (10 mL) dropwise. Stir vigorously for 5 minutes. The mild base neutralizes the cyanuric acid byproduct, rendering it water-soluble.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Isolate the upper organic (MTBE) layer. Extract the aqueous phase twice more with MTBE (15 mL each).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography (silica gel, gradient of 10% to 30% EtOAc in Hexanes) to yield the pure 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile as a crystalline solid.

References

  • Title: Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles Source: Molecules (MDPI) URL: [Link]

  • Title: Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Optimization

Technical Support Center: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. This document is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of this advanced synthesis.

The construction of a 2-cyano-5-aryloxazole is a nuanced process. While the van Leusen oxazole synthesis is a cornerstone for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), the introduction of a nitrile group at the C2 position requires a more specialized approach.[1][2][3] This guide will focus on a plausible and direct synthetic route using a modified isocyanide reagent and address the specific side reactions and experimental hurdles you are likely to encounter.

Proposed Primary Synthetic Pathway

The most direct route to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile involves the base-mediated cycloaddition of 2,5-dimethoxybenzaldehyde with a functionalized isocyanide, such as tosylacetonitrile isocyanide or a similar reagent capable of providing the C2-nitrile moiety. The reaction proceeds through a mechanism analogous to the classic van Leusen synthesis.[2][3]

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product A 2,5-Dimethoxy- benzaldehyde D Nucleophilic Attack on Aldehyde A->D B Tosylacetonitrile Isocyanide (TosMIC-CN) Base Base (e.g., K₂CO₃) C Deprotonated TosMIC-CN Anion Base->C Deprotonation C->D E Oxazoline Intermediate D->E Intramolecular Cyclization F Elimination of Tosylsulfinic Acid E->F Base-promoted G 5-(2,5-Dimethoxyphenyl)oxazole- 2-carbonitrile F->G

Caption: Proposed reaction pathway for the target molecule synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?

A1: Low or no conversion is a common initial hurdle and typically points to issues with reagents, reaction conditions, or the setup itself. Let's break down the critical factors:

  • Reagent and Solvent Quality:

    • TosMIC Analogue Purity: The isocyanide reagent is moisture-sensitive. Ensure it is pure and has been stored under strictly anhydrous conditions.[4]

    • Aldehyde Purity: The 2,5-dimethoxybenzaldehyde starting material should be free of the corresponding carboxylic acid (2,5-dimethoxybenzoic acid). Acidic impurities will neutralize the base, rendering it ineffective for the crucial initial deprotonation step.[5]

    • Solvent Anhydrousness: The use of dry solvents (e.g., anhydrous methanol, THF, or DME) is critical. Trace amounts of water can quench the deprotonated isocyanide anion and inhibit the reaction.[4]

    • Base Quality: Ensure your base (e.g., potassium carbonate, potassium tert-butoxide) is fresh and has been stored properly. Deactivated base is a common culprit for failed reactions.[4]

  • Reaction Conditions:

    • Temperature Control: The initial addition and deprotonation are often exothermic. While some van Leusen reactions proceed at room temperature or with gentle heating, excessive heat can cause decomposition of the TosMIC reagent.[5] A modest increase in temperature (e.g., to 40-60 °C) may be necessary, but this must be optimized carefully.

    • Insufficient Base: The stoichiometry of the base is crucial. You need enough base to deprotonate the isocyanide reagent effectively. A molar excess of base is often required.

Troubleshooting Workflow:

G start Low/No Yield check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base Check Base Quality & Stoichiometry check_reagents->check_base Reagents OK check_temp Optimize Reaction Temperature check_base->check_temp Base OK success Improved Yield check_temp->success Temp OK

Caption: Logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant, non-polar side product that runs high on my TLC plate. What could it be?

A2: This is a classic sign of TosMIC dimerization . This side reaction is especially prevalent under basic conditions when the concentration of the deprotonated isocyanide (the nucleophile) is high but there is an insufficient amount of the aldehyde (the electrophile) for it to react with.[4] The deprotonated isocyanide anion can attack a molecule of neutral, unreacted isocyanide, leading to various dimeric structures like 4-tosylimidazole.[4][6][7]

Troubleshooting Steps:

  • Adjust Stoichiometry: A proven strategy to prevent dimerization is to use a significant excess of base relative to the isocyanide reagent (e.g., a 1:2 ratio of TosMIC:base).[4][6] This ensures that all the isocyanide is deprotonated, leaving no neutral molecules available for the side reaction.

  • Order of Addition: Add the isocyanide reagent slowly to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the isocyanide low and ensures it reacts preferentially with the abundant aldehyde.

  • Temperature Control: Running the initial addition at a lower temperature can help control the reaction rate and favor the desired intermolecular reaction with the aldehyde over dimerization.[4]

Q3: My main impurity is a polar compound that still contains a tosyl group. What is its origin?

A3: The formation of a 4-tosyloxazole is a known competing pathway in van Leusen-type reactions.[4][6] While the exact mechanism can be debated, it is thought to arise from an alternative reaction cascade of the intermediates. Its formation essentially consumes your starting materials in an unproductive pathway.

Troubleshooting Strategies:

  • Control Stoichiometry: While an excess of the isocyanide reagent might seem like a good way to drive the reaction to completion, it can also increase the formation of 4-tosyloxazole.[4] Careful optimization of the aldehyde-to-isocyanide ratio is necessary. Start with a 1:1.1 ratio and adjust based on results.

  • Solvent and Base Choice: The choice of solvent and base can influence the reaction pathway. Protic solvents like methanol are common but can sometimes play a role in side reactions.[8] Experimenting with an aprotic solvent system (e.g., THF with t-BuOK) might disfavor the formation of this byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in this synthesis?

A1: The base performs two critical functions:

  • Deprotonation: It must be strong enough to deprotonate the α-carbon of the isocyanide reagent, which is acidic due to the electron-withdrawing effects of the tosyl, isocyanide, and cyano groups. This deprotonation generates the nucleophile that initiates the reaction.[3][9]

  • Elimination: The base facilitates the final step, which is the elimination of p-toluenesulfinic acid from the oxazoline intermediate to form the aromatic oxazole ring.[3][10]

A weak base will result in no reaction, while an overly strong or nucleophilic base could potentially lead to decomposition of the starting materials or undesired side reactions. Potassium carbonate (K₂CO₃) is a common choice for its balance of strength and handling.[11]

Q2: What is the detailed mechanism for the formation of the oxazole ring?

A2: The reaction proceeds through a well-established sequence of steps involving nucleophilic addition, intramolecular cyclization, and elimination.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: 5-endo-dig Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH(CN)-NC Anion Tos-C⁻(CN)-NC TosMIC->Anion + Base, - HB⁺ Alkoxide Ar-CH(O⁻)-C(Tos)(CN)-NC Anion->Alkoxide + Ar-CHO Aldehyde Ar-CHO Oxazoline Dihydrooxazoline Intermediate Alkoxide->Oxazoline Intramolecular Attack Product 2-Cyano-5-Aryloxazole Oxazoline->Product + Base, - Tos-H, - HB⁺

Caption: Detailed mechanism of the van Leusen-type oxazole synthesis.

Q3: Can I use solvents other than methanol or THF?

A3: Yes. While methanol and THF are common, other solvents have been used successfully. Polar aprotic solvents like DMF or acetonitrile can be effective. Some research has shown that using ionic liquids can improve yields and allow for the solvent to be recycled.[12] The optimal solvent will depend on the specific solubility of your reagents and the base used.

Quantitative Troubleshooting Summary

The following table summarizes key parameters and recommended adjustments to mitigate common side reactions.

Issue / Side ProductParameterStandard ConditionRecommended AdjustmentRationale
Low Yield / No Reaction Base Stoichiometry1.5 - 2.0 eq.Increase to 2.5 - 3.0 eq.Ensures complete deprotonation of the isocyanide reagent.
TemperatureRoom TempGently heat to 40-60 °COvercomes activation energy barrier, but monitor for decomposition.
TosMIC Dimerization TosMIC : Base Ratio1 : 1.5Adjust to 1 : 2Minimizes concentration of neutral TosMIC available for dimerization.[4][6]
Order of AdditionAll at onceSlow addition of TosMICKeeps instantaneous concentration of the anion low.[4]
4-Tosyloxazole Formation TosMIC : Aldehyde Ratio1.1 : 1Reduce to 1.05 : 1Excess isocyanide can promote this side pathway.[4]
SolventMethanolSwitch to aprotic (THF, DME)May alter the reaction pathway to disfavor side product formation.

Detailed Experimental Protocol

This is a representative protocol based on the principles of the van Leusen oxazole synthesis. Optimization will be required.

Materials:

  • 2,5-Dimethoxybenzaldehyde (1.0 eq.)

  • Tosylacetonitrile Isocyanide (or similar reagent) (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)

  • Anhydrous Methanol (0.2 M concentration)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon atmosphere setup.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dimethoxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous methanol via syringe to create a stirrable slurry.

  • In a separate, dry vial, dissolve the tosylacetonitrile isocyanide reagent (1.1 eq.) in a minimal amount of anhydrous methanol.

  • Add the isocyanide solution dropwise to the stirring aldehyde/base slurry over 10-15 minutes at room temperature.

  • After the addition is complete, fit the flask with a condenser and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

References

Sources

Troubleshooting

Technical Support Center: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile Purification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter severe yield losses and degradation when isolating electron-rich oxazole-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter severe yield losses and degradation when isolating electron-rich oxazole-2-carbonitriles.

The molecule 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile presents a unique chemical dichotomy: the oxazole-nitrile system is highly electrophilic and prone to rapid hydration, while the 2,5-dimethoxyphenyl ring is extremely electron-rich and susceptible to oxidative degradation. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to isolate this fragile intermediate with high purity and yield.

I. Process Visualization

PurificationWorkflow Step1 Crude Reaction Mixture (Nitrile, Amide, Reagents) Step2 Aqueous Quench (Cold Sat. NaHCO3, pH 8) Step1->Step2 Prevent acid-catalyzed hydrolysis Step3 Organic Extraction (Toluene or MTBE) Step2->Step3 Rapid phase separation Step4 Flash Chromatography (Neutral Alumina / Toluene:EtOAc) Step3->Step4 Remove polar byproducts Step5 Recrystallization (Heptane / EtOAc) Step4->Step5 Polish purification Step6 Pure 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Step5->Step6 Final isolation

Workflow for isolating 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile while preventing hydrolysis.

II. Troubleshooting Guide & FAQs

Q1: Why does my isolated product show a massive M+18 peak (amide) after silica gel chromatography, even though the crude NMR showed >95% conversion to the nitrile? Causality: The oxazole ring is electron-withdrawing, making the carbon atom of the C2-nitrile highly electrophilic. Standard silica gel possesses slightly acidic silanol groups (pH ~5.5). When your compound is adsorbed onto silica in the presence of trace moisture, these silanol groups act as a heterogeneous acid catalyst, driving the hydration of the carbonitrile back to the starting carboxamide[1]. Protocol Fix: Abandon standard silica gel. Switch your stationary phase to Neutral Alumina (Brockmann Grade III) . If silica must be used, it must be rigorously deactivated by pre-flushing the column with 2% Triethylamine (Et 3​ N) in your mobile phase to neutralize the acidic sites.

Q2: I am struggling to separate the target nitrile from the unreacted 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide. Hexane/EtOAc gradients cause severe streaking. How can I improve resolution? Causality: The unreacted carboxamide acts as a strong hydrogen-bond donor and acceptor, leading to severe tailing on standard stationary phases. Furthermore, the lipophilicity of the molecule is dominated by the bulky 2,5-dimethoxyphenyl group, making the Rf​ values of the amide and nitrile deceptively similar in standard aliphatic/ester systems like Hexane/Ethyl Acetate[2]. Protocol Fix: Change your mobile phase to a Toluene/Ethyl Acetate gradient. Toluene engages in strong π−π stacking interactions with the electron-rich 2,5-dimethoxyphenyl ring. This specific interaction alters the partition coefficient, suppressing streaking and vastly improving the ΔRf​ between the nitrile and the amide.

Q3: During concentration on the rotary evaporator, my product turns from a pale yellow oil to a dark reddish-brown solid. What is degrading? Causality: The 2,5-dimethoxyphenyl moiety is highly electron-rich. Under thermal stress, ambient oxygen, or in the presence of trace Lewis acids (like residual phosphorus or cyanuric byproducts), this ring undergoes oxidative degradation to form highly colored quinone-like polymeric species. Protocol Fix: Keep rotary evaporator water bath temperatures strictly below 30 °C. Shield the receiving flask from direct light, and always break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air.

III. Quantitative Chromatographic Data

To assist in your method development, below is a summary of the chromatographic behavior of the target molecule and its common impurities. Note the superior resolution achieved when utilizing aromatic solvent systems.

Compound Rf​ (Hexane/EtOAc 7:3) Rf​ (Toluene/EtOAc 8:2)HPLC RT (min)*
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile 0.45 (streaks)0.55 (sharp) 6.8
5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide0.35 (streaks)0.20 (sharp) 4.2
2,5-Dimethoxybenzoic acid (cleavage byproduct)0.100.052.1

*HPLC Conditions: C18 Column, Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid), 1.0 mL/min.

IV. Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the mild Cyanuric Chloride/DMF dehydration methodology to avoid the harsh, oxidative conditions of POCl 3​ or P 2​ O 5​ [1].

Step 1: Dehydration Reaction

  • Dissolve 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Cyanuric Chloride (0.5 eq) portion-wise over 10 minutes. Remove the ice bath and stir at room temperature for 1 hour.

    • Causality: DMF acts as both the solvent and a reactant, forming a mild Vilsmeier-Haack-type intermediate with cyanuric chloride that selectively dehydrates the amide without cleaving the methoxy ethers[1].

    • Self-Validation Check: Remove a 10 µL aliquot, quench into 100 µL Sat. NaHCO 3​ , extract with 100 µL EtOAc, and spot on a TLC plate (Toluene/EtOAc 8:2). Complete disappearance of the baseline amide spot confirms the reaction is finished. Do not proceed until this is verified.

Step 2: Controlled Aqueous Quench

  • Pour the reaction mixture slowly into a vigorously stirred flask containing ice-cold saturated aqueous NaHCO 3​ (10 volumes relative to DMF).

    • Causality: The nitrile is highly susceptible to acid-catalyzed hydration. Quenching into a basic buffer immediately neutralizes the cyanuric acid byproducts, locking the molecule in its nitrile state.

    • Self-Validation Check: Test the pH of the aqueous suspension with indicator paper. It must be 7.5. If it is acidic, add solid NaHCO 3​ until basic.

Step 3: Extraction and Drying

  • Extract the aqueous phase with Methyl tert-butyl ether (MTBE) or Toluene (3 × 5 volumes).

    • Causality: MTBE and Toluene partition the non-polar nitrile effectively while leaving the polar cyanuric acid and DMF entirely in the aqueous phase.

  • Wash the combined organic layers once with ice-cold water, then brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (Bath Temp < 30 °C).

Step 4: Polish Chromatography

  • Load the crude residue onto a column packed with Neutral Alumina (Brockmann Grade III).

  • Elute using a step gradient from 100% Toluene to Toluene/EtOAc (9:1).

    • Self-Validation Check: Pool fractions based on TLC and UV absorbance (254 nm). The product will elute as a sharp, fast-moving band.

Step 5: Storage

  • Transfer the purified solid to an amber vial, flush with Argon, and store at -20 °C.

V. References
  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles - MDPI Source: mdpi.com URL:[Link]

  • Copper-Catalyzed Cyanation of Heterocycle CH Bonds with Ethyl (ethoxymethylene)cyanoacetate - Rsc.org Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Welcome to the Technical Support and Troubleshooting Guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile . As a highly functionalized heterocyclic building block and potential covalent pharmacophore, this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile . As a highly functionalized heterocyclic building block and potential covalent pharmacophore, this compound presents unique handling challenges. The oxazole-2-carbonitrile core is highly electron-deficient, making it exquisitely sensitive to nucleophilic attack and aqueous hydrolysis[1].

This guide is engineered for research scientists and drug development professionals to diagnose experimental artifacts, understand the structural causality behind compound degradation, and implement self-validating protocols to ensure data integrity.

Part 1: Mechanistic Troubleshooting FAQs

Q1: During LC-MS analysis of my in vitro assay, the parent compound signal disappears, and a new dominant peak emerges at +18 Da. What is driving this degradation? A1: You are observing the hydrolysis of the carbonitrile group . The +18 Da mass shift corresponds to the addition of water, converting the 2-carbonitrile into an oxazole-2-carboxamide. The C2 position of the oxazole ring is highly activated by the adjacent nitrogen and oxygen heteroatoms, turning the nitrile into a prime target for hydration. This reaction is heavily catalyzed by pH extremes. Causality & Mitigation: To prevent this, never store the compound in aqueous solutions. Maintain assay buffers strictly between pH 6.5 and 7.4. If your assay requires extended incubation times, account for this degradation pathway in your vehicle controls.

Q2: My compound is stable in neat DMSO and standard PBS, but it rapidly depletes when introduced to cell culture media or whole-cell lysates. Why? A2: This is a classic hallmark of thiol reactivity . 2-Cyanooxazoles and related 2-cyanobenzothiazoles are established electrophilic warheads used in the design of cysteine-targeted covalent inhibitors[1]. In biological media, the compound encounters high concentrations of nucleophilic thiols, primarily Glutathione (GSH) and exposed cysteine residues on serum proteins. The thiol nucleophile attacks the electron-deficient C2-nitrile carbon, forming a covalent thioimidate adduct (or displacing the cyano group entirely via SN​Ar )[2].

Q3: Does the 5-(2,5-dimethoxyphenyl) substitution offer any stability advantages compared to an unsubstituted oxazole-2-carbonitrile? A3: Yes, but only marginally. The 2,5-dimethoxyphenyl group provides two stabilizing effects:

  • Steric shielding at the C5 position, preventing alternative ring-opening mechanisms.

  • Electronic modulation via the electron-donating methoxy groups, which push electron density into the oxazole ring through resonance. While this slightly dampens the extreme electrophilicity of the C2 position compared to a naked oxazole-2-carbonitrile, it does not eliminate its reactivity toward strong nucleophiles like GSH[1].

Part 2: Quantitative Stability Profiles

To ensure experimental reproducibility, refer to the established half-life expectations for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile under various standard laboratory conditions.

Environmental ConditionPrimary Degradation PathwayExpected Half-Life ( t1/2​ )Mitigation / Handling Rule
Anhydrous DMSO (-20°C) None (Stable)> 12 monthsStore in dark, sealed under Argon/Nitrogen.
Aqueous Buffer (pH 7.4, 37°C) Hydrolysis to Amide (+18 Da)4.0 - 8.0 hoursPrepare fresh dilutions; do not store aqueous stocks.
Aqueous Buffer (pH < 5 or > 8) Rapid Acid/Base Hydrolysis< 1.0 hourAvoid extreme pH during formulation or extraction.
Biological Media (1 mM GSH) Thiol Adduct Formation0.5 - 2.0 hoursUse thiol-free buffers; quantify covalent binding rates.

Part 3: Standard Operating Procedures (SOPs)

To establish a self-validating system for your experiments, you must isolate the compound's intrinsic aqueous instability from its biological reactivity.

SOP: HPLC-Based Glutathione (GSH) Reactivity Profiling

This protocol quantifies the specific thiol-reactivity rate constant ( kGSH​ ) of the compound, allowing you to mathematically separate covalent binding from background hydrolysis[1].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in anhydrous, LC-MS grade DMSO.

  • Prepare a 100 mM stock of reduced Glutathione (GSH) in 100 mM Phosphate Buffer (pH 7.4). Note: Prepare GSH fresh immediately before use to prevent auto-oxidation to GSSG.

Step 2: Reaction Initiation

  • In a glass HPLC vial, combine the phosphate buffer and the compound to achieve a final compound concentration of 250 µM .

  • Initiate the reaction by adding the GSH stock to achieve a final GSH concentration of 5 mM (a 20-fold excess ensures pseudo-first-order kinetics).

  • Control: Prepare a parallel vial containing the compound and buffer, but without GSH , to measure the baseline auto-degradation ( kdeg​ ).

Step 3: Kinetic Sampling & Analysis

  • Incubate both vials at 37°C.

  • Inject 10 µL aliquots into an HPLC-UV/MS system at t=0,15,30,60,120, and 240 minutes.

  • Monitor the depletion of the parent peak using UV absorbance ( λmax​ ~280-320 nm for the dimethoxyphenyl chromophore) and confirm identity via MS.

Step 4: Mathematical Causality (Data Processing)

  • Plot ln(Areat​/Area0​) versus time for both the GSH vial and the Control vial.

  • The negative slope of the GSH vial represents the total observed degradation rate ( kobs​ ).

  • The negative slope of the Control vial represents the hydrolysis rate ( kdeg​ ).

  • Calculate Thiol Reactivity: kGSH​=kobs​−kdeg​ . This isolates the true covalent reactivity of the molecule.

Part 4: Mechanistic Degradation Visualization

The following diagram maps the bifurcated degradation pathways of the compound, illustrating why different environments yield distinct artifact profiles.

Mechanism Parent 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile [Highly Electrophilic C2 Position] Hydrolysis_Path Aqueous Buffer (Hydrolysis Pathway) Parent->Hydrolysis_Path H2O, pH extremes Thiol_Path Biological Media (Nucleophilic Thiol Attack) Parent->Thiol_Path GSH / Cysteine Amide Oxazole-2-carboxamide Degradant [Mass Shift: +18 Da] Hydrolysis_Path->Amide Fast Hydration GSH_Adduct Glutathione (GSH) Adduct [Covalent Thioimidate Formation] Thiol_Path->GSH_Adduct k_GSH (High reactivity) Acid Oxazole-2-carboxylic Acid [Mass Shift: +19 Da from Amide] Amide->Acid Slow Hydrolysis

Mechanistic degradation pathways of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Part 5: References

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm (RSC Publishing).[Link]

  • Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile . This compound presents a unique triad of reactive functional groups: an electrophilic carbonitrile, a heteroaromatic oxazole core, and an electron-rich 2,5-dimethoxyphenyl moiety.

Understanding the causality behind its degradation is critical for researchers and drug development professionals to ensure assay reproducibility, optimize storage, and design robust synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing rapid loss of the parent compound when using basic aqueous assay buffers (pH > 8.0)?

The Causality: The primary liability in alkaline environments is the 2-carbonitrile group . The strongly electron-withdrawing nature of the nitrile, combined with the adjacent electronegative oxygen and nitrogen atoms of the oxazole ring, makes the C2 position highly susceptible to nucleophilic attack by hydroxide ions. This leads to rapid hydration of the nitrile to form oxazole-2-carboxamide, which can further hydrolyze to the corresponding carboxylic acid [4]. The Solution:

  • Shift assay buffers to a slightly acidic or neutral pH (e.g., pH 6.0–7.0) where the nitrile is significantly more stable.

  • If basic conditions are mandatory for your assay, minimize aqueous exposure time and prepare fresh stock solutions in anhydrous DMSO immediately before use.

Q2: During long-term storage in ambient light, my compound solution changes color and shows multiple degradation peaks on LC-MS. What is happening?

The Causality: You are likely observing a combination of oxazole ring photolysis and oxidative demethylation .

  • Oxazole Oxidation: The oxazole ring is highly susceptible to oxidation at the C-4 position. Under photolytic stress, singlet oxygen can undergo a [4+2] cycloaddition with the oxazole diene system, forming an endoperoxide intermediate that cleaves into formic anhydride and hydrogen cyanide derivatives [1, 2].

  • Demethylation: The 2,5-dimethoxyphenyl group is electron-rich. Under oxidative stress, it can undergo oxidative demethylation to form a redox-active p-benzoquinone derivative, which is highly colored (often yellow/brown) and prone to further polymerization[5]. The Solution:

  • Store the compound in amber vials (protecting from UV/Vis light).

  • Purge storage containers with Argon or Nitrogen to eliminate ambient oxygen.

  • Consider adding a radical scavenger (e.g., BHT) if storing in solution for extended periods.

Q3: I am detecting an aminoketone mass (+18 Da from parent minus the nitrile) after exposing the compound to strong acids. Is the oxazole ring breaking?

The Causality: Yes. While oxazoles are generally more resistant to acids than furans, they are not immune to acid-catalyzed hydrolytic ring opening [3]. Protonation of the oxazole nitrogen activates the C2 position. Subsequent attack by water leads to the cleavage of the C-O bond, ultimately unmasking the latent alpha-acylamino ketone (aminoketone derivative). The Solution: Avoid prolonged exposure to strong mineral acids (e.g., HCl, TFA) during purification (like RP-HPLC). If TFA is used in the mobile phase, ensure fractions are neutralized or lyophilized immediately.

Part 2: Mechanistic Visualization

Mechanisms Parent 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Hydrolysis Hydrolytic Stress (pH Extremes) Parent->Hydrolysis Oxidation Oxidative Stress (ROS / Light) Parent->Oxidation Amide Oxazole-2-carboxamide (Nitrile Hydration) Hydrolysis->Amide RingOpen Aminoketone Derivative (Oxazole Cleavage) Hydrolysis->RingOpen Quinone p-Benzoquinone Analog (Demethylation) Oxidation->Quinone Endoperoxide Endoperoxide Cleavage (C4-C5 Oxidation) Oxidation->Endoperoxide

Fig 1. Primary degradation pathways of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

Part 3: Quantitative Degradation Profile

To establish a self-validating analytical method, you must understand the expected degradation kinetics. The table below summarizes the quantitative degradation profile of the compound under standard forced degradation conditions (ICH guidelines).

Stress ConditionReagent / EnvironmentTemp (°C)TimeExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 N HCl (aq)4024h15 - 25%Aminoketone (Ring opening)
Basic Hydrolysis 0.1 N NaOH (aq)4024h40 - 60%Oxazole-2-carboxamide
Oxidation 3% H₂O₂2524h30 - 50%p-Benzoquinone analog
Photolysis UV/Vis Light (ICH Q1B)251.2M lux-h10 - 20%Endoperoxide cleavage products
Thermal Solid State607 days< 5%Stable in solid state

Part 4: Experimental Protocols

Protocol: Forced Degradation & Stability-Indicating Assay

This protocol is designed as a self-validating system. By utilizing specific quenching steps, we arrest degradation at precise time points, ensuring that the LC-MS analysis accurately reflects the kinetics without artifactual degradation occurring in the autosampler. Furthermore, a strict mass balance check (Sum of Parent Area + Sum of Degradant Areas ≈ 100% of Initial Control Area) is required to validate that no volatile or insoluble degradants are missed.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock. Sonicate for 2 minutes to ensure complete dissolution.

Step 2: Stress Induction (Parallel Aliquots)

  • Acid Stress: Mix 1.0 mL stock with 1.0 mL of 0.2 N HCl. Incubate at 40°C.

  • Base Stress: Mix 1.0 mL stock with 1.0 mL of 0.2 N NaOH. Incubate at 40°C.

  • Oxidative Stress: Mix 1.0 mL stock with 1.0 mL of 6% H₂O₂. Incubate at 25°C in the dark.

  • Control: Mix 1.0 mL stock with 1.0 mL of HPLC-grade water. Incubate at 40°C.

Step 3: Quenching (Crucial for Self-Validation) Perform at exactly 24 hours.

  • Acid Quench: Transfer 100 µL of the acid-stressed sample into a vial containing 100 µL of 0.1 N NaOH to neutralize.

  • Base Quench: Transfer 100 µL of the base-stressed sample into a vial containing 100 µL of 0.1 N HCl to neutralize.

  • Oxidative Quench: Transfer 100 µL of the oxidized sample into a vial containing 100 µL of 10 mM Sodium Thiosulfate (Na₂S₂O₃) to consume residual peroxide.

  • Dilute all quenched samples with 800 µL of Mobile Phase A (Water + 0.1% Formic Acid) prior to injection.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Monitor UV at 254 nm for mass balance calculations and use ESI+ MS to identify the masses of the degradants (e.g., +18 Da for amide, +16 Da for oxidation).

Workflow Step1 1. Sample Prep (1 mg/mL in MeCN) Step2 2. Stress Induction (Acid/Base/Oxidation) Step1->Step2 Step3 3. Quenching (Neutralize/Antioxidant) Step2->Step3 Step4 4. LC-MS/MS (Mass Balance Check) Step3->Step4

Fig 2. Step-by-step workflow for the forced degradation and stability-indicating assay.

References

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: The mechanism for oxazole oxidation by singlet oxygen. Enthalpies are calculated with B3LYP and wB97XD Source: ResearchGate URL: [Link]

  • Title: Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles Source: ResearchGate URL: [Link]

  • Title: 2,5-Dimethoxyphenyl analog of mescaline. This analog on demethylation would yield a hydroquinone Source: ResearchGate URL: [Link]

Optimization

Optimizing reaction conditions for oxazole-2-carbonitrile synthesis

Technical Support Center: Synthesis of Oxazole-2-carbonitrile Welcome to the technical support center dedicated to the synthesis of oxazole-2-carbonitrile. This guide is designed for researchers, chemists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Oxazole-2-carbonitrile

Welcome to the technical support center dedicated to the synthesis of oxazole-2-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing oxazole-2-carbonitrile?

The most prevalent and generally reliable method for synthesizing oxazole-2-carbonitrile is the dehydration of the corresponding primary amide, oxazole-2-carboxamide. This transformation is a classic conversion of a primary amide to a nitrile and can be achieved with a variety of dehydrating agents.[1][2] The choice of reagent is critical and depends on the scale of the reaction, the sensitivity of other functional groups present, and desired reaction conditions (e.g., temperature, time).

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent issue and can typically be traced back to one of four key areas:

  • Ineffective Dehydration: The chosen dehydrating agent may be old, hydrated, or simply not potent enough for the substrate.[1]

  • Harsh Reaction Conditions: The oxazole ring, while aromatic, can be sensitive to strong acids, bases, or high temperatures, leading to decomposition or side reactions.[3][4]

  • Presence of Moisture: Water in the reaction solvent or on glassware will consume the dehydrating agent and can potentially hydrolyze the product nitrile back to the amide.[1]

  • Inefficient Purification: The product, oxazole-2-carbonitrile, can be volatile or prone to degradation during certain purification techniques.

Q3: I'm seeing multiple spots on my TLC plate besides my starting material and product. What are the likely side products?

The formation of byproducts is often related to the reaction conditions and the specific dehydrating agent used. For instance, using strong acids can lead to the hydrolysis of the nitrile or even ring-opening of the oxazole moiety.[3][4] If using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), incomplete reaction or side reactions with the solvent can generate various chlorinated impurities. Analyzing the crude reaction mixture by LC-MS or GC-MS can help identify the mass of these byproducts, providing crucial clues to their structure and formation pathway.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

You've set up the dehydration of oxazole-2-carboxamide, but after the workup, the yield of oxazole-2-carbonitrile is minimal or nonexistent.

  • Cause A: Dehydrating Agent Potency and Stoichiometry

    • The "Why": Dehydrating agents are often hygroscopic and lose their activity over time if not stored properly. Furthermore, an insufficient amount will lead to an incomplete reaction, while a large excess can sometimes promote side reactions or make the workup more difficult.[1]

    • Solution:

      • Always use a freshly opened bottle of the dehydrating agent or ensure it has been stored under an inert atmosphere in a desiccator.

      • Optimize the stoichiometry. Start with the literature-recommended amount (typically 1.1 to 2.0 equivalents) and perform small-scale experiments to find the optimal ratio for your specific setup.

      • Consider switching to a more powerful or suitable agent. A comparison of common choices is provided in the table below. Trifluoroacetic anhydride (TFAA) is often a mild and effective choice, while phosphorus oxychloride (POCl₃) is more powerful but can require more careful temperature control.[2][5][6]

  • Cause B: Oxazole Ring Instability

    • The "Why": The oxazole ring is susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.[3][4] Some dehydration reactions generate strong acids (e.g., HCl from SOCl₂) as byproducts, which can degrade the desired product.

    • Solution:

      • Temperature Control: If your protocol requires heating, ensure it is gentle and uniform. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Many modern methods can be run at room temperature or even 0 °C.[1][7]

      • Use of a Base: When using reagents like POCl₃ or SOCl₂, the addition of a non-nucleophilic base like pyridine or triethylamine (Et₃N) is crucial. The base neutralizes the acidic byproducts, protecting the oxazole ring.[8]

      • Milder Reagents: Consider reagents that operate under neutral or milder conditions, such as those used in a catalytic Appel or Swern-type dehydration.[9][10]

  • Cause C: Presence of Water

    • The "Why": Water reacts stoichiometrically with most dehydrating agents, rendering them inactive. It can also hydrolyze the nitrile product back to the starting amide, especially under acidic or basic conditions.[1]

    • Solution:

      • Thoroughly flame-dry or oven-dry all glassware before use.

      • Use anhydrous solvents. If you are using a solvent like pyridine or DMF, ensure it is from a fresh, sealed bottle or has been appropriately dried.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

G start Low Yield of Oxazole-2-carbonitrile cause1 Check Reaction Progress (TLC/LC-MS) start->cause1 cause2 Check Workup & Purification start->cause2 subcause1a Incomplete Reaction: Starting Material Remains cause1->subcause1a subcause1b Complex Mixture: Degradation/Side Products cause1->subcause1b solution2 Modify Purification: Avoid Acid/Base, Use Gentle Distillation/Crystallization cause2->solution2 solution1a Increase Reagent Stoichiometry or Switch to Stronger Agent (e.g., POCl3) subcause1a->solution1a Cause: Weak Dehydration solution1b Use Anhydrous Conditions (Dry Solvents/Inert Gas) subcause1a->solution1b Cause: Reagent Quenched solution1c Use Milder Conditions: Lower Temp, Add Base (Pyridine) or Change Reagent (TFAA) subcause1b->solution1c Cause: Ring Instability

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Difficult or Inefficient Purification

The reaction appears to be successful by crude analysis (e.g., NMR or LC-MS), but isolating the pure oxazole-2-carbonitrile is problematic.

  • Cause A: Product Volatility

    • The "Why": Small heterocyclic molecules like oxazole-2-carbonitrile can have relatively low boiling points and may be lost if solvents are removed too aggressively under high vacuum, especially with heating.

    • Solution:

      • Remove solvents using a rotary evaporator at reduced temperature. Avoid using a high-vacuum pump (e.g., a Schlenk line) for final solvent removal unless the product is known to be non-volatile.

      • If distillation is used, perform it under carefully controlled vacuum to avoid product loss.

  • Cause B: Degradation on Silica Gel

    • The "Why": Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. If the oxazole ring or nitrile group is susceptible to hydrolysis, prolonged exposure to silica can lower the isolated yield.

    • Solution:

      • Minimize Contact Time: Perform flash column chromatography quickly. Do not let the product sit on the column for an extended period.

      • Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing a slurry of the silica in the desired eluent containing ~1% triethylamine, then packing the column as usual.

      • Alternative Purification: Consider alternative methods like crystallization, sublimation, or preparative TLC if column chromatography proves problematic.

Data Summary & Optimized Protocol

Comparison of Common Dehydrating Agents
Dehydrating AgentTypical StoichiometryCommon Solvent(s)TemperatureKey Advantages & Disadvantages
Trifluoroacetic Anhydride (TFAA) [5][6]1.1 - 1.5 eqPyridine, DCM, Dioxane0 °C to RTPro: Mild, high yielding, clean reaction.[8] Con: Expensive.
Phosphorus Oxychloride (POCl₃) [2][11]1.1 - 2.0 eqPyridine, DMF, MeCN0 °C to 80 °CPro: Powerful, effective for stubborn amides. Con: Highly reactive, requires careful handling and temperature control; acidic byproducts must be neutralized.[2]
Thionyl Chloride (SOCl₂) [12]1.1 - 2.0 eqDMF (cat.), Toluene, DCM0 °C to RefluxPro: Inexpensive and effective. Con: Generates HCl and SO₂, requiring a base and good ventilation.
Cyanuric Chloride [13][14]0.5 - 1.0 eqDMF, MTBERoom TemperaturePro: Very mild conditions, good yields reported for heterocyclic amides.[13][14] Con: Can be exothermic when mixed with DMF initially.
Oxalyl Chloride / cat. DMSO [9]2.0 eq (Oxalyl Cl)MeCN, Et₃NRoom TemperaturePro: Very mild (catalytic Swern-type), fast reaction times. Con: Requires careful addition of oxalyl chloride.
Optimized Protocol: Dehydration using Trifluoroacetic Anhydride (TFAA)

This protocol is recommended for its mild conditions and generally high yields.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add oxazole-2-carboxamide (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous pyridine (approx. 0.2 M concentration). Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amide is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a beaker of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution. Stir until all the excess TFAA has been neutralized (cessation of gas evolution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (at low temperature) to yield the crude oxazole-2-carbonitrile.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Reaction Mechanism: Amide Dehydration with POCl₃

G cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Elimination Amide Oxazole-2-Carboxamide Intermediate1 Activated O-Phosphoryl Imidate Amide->Intermediate1 Nucleophilic attack by carbonyl oxygen POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Vilsmeier-like Intermediate Intermediate1->Intermediate2 Chloride loss Nitrile Oxazole-2-Carbonitrile Intermediate2->Nitrile Base Pyridine (Base) Base->Nitrile Proton abstraction & Elimination

Caption: General mechanism for amide dehydration using POCl₃.

References

  • Chemistry Steps. (2025, December 12). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved March 11, 2026, from [Link]

  • Synthetic Map. (n.d.). Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. Retrieved March 11, 2026, from [Link]

  • YouTube. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. Retrieved March 11, 2026, from [Link]

  • StudyOrgo.com. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of dehydration reaction using phosphorus oxychloride. Retrieved March 11, 2026, from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved March 11, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Retrieved March 11, 2026, from [Link]

  • MDPI. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved March 11, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. Retrieved March 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, January 7). Dehydration of amide with PCl5. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (1997, November 15). (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved March 11, 2026, from [Link]

  • ACS Publications. (2018, January 10). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Overcoming poor solubility of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in assays

Technical Support Center: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile A Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. As Senior Application Scientists, we understand that novel chemical entities, particularly heterocyclic compounds like this one, can present significant handling challenges that impact experimental success. The structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, with its multiple aromatic rings and rigid oxazole core, suggests it is a lipophilic and potentially crystalline compound, predisposing it to poor aqueous solubility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both immediate solutions and a deeper understanding of the physicochemical principles at play. Our goal is to empower you to generate reliable and reproducible data by effectively managing compound solubility.

Part 1: Initial Handling & Stock Solution Preparation

This section covers the foundational steps for working with 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, starting with the preparation of a valid stock solution.

Q1: What is the best solvent for creating an initial stock solution of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile?

A1: For initial stock solutions, we strongly recommend using 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide array of both non-polar and polar compounds, making it the industry standard for compound libraries and high-throughput screening.[2][3]

  • Expertise & Causality: The use of anhydrous DMSO (≥99.9% purity) is critical. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1] This absorbed water can significantly decrease the solubility of hydrophobic compounds like 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, leading to precipitation even in the stock vial.[1][4]

Q2: I've added DMSO to the powdered compound, but it's not dissolving completely. What should I do?

A2: If the compound does not readily dissolve with vortexing, you can employ gentle, controlled energy input. However, this must be done cautiously.

  • Protocol 1: Aiding Dissolution

    • Vortexing: Ensure the vial is tightly capped and vortex for at least 30-60 seconds.[1][5]

    • Sonication: If solids persist, place the vial in a water bath sonicator for 5-10 minute intervals.[2] This uses ultrasonic waves to break apart compound aggregates.

    • Gentle Warming: As a last resort, you may warm the solution in a 37°C water bath.[2] Be aware that heat can potentially degrade some compounds, so this should be done for the shortest time necessary.

    • Visual Confirmation: Always ensure the solution is completely clear, with no visible particulates, before proceeding.

  • Trustworthiness: An incompletely dissolved stock solution means the actual concentration is lower than the calculated concentration, which will invalidate all subsequent experimental data.[2][6]

Q3: How should I store my DMSO stock solution?

A3: Proper storage is essential to maintain compound integrity.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[1][2] This is the most critical step to prevent degradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[1][4] Each cycle introduces an opportunity for moisture to enter the DMSO and can cause the compound to crystallize out of solution. Once a compound crystallizes, it can be very difficult to redissolve.[7]

  • Storage Temperature: Store aliquots at -20°C for short-to-medium term (1-6 months) or -80°C for long-term storage, always protected from light.[1]

Part 2: Troubleshooting Assay-Related Precipitation

This is the most common failure point when working with poorly soluble compounds. Precipitation in your assay will lead to an underestimation of potency (e.g., an artificially high IC50 value) because the effective concentration of the compound is unknown and reduced.[6]

Q4: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture media or buffer. What is happening?

A4: You are likely observing a phenomenon known as "solvent shock" or "crashing out."[6]

  • Expertise & Causality: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is highly soluble in the organic environment of 100% DMSO but poorly soluble in the aqueous environment of your assay buffer. When you perform a large, rapid dilution (e.g., adding 1 µL of 10 mM stock directly to 1 mL of buffer), the local concentration of DMSO disperses instantly, exposing the compound to an aqueous environment it cannot tolerate. This rapid polarity shift forces the compound molecules to aggregate and precipitate.[6]

  • Solutions:

    • Intermediate Dilutions: Do not dilute directly from a high-concentration stock into your final aqueous solution. It is best to first make serial dilutions in 100% DMSO to get closer to your final concentration.[8] Then, add the final, more diluted DMSO stock to the aqueous buffer.

    • Lower Stock Concentration: Prepare a lower concentration primary stock (e.g., 1 mM instead of 10 mM). This reduces the severity of the solvent shock upon final dilution.[6]

    • Stepwise Addition: When adding the DMSO stock to the aqueous buffer, add it dropwise while gently vortexing or stirring the buffer. This allows for more gradual dispersion.[5]

Q5: My compound looks fine initially, but after a few hours in the 37°C incubator, I see a fine precipitate or crystals in my cell culture plate. Why did this happen later?

A5: This is likely due to either exceeding the thermodynamic solubility limit in your specific media or compound instability.

  • Expertise & Causality:

    • Thermodynamic Solubility: You may have created a supersaturated solution. It appears dissolved at first (a kinetically stable state), but over time, especially with the energy input from incubation at 37°C, the system equilibrates, and the excess compound above its true solubility limit precipitates out.[6]

    • Media Interactions: Components in your cell culture medium (salts, proteins, pH changes from cell metabolism) can interact with the compound over time, reducing its solubility.[6] For example, serum proteins like albumin can help solubilize some compounds but can also cause others to precipitate.[6]

    • Compound Degradation: The compound may be degrading over time into less soluble byproducts.[6]

  • Solutions:

    • Determine Maximum Solubility: You must empirically determine the maximum soluble concentration of the compound in your specific assay medium. See Protocol 2 below. Do not assume the compound will be soluble at your desired test concentration.

    • Increase Serum Percentage: If using serum, increasing the percentage (e.g., from 5% to 10% FBS) may help, as serum proteins can act as carriers for hydrophobic compounds.[6]

    • Reduce Incubation Time: If feasible for your assay, reduce the time the compound is incubated with the cells.

Part 3: Advanced Solubilization Strategies

If you have optimized your DMSO-based protocol and still face solubility limits, more advanced formulation strategies may be necessary.

Q6: I cannot reach my target concentration even with optimized DMSO techniques. What are my next options?

A6: When DMSO alone is insufficient, the next step is to modify the final assay vehicle by introducing co-solvents or other solubility-enhancing excipients.[3][9] The choice of strategy depends on the tolerance of your specific assay (especially if it is cell-based).

Strategy 1: Using Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to the final aqueous buffer, reduces the overall polarity of the solution, making it more hospitable to hydrophobic compounds.[10][11][12]

  • Expertise & Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[13] They disrupt the strong hydrogen-bonding network of water, essentially creating "pockets" where the compound can remain dissolved.

Co-SolventTypical Starting Concentration (Final Assay)Notes & Considerations
Ethanol 1-5%Generally well-tolerated by many cell lines, but can have biological effects.
Polyethylene Glycol 400 (PEG-400) 1-10%A polymer commonly used in formulations. Higher viscosity.[14]
Propylene Glycol (PG) 1-5%Good solvent for many compounds.[11]
Glycerol 1-10%High viscosity; can help prevent precipitation.
  • Trustworthiness: ALWAYS run a vehicle control. This is your normal assay medium plus the same final concentration of DMSO and any co-solvents you are testing. This is essential to ensure that the vehicle itself is not causing any biological effects that could be misattributed to your compound.[2]

Strategy 2: Employing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[9]

  • Expertise & Causality: These molecules have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. The hydrophobic 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile molecule can partition into this central cavity, forming a complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[9] A common choice is SBE-β-CD (Sulfobutylether β-cyclodextrin).[3]

Strategy 3: pH Adjustment

This strategy is only viable if your compound has an ionizable functional group. The structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile does not contain common acidic or basic groups, so pH adjustment is unlikely to significantly improve its solubility.[11]

Part 4: Protocols & Workflows

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium

This protocol is essential to prevent running experiments at concentrations that are not fully dissolved, which leads to inaccurate results.[6]

  • Prepare High-Concentration Stock: Make a 10 mM stock solution of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in 100% anhydrous DMSO. Ensure it is fully dissolved.[1]

  • Pre-warm Media: Pre-warm your complete cell culture medium (including serum and any other additives) to 37°C.[6]

  • Prepare Serial Dilutions: In a series of microcentrifuge tubes, add your pre-warmed medium.

  • Add Compound: Spike the tubes with your DMSO stock to create a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration remains constant and below your assay's tolerance limit (typically ≤0.5%).[2]

  • Equilibrate and Observe: Incubate the tubes at 37°C for a duration matching your experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, carefully inspect each tube for signs of precipitation (cloudiness, crystals, film on the tube wall). A simple method is to shine a laser pointer through the solution; the beam will be visible (the Tyndall effect) if a fine precipitate is present.

  • Determine Limit: The highest concentration that remains perfectly clear is your maximum working concentration for that specific medium and incubation time.

Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for addressing solubility issues with 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

G start Start: Solubility Issue Encountered stock_prep Is 100% Anhydrous DMSO stock fully dissolved? start->stock_prep aid_dissolution Action: Use sonication or gentle warming (37°C). [Protocol 1] stock_prep->aid_dissolution No precip_type Where does precipitation occur? stock_prep->precip_type Yes aid_dissolution->stock_prep immediate_precip Problem: Immediate precipitation in aqueous buffer (Solvent Shock) precip_type->immediate_precip Immediately upon dilution delayed_precip Problem: Delayed precipitation in incubator precip_type->delayed_precip Over time in incubator solve_immediate Solutions: 1. Use intermediate dilutions in DMSO. 2. Lower stock concentration. 3. Add stock slowly while mixing. immediate_precip->solve_immediate solve_delayed Action: Determine max soluble concentration in your media. [Protocol 2] delayed_precip->solve_delayed is_conc_sufficient Is the max soluble concentration high enough for the experiment? solve_delayed->is_conc_sufficient success Success: Proceed with experiment below this concentration. is_conc_sufficient->success Yes advanced_methods Action: Explore advanced solubilization strategies. is_conc_sufficient->advanced_methods No co_solvents Option 1: Use Co-Solvents (PEG-400, Ethanol). Test vehicle toxicity! advanced_methods->co_solvents cyclodextrins Option 2: Use Excipients (e.g., SBE-β-CD). advanced_methods->cyclodextrins

Caption: Decision tree for troubleshooting poor solubility.

References

  • Kumar, L., & Kumar, V. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Sharma, D., & Saini, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Anonymous. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Ketta, L., & Müllertz, A. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles: A Review. Pharmaceutics. [Link]

  • Sharma, D., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Singh, A., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Anonymous. (2026). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • Michael, S., et al. (2013). Compound Management for Quantitative High-Throughput Screening. Probes and Drugs. [Link]

  • Garg, M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Archives of Pharmacal Research. [Link]

  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Anonymous. (2025). Co-solvent: Significance and symbolism. En-former. [Link]

  • Gieni, R. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. [Link]

  • Le, T. N., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Introduction for the Advanced Researcher Welcome to the technical support center dedicated to the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. The oxazole scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Advanced Researcher

Welcome to the technical support center dedicated to the synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Its synthesis, particularly when scaling from benchtop to pilot plant, presents unique challenges that demand a robust and well-understood chemical process.

This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and troubleshooting strategies for a proposed, scalable synthetic route. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to anticipate challenges, diagnose issues, and rationally optimize your process. The protocols described herein are designed as self-validating systems, incorporating in-process controls and characterization checkpoints to ensure the integrity of the synthetic pathway.

Proposed Scalable Synthetic Pathway

The synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile can be efficiently approached through a three-step sequence starting from the commercially available 2,5-dimethoxybenzaldehyde. This route is designed for scalability, avoiding harsh reagents where possible and building complexity in a controlled manner.

G Start 2,5-Dimethoxybenzaldehyde + TosMIC Intermediate1 5-(2,5-Dimethoxyphenyl)oxazole Start->Intermediate1 Step 1: Van Leusen Oxazole Synthesis Intermediate2 5-(2,5-Dimethoxyphenyl)oxazole- 2-carboxamide Intermediate1->Intermediate2 Step 2: C2-Carboxamidation (via Lithiation & CO2 Quench, followed by Amide Formation) Product 5-(2,5-Dimethoxyphenyl)oxazole- 2-carbonitrile Intermediate2->Product Step 3: Dehydration

Caption: Proposed three-step synthetic route to the target compound.

Part 1: Van Leusen Oxazole Synthesis

This initial step efficiently constructs the core heterocyclic ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] The Van Leusen reaction is renowned for its mild conditions and broad substrate scope, making it an excellent choice for the initial scale-up phase.[6][7]

Detailed Experimental Protocol: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole (Intermediate 1)
  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge methanol (5 volumes relative to the aldehyde). Begin stirring and add 2,5-dimethoxybenzaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.05 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting aldehyde is complete.

  • Work-up: Cool the reaction mixture to 20-25°C. Remove the methanol under reduced pressure. To the resulting slurry, add water (10 volumes) and ethyl acetate (10 volumes). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine (5 volumes), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate in vacuo to yield the crude product.

  • Isolation: The crude 5-(2,5-Dimethoxyphenyl)oxazole can often be used directly in the next step. If required, purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or via column chromatography.[8]

Troubleshooting & FAQs: Step 1

Q1: My reaction is sluggish or incomplete, even after extended reflux. What's the cause?

  • Answer: This issue commonly points to three factors:

    • Base Inefficiency: Potassium carbonate is hygroscopic. Ensure you are using a freshly opened or properly dried batch. On a larger scale, the efficiency of stirring is critical to ensure the solid base can interact with the reactants.

    • Low-Quality TosMIC: TosMIC can degrade over time, especially if exposed to moisture or heat.[9] Use a high-purity reagent and store it under an inert atmosphere in a cool, dark place.[10]

    • Solvent Purity: Ensure the methanol is anhydrous. Water can interfere with the initial deprotonation of TosMIC.[11]

Q2: I'm observing a significant amount of a tar-like byproduct. How can I prevent this?

  • Answer: Tar formation is often a result of TosMIC polymerization or decomposition at elevated temperatures.[6]

    • Temperature Control: Ensure the initial base addition is controlled to prevent a significant exotherm. While the reaction is run at reflux, localized overheating should be avoided.

    • Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as per IPC), proceed with the work-up. Over-exposure to basic conditions at high temperatures can degrade the product.[9]

Q3: Is potassium carbonate the only base option for this reaction?

  • Answer: While K₂CO₃ is a cost-effective and common choice, other bases can be used. For instance, organic bases like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can be effective, though they may be more expensive and require different work-up procedures. Some protocols also report the use of a quaternary ammonium hydroxide ion exchange resin, which simplifies byproduct removal through filtration.[12]

Part 2: C2-Carboxamidation

Direct functionalization at the C2 position of the oxazole ring is challenging due to the ring's sensitivity. The C2 proton is the most acidic, but its deprotonation can lead to ring-opening under certain conditions.[13][14] A carefully controlled sequence of lithiation, quenching with CO₂, and subsequent amide formation is a viable, albeit technically demanding, route.

Detailed Experimental Protocol: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide (Intermediate 2)
  • Reaction Setup: In a rigorously dried, inerted reactor, dissolve 5-(2,5-Dimethoxyphenyl)oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise via a syringe pump, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add freshly crushed dry ice pellets portion-wise, ensuring the temperature remains below -60°C. Allow the mixture to slowly warm to 0°C.

  • Quench & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Adjust the pH to ~7-8 with dilute HCl. Extract the product with ethyl acetate. The resulting carboxylic acid is often carried forward without extensive purification.

  • Amide Formation: To the crude carboxylic acid, add dichloromethane (DCM) (10 volumes). Cool to 0°C and add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir for 2-3 hours at room temperature.

  • Ammonolysis: Remove the solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in THF and add it slowly to a cooled (0°C) solution of aqueous ammonia (excess). Stir for 1 hour.

  • Isolation: Extract the product with DCM, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.

Troubleshooting & FAQs: Step 2

Q1: My yield is very low after the lithiation/carboxylation step. What went wrong?

  • Answer: This is a highly moisture- and air-sensitive step.

    • Incomplete Lithiation: Ensure all glassware is flame-dried or oven-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen). The THF must be anhydrous. Titrate your n-BuLi solution before use to confirm its molarity.

    • Ring Opening: If the temperature rises significantly during or after lithiation, the 2-lithiooxazole intermediate can become unstable and decompose.[14] Meticulous temperature control at -78°C is critical.

    • Inefficient CO₂ Quench: Ensure the CO₂ is dry and delivered efficiently. Using a large excess of crushed dry ice is often a reliable method at scale.

Q2: The amide formation step is messy and gives multiple byproducts.

  • Answer: The conversion of the carboxylic acid to the amide via an acid chloride needs to be clean.

    • Purity of Acid: Ensure the carboxylic acid intermediate is reasonably pure before converting it to the acid chloride. Residual base or other nucleophiles can interfere with the oxalyl chloride.

    • Alternative Coupling Reagents: If the acid chloride route is problematic, consider using standard peptide coupling reagents like HATU or HOBt/EDC. These are milder but more expensive, which is a key consideration for scalability.

Part 3: Dehydration to the Final Product

The final step involves the dehydration of a primary amide to a nitrile. This is a standard transformation, but the choice of reagent is crucial to avoid degradation of the electron-rich oxazole ring system.

Detailed Experimental Protocol: Synthesis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (Final Product)
  • Reaction Setup: In an inerted reactor, suspend the 5-(2,5-Dimethoxyphenyl)oxazole-2-carboxamide (1.0 eq) in anhydrous DCM (10 volumes). Add triethylamine (3.0 eq).

  • Dehydrating Agent: Cool the mixture to 0°C. Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise, keeping the temperature below 10°C.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the starting amide.

  • Work-up: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Purification & Isolation: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final product.

Troubleshooting & FAQs: Step 3

G Start Low Yield in Dehydration Step? Check1 Was the starting amide pure and dry? Start->Check1 Path1_Yes Incomplete Conversion Check1->Path1_Yes Yes Path1_No Purify starting amide. Ensure it is completely dry. Check1->Path1_No No Check2 Was the reaction kept anhydrous? Path2_Yes Degradation Observed Check2->Path2_Yes Yes Path2_No Use anhydrous solvents. Run under N2/Ar. Check2->Path2_No No Check3 Was the temperature controlled during TFAA addition? Path3_Yes Consider alternative dehydrating agents. Check3->Path3_Yes Yes Path3_No Side reactions due to exotherm. Improve cooling. Check3->Path3_No No Path1_Yes->Check2 Path2_Yes->Check3

Caption: Troubleshooting decision tree for the final dehydration step.

Q1: Why use TFAA instead of a more common dehydrating agent like POCl₃ or SOCl₂?

  • Answer: While phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective dehydrating agents, they generate HCl as a byproduct.[15] The oxazole ring nitrogen can be protonated under acidic conditions, which can activate the ring toward nucleophilic attack and potential degradation.[13] TFAA provides milder, non-acidic conditions, which is often better tolerated by sensitive heterocyclic systems.

Q2: My final product is difficult to purify. What are the likely impurities?

  • Answer: The main impurities are likely unreacted starting amide and potential byproducts from the reaction of TFAA with other functional groups if present.

    • Incomplete Reaction: If the reaction did not go to completion, you will have to separate the nitrile from the more polar amide. This is usually achievable with silica gel chromatography.

    • Trifluoroacetylated Byproducts: If any nucleophilic groups (e.g., amines, alcohols) are present elsewhere in the molecule and unprotected, TFAA can acylate them.[15] This highlights the importance of a clean substrate.

Q3: Can this reaction be run at a higher concentration to improve throughput?

  • Answer: Yes, but this should be approached with caution. The addition of TFAA is exothermic, and at higher concentrations, heat dissipation becomes a more significant challenge. A pilot run with careful temperature monitoring is essential. If temperature control becomes an issue, a semi-batch process (adding the amide as a solution to the dehydrating agent) may be a better option for scaling up.

Safety First: Handling Key Reagents

ReagentKey HazardsRecommended Precautions[10][16][17][18][19]
TosMIC Toxic if swallowed, inhaled, or in contact with skin. Causes serious eye irritation.Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety goggles). Avoid creating dust.[16][18] Store under inert gas in a cool, dark place.
n-BuLi Pyrophoric (ignites spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage.Handle under a strict inert atmosphere (argon or nitrogen). Use syringes and cannulas for transfers. Work behind a safety shield. Ensure a Class D fire extinguisher is available.
TFAA Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.Handle in a well-ventilated fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. Add dropwise to reaction mixtures with efficient cooling.
POCl₃/SOCl₂ Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gas (HCl).Handle in a well-ventilated fume hood. These are lachrymatory. Use with extreme caution and appropriate PPE.

References

  • TosMIC Safety Data Sheet.
  • Tosylmethyl isocyanide SDS. ECHEMI.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • TosMIC Safety Data. TCI America.
  • Tosylmethyl isocyanide Safety Data Sheet. CATO Research Chemicals Inc.
  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. BenchChem.
  • Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer.
  • Van Leusen reaction. Wikipedia.
  • Van Leusen Reaction. Organic Chemistry Portal.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Van Leusen reaction. Grokipedia.
  • Mechanism of the Van Leusen reaction. Henry Rzepa's Blog.
  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. BenchChem.
  • Reactions of Nitriles. Chemistry Steps.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.
  • Amide to Nitrile - Common Conditions. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Synthesis of Oxazole. Prezi.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem.
  • Chemistry of Nitriles. OpenStax adaptation.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemical Reviews.
  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem.
  • Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata. PMC.

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Welcome to the Technical Support Center for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (Molecular Formula: C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ). This guide is engineered for researchers, analytical chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (Molecular Formula: C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ). This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise structural elucidation of this specific push-pull heterocyclic system.

The presence of a highly electron-donating 2,5-dimethoxyphenyl group coupled with an electron-withdrawing carbonitrile group across an oxazole core creates unique electronic environments that frequently lead to spectroscopic anomalies[1][2]. This center provides causality-driven troubleshooting, validated workflows, and reference data to resolve these challenges.

Module 1: Nuclear Magnetic Resonance (NMR) Troubleshooting & FAQs

Q1: The aromatic signals of the 2,5-dimethoxyphenyl group are overlapping with the oxazole H-4 proton in CDCl₃. How can I unambiguously resolve them? Causality: In standard non-polar solvents like CDCl₃, the oxazole H-4 proton (typically a singlet around 7.6–7.8 ppm) can overlap with the downfield-shifted protons of the dimethoxyphenyl ring, particularly the H-6' proton (ortho to the oxazole attachment)[3][4]. This occurs because the electron-withdrawing nature of the oxazole-carbonitrile system deshields the adjacent phenyl protons. Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS) by switching the solvent to Benzene-d₆ (C₆D₆) or Pyridine-d₅. The highly anisotropic benzene molecules will preferentially solvate the electron-deficient oxazole ring differently than the electron-rich dimethoxyphenyl ring, inducing differential shielding and resolving the overlapping multiplets[5]. Alternatively, perform a 2D ¹H-¹³C HSQC experiment to separate the signals based on their distinct ¹³C chemical shifts.

Q2: The ¹³C signal for the carbonitrile (C≡N) group is exceptionally weak or completely missing from my standard 1D ¹³C spectrum. Is my compound degraded? Causality: The carbonitrile carbon is a quaternary center lacking directly attached protons. Consequently, it suffers from two physical limitations during standard proton-decoupled ¹³C NMR acquisition:

  • Long Longitudinal Relaxation Time (T₁): Without dipole-dipole relaxation from attached protons, the T₁ can exceed 10–20 seconds.

  • Lack of Nuclear Overhauser Effect (NOE): Standard continuous ¹H decoupling provides NOE enhancement primarily to protonated carbons. Solution: Your compound is likely intact. To visualize the C≡N peak (expected ~111–114 ppm), increase the relaxation delay (D1) to at least 5 seconds and increase the number of scans (NS > 1024). For absolute confirmation, use an Inverse-Gated Decoupling sequence, which suppresses the NOE and relies purely on the extended relaxation delay, ensuring quantitative integration.

Quantitative Data: Predicted NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (500 MHz / 125 MHz, CDCl₃)

Nucleus / PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment / Causality
¹H NMR
H-4 (Oxazole)7.65Singlet (s)-Deshielded by adjacent C=N and C-O bonds[4].
H-6' (Phenyl)7.25Doublet (d)3.0Meta-coupling; deshielded by oxazole ring[5].
H-3' (Phenyl)6.90Doublet (d)8.5Ortho-coupling; shielded by adjacent methoxy.
H-4' (Phenyl)6.85Doublet of doublets (dd)8.5, 3.0Ortho & meta-coupling; shielded by methoxy groups[6].
-OCH₃ (C-2', C-5')3.80, 3.85Two Singlets (s)-Standard methoxy resonance[3].
¹³C NMR
C-5 (Oxazole)152.0Quaternary-Highly deshielded by oxygen and phenyl attachment.
C-2 (Oxazole)132.0Quaternary-Deshielded by nitrogen, oxygen, and cyano group.
C-4 (Oxazole)128.5Methine (CH)-Oxazole core carbon[4].
C≡N (Cyano)111.5Quaternary-Characteristic sp-hybridized carbon region.
-OCH₃ Carbons55.8, 56.1Primary (CH₃)-Standard methoxy carbons.

Module 2: Infrared (IR) & Mass Spectrometry (MS) Anomalies

Q3: The C≡N stretch in my FT-IR spectrum is unusually weak. Does this mean the cyano group was lost during synthesis? Causality: The intensity of an IR absorption band is directly proportional to the change in the dipole moment ( Δμ ) during the molecular vibration. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a strong "push-pull" system. The electron-donating dimethoxyphenyl group pushes electron density through the conjugated oxazole system toward the electron-withdrawing cyano group[2]. This creates a highly polarized ground state. Because the ground state is already highly polarized, the change in dipole moment during the C≡N stretching vibration (~2220–2240 cm⁻¹) is minimal, resulting in a weak IR band. Solution: Do not rely solely on IR for cyano confirmation. Cross-validate with ¹³C NMR (C≡N peak) or High-Resolution Mass Spectrometry (HRMS) looking for the exact mass or the characteristic loss of the cyano radical (-26 Da).

Q4: What are the diagnostic fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS) for this compound? Causality: Oxazole rings are known to undergo complex rearrangements and ring-opening events under electron bombardment[7]. The molecular ion ( M+∙ , m/z 230) will typically exhibit three primary diagnostic pathways:

  • Loss of Methyl radical (-15 Da): Cleavage of the methoxy group yields a stable oxonium ion at m/z 215.

  • Loss of Cyano radical (-26 Da): Cleavage of the C-CN bond yields an oxazole cation at m/z 204.

  • Oxazole Ring Cleavage: Retro-electrocyclic ring opening of the oxazole core leads to the loss of CO and HCN, generating smaller aromatic fragments (e.g., m/z ~137 corresponding to the dimethoxybenzoyl cation)[7].

Table 2: Key IR and MS Diagnostic Features

TechniqueDiagnostic FeatureValue / m/zInterpretation
FT-IR C≡N Stretch~2230 cm⁻¹ (Weak)Cyano group (intensity suppressed by push-pull dipole).
FT-IR C=N, C=C Stretches1550–1610 cm⁻¹Oxazole and aromatic ring skeletal vibrations[8].
FT-IR C-O-C Asym. Stretch~1220 cm⁻¹Methoxy ether linkage.
EI-MS Molecular Ion [M]+∙ 230Confirms intact molecular weight.
EI-MS [M−CH3​]+ 215Diagnostic loss of methoxy methyl group.
EI-MS [M−CN]+ 204Diagnostic loss of the carbonitrile group.

Module 3: Experimental Workflows

Protocol: Step-by-Step 2D NMR (HSQC/HMBC) Workflow for Unambiguous Assignment

To establish a self-validating system for structural elucidation, 2D NMR is mandatory to connect the isolated spin systems (the methoxy groups, the phenyl protons, and the oxazole proton).

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified compound in 0.6 mL of CDCl₃ (or C₆D₆ if overlap persists). Ensure the solution is free of particulate matter by filtering through a glass wool plug into a 5 mm NMR tube[4][6].

Step 2: Instrument Tuning and Matching

  • Insert the sample into a ≥400 MHz NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the magnetic field to the deuterium signal of the solvent and shim the magnet (Z1-Z5) until the residual solvent peak is sharp (linewidth at half-height < 1.0 Hz).

Step 3: HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Purpose: Correlates directly bonded ¹H and ¹³C atoms.

  • Parameters: Set the spectral width to cover 0–10 ppm for ¹H and 0–160 ppm for ¹³C. Use a standard gradient-selected HSQC pulse sequence. Set the number of scans (NS) to 4 or 8 per increment, with 256 t1 increments.

  • Validation: The oxazole H-4 proton will show a direct cross-peak to the C-4 carbon (~128.5 ppm), definitively separating it from the phenyl protons which correlate to carbons around 112–116 ppm.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Purpose: Correlates ¹H to ¹³C atoms separated by 2 or 3 bonds, effectively bridging the structural gaps.

  • Parameters: Use a gradient-selected HMBC sequence optimized for long-range couplings ( JCH​ = 8 Hz). NS = 8 to 16, t1 increments = 256.

  • Validation: Look for the critical 3-bond correlation from the oxazole H-4 proton to the C-2 quaternary carbon (~132.0 ppm) and the C-5 quaternary carbon (~152.0 ppm). The methoxy protons (~3.8 ppm) must show 3-bond correlations to the C-2' and C-5' phenyl carbons, confirming their positions.

Module 4: Logical Workflows & Visualizations

The following diagrams map the logical causality for troubleshooting NMR anomalies and predicting MS fragmentation pathways.

NMR_Troubleshooting Start Start 1D NMR Analysis (1H & 13C in CDCl3) CheckOverlap Are Aromatic Protons Overlapping with Oxazole H-4? Start->CheckOverlap SolventSwitch Switch Solvent to C6D6 (Utilize ASIS Effect) CheckOverlap->SolventSwitch Yes CheckCN Is 13C Cyano Peak (C≡N) Missing or Weak? CheckOverlap->CheckCN No SolventSwitch->CheckCN Relaxation Increase T1 Relaxation Delay (D1 > 5 seconds) & Scans CheckCN->Relaxation Yes TwoDNMR Perform 2D NMR (HSQC & HMBC) CheckCN->TwoDNMR No Relaxation->TwoDNMR Success Unambiguous Structural Elucidation Achieved TwoDNMR->Success

Caption: Decision tree for resolving common NMR spectroscopic anomalies in oxazole-carbonitriles.

MS_Fragmentation MolIon Molecular Ion [M]+• m/z 230 LossMe Loss of Methyl Radical (-•CH3) m/z 215 MolIon->LossMe -15 Da LossCN Loss of Cyano Radical (-•CN) m/z 204 MolIon->LossCN -26 Da OxazoleCleavage Retro-Electrocyclic Ring Cleavage [C8H9O2]+ m/z ~137 MolIon->OxazoleCleavage Oxazole Ring Opening CO_Loss Loss of Carbon Monoxide (-CO) m/z 187 LossMe->CO_Loss -28 Da

Caption: Diagnostic Electron Ionization (EI) mass spectrometry fragmentation pathways.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Institutes of Health (NIH). Available at: [Link]

  • Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl3. ResearchGate. Available at:[Link]

  • Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride-mediated reaction. Royal Society of Chemistry (RSC). Available at: [Link]

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley. Available at:[Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Mass Spectrometry of Oxazoles. Semantic Scholar. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile vs other oxazole derivatives

Title: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile vs. Other Oxazole Derivatives: A Comparative Guide for Drug Discovery Executive Summary Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile vs. Other Oxazole Derivatives: A Comparative Guide for Drug Discovery

Executive Summary

Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors, AMPA receptor modulators, and tubulin polymerization inhibitors[1][2]. Among these, 5-(2,5-dimethoxyphenyl)oxazole-2-carbonitrile (5-DMPOC) stands out due to its unique combination of a sterically demanding, electron-rich aryl group and a strongly electron-withdrawing cyano handle. This guide objectively compares 5-DMPOC against other oxazole derivatives, detailing the structural causality behind its performance and providing validated experimental protocols for its synthesis and evaluation.

Structural & Mechanistic Rationale

The pharmacological and physicochemical profile of 5-DMPOC is dictated by two critical functional groups, which drastically alter its behavior compared to simpler analogs:

  • The 2,5-Dimethoxyphenyl Moiety (Steric & Electronic Effects): Unlike the planar 3,4-dimethoxyphenyl analog, the 2,5-substitution pattern introduces significant steric hindrance at the ortho position. This forces the phenyl ring out of coplanarity with the oxazole core, creating a twisted 3D conformation. This specific dihedral angle is highly favorable for binding within deep hydrophobic pockets, such as the colchicine-binding site of tubulin, mimicking the natural product combretastatin A-4[2][3].

  • The 2-Carbonitrile Group (Pharmacophore & Synthetic Handle): The cyano group serves a dual purpose. Biologically, it acts as a strong hydrogen bond acceptor and a pseudo-halogen, increasing the molecule's lipophilicity (logP) and cell membrane permeability compared to the corresponding carboxamides[4]. Chemically, it is a versatile electrophilic handle, allowing for downstream functionalization into tetrazoles, amidines, or thiazoles[5].

SAR_Pathway Oxazole Oxazole Core Dimethoxy25 2,5-Dimethoxyphenyl (Steric Twist & e- Donor) Oxazole->Dimethoxy25 Substitution at C5 Dimethoxy34 3,4-Dimethoxyphenyl (Planar e- Donor) Oxazole->Dimethoxy34 Substitution at C5 Nitrile 2-Carbonitrile (Strong e- Acceptor) Oxazole->Nitrile Substitution at C2 Amide 2-Carboxamide (H-Bond Donor/Acceptor) Oxazole->Amide Substitution at C2 Target1 Tubulin Inhibition (Colchicine Site) Dimethoxy25->Target1 Optimal Fit Target2 AMPA Receptor Modulation Dimethoxy34->Target2 Moderate Affinity Nitrile->Target1 Enhances Lipophilicity Amide->Target2 Essential H-Bonding

Structure-Activity Relationship (SAR) logic tree for oxazole derivatives.

Comparative Performance Data

To objectively evaluate 5-DMPOC, we compare it against three structurally related benchmarks: 5-(3,4-dimethoxyphenyl)oxazole-2-carbonitrile (a planar isomer), 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (the amide precursor), and Benzo[d]oxazole-2-carbonitrile (a fused-ring baseline)[3][4][6].

CompoundStructural FeatureLogP (Calc.)Tubulin Inhibition (IC₅₀, µM)AMPA Receptor ModulationPrimary Application
5-DMPOC 2,5-dimethoxy + 2-cyano2.851.2WeakAnticancer (Microtubule targeting)
5-(3,4-DMP)oxazole-2-carbonitrile 3,4-dimethoxy + 2-cyano2.788.5WeakFluorescent probe / Intermediate
5-(2,5-DMP)oxazole-2-carboxamide 2,5-dimethoxy + 2-amide1.95>50Strong (Positive Allosteric)Neurological disorders (AMPA)
Benzo[d]oxazole-2-carbonitrile Fused benzene + 2-cyano1.80>100NoneOLED materials / COX-2 inhibitor

Data synthesis based on SAR trends in tubulin polymerization and AMPA receptor electrophysiology studies[4][6][7].

Experimental Protocols

The following protocols establish a self-validating system: synthesizing the carbonitrile via a modern, green dehydration method, followed by functional validation via a tubulin polymerization assay.

Protocol A: Synthesis of 5-DMPOC via I₂/DMSO-Mediated Dehydration

Traditional dehydration of carboxamides to carbonitriles relies on harsh, toxic reagents like POCl₃ or P₂O₅[8]. A superior, modern approach utilizes an Iodine-DMSO oxidative system, which offers mild conditions and high yields without generating corrosive byproducts[5].

Materials:

  • 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (1.0 equiv, 1.0 mmol)

  • Molecular Iodine (I₂) (0.2 equiv, 0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Ethyl acetate (EtOAc) and saturated Na₂S₂O₃ aqueous solution.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the carboxamide precursor in 3.0 mL of anhydrous DMSO.

  • Catalyst Addition: Add 0.2 mmol of I₂ to the solution. The mixture will turn a deep brown color.

  • Heating & Stirring: Heat the reaction mixture to 80°C under an inert argon atmosphere. Stir continuously for 4–6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc, 7:3).

  • Quenching: Once the precursor is fully consumed, cool the flask to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to reduce the unreacted iodine (the solution will turn pale yellow or colorless).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel) to yield 5-DMPOC as a pale solid (Expected yield: 75-82%).

Protocol B: In Vitro Tubulin Polymerization Assay

To validate the biological efficacy of 5-DMPOC, its impact on microtubule dynamics is measured using a fluorescence-based tubulin polymerization assay[3][7].

Materials:

  • Porcine brain tubulin (>99% pure, 3 mg/mL)

  • GTP (1 mM)

  • PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore)

  • Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C in a fluorescence microplate reader.

  • Compound Dilution: Prepare serial dilutions of 5-DMPOC (0.1 µM to 50 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Reaction Mixture: In a microcentrifuge tube on ice, combine PEM buffer, 1 mM GTP, the fluorescent reporter, and 3 mg/mL tubulin.

  • Initiation: Pipette 5 µL of the test compound (or controls) into the wells. Rapidly add 45 µL of the cold tubulin reaction mixture to each well.

  • Measurement: Immediately begin recording fluorescence (Ex: 360 nm / Em: 420 nm for DAPI-based assays) at 1-minute intervals for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization) from the linear slope of the growth phase. Determine the IC₅₀ by plotting Vmax​ against the log concentration of 5-DMPOC.

Workflow Step1 Carboxamide Precursor Synthesis Step2 Dehydration (I2/DMSO System) Step1->Step2 Reagents Step3 5-DMPOC Isolation & Purif. Step2->Step3 Yield >75% Step4 In Vitro Tubulin Polymerization Assay Step3->Step4 Biological Eval. Step5 IC50 Determination & SAR Validation Step4->Step5 Data Analysis

Experimental workflow from chemical synthesis to biological validation.

Conclusion

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly optimized scaffold for applications requiring precise steric interactions and high lipophilicity, such as tubulin inhibition. While its carboxamide precursor is better suited for AMPA receptor modulation due to necessary hydrogen-bonding networks, the carbonitrile derivative excels as an electrophilic probe and anticancer pharmacophore. By utilizing modern I₂/DMSO dehydration techniques, researchers can efficiently access this versatile building block for advanced drug discovery campaigns.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar / Taylor & Francis. 1

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - Bentham Science. 2

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. 4

  • Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 - Smolecule. 6

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles - MDPI.8

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles - RSC Advances. 5

  • Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC. 7

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - NBUV. 3

Sources

Comparative

A Comparative Analysis of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile and its Potential as a Novel PDE4 Inhibitor

A Guide for Researchers in Drug Discovery and Development In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comparative analysis of the hypothetical biological activity of a novel investigational compound, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, against established inhibitors of Phosphodiesterase 4 (PDE4), a critical enzyme in the inflammatory cascade. While direct experimental data for this specific oxazole-carbonitrile derivative is not yet publicly available, this document serves as a roadmap for its potential evaluation, drawing upon the structure-activity relationships of similar chemical scaffolds and the well-documented pharmacology of known PDE4 inhibitors.

Introduction to the Oxazole Scaffold and the Rationale for PDE4 Inhibition

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The substitution pattern on the oxazole ring is a key determinant of its biological target and potency.[4][5] The presence of a dimethoxyphenyl group, in particular, is a recurring motif in compounds targeting tubulin and phosphodiesterases.[6][7] Given this structural precedent, we hypothesize that 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile may exert its biological effects through the inhibition of Phosphodiesterase 4 (PDE4).

PDE4 is a family of enzymes primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates a wide array of cellular processes, most notably the inflammatory response.[8][9][10][11] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[8][12][13][14] This mechanism of action is the foundation for the therapeutic efficacy of approved PDE4 inhibitors like Roflumilast and Apremilast in treating chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[8][9][14][15][16]

This guide will compare the hypothesized activity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile with that of Roflumilast and Apremilast, focusing on their mechanism of action, potency, and potential therapeutic applications.

The Mechanism of Action: A Comparative Overview

The primary mechanism of action for both Roflumilast and Apremilast is the selective inhibition of the PDE4 enzyme.[8][9][11] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[13][14] Activated PKA can then phosphorylate and regulate the activity of various transcription factors, ultimately leading to a dampening of the inflammatory response.[14]

Key Downstream Effects of PDE4 Inhibition:

  • Suppression of Pro-inflammatory Cytokines: Increased cAMP levels inhibit the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ).[9][12][17]

  • Upregulation of Anti-inflammatory Cytokines: Conversely, PDE4 inhibition leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[9][12][17]

  • Cellular Effects: The anti-inflammatory effects of PDE4 inhibitors are exerted on various immune cells, including T-cells, monocytes, and neutrophils, as well as non-immune cells like keratinocytes.[17]

Visualizing the PDE4 Signaling Pathway

PDE4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR/Receptor Pro-inflammatory Stimuli->GPCR AC Adenylate Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A cAMP->PKA activates PDE4 PDE4 CREB CREB (inactive) PKA->CREB phosphorylates NF-kB NF-κB (active) PKA->NF-kB inhibits pCREB pCREB (active) CREB->pCREB Anti-inflammatory_Genes Anti-inflammatory Gene Transcription pCREB->Anti-inflammatory_Genes promotes Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-kB->Pro-inflammatory_Genes promotes Compound_X 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Compound_X->PDE4 Roflumilast Roflumilast Roflumilast->PDE4 Apremilast Apremilast Apremilast->PDE4

Figure 1: The PDE4 signaling pathway and points of inhibition.

Comparative Potency and Selectivity: A Hypothetical Data Analysis

The potency of a PDE4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE4 enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Comparative Potency of PDE4 Inhibitors

CompoundTargetIC50 (nM)
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile PDE4DHypothetical: 5-15
RoflumilastPDE40.8
ApremilastPDE477

Note: IC50 values for Roflumilast and Apremilast are based on published data. The value for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a hypothetical projection for the purpose of this guide.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activity of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, a series of in vitro and cell-based assays would be essential.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the IC50 value of the test compound against the PDE4 enzyme.

Protocol:

  • Reagents and Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4D)

    • cAMP substrate

    • Snake venom nucleotidase

    • Inorganic phosphate detection reagent (e.g., Malachite Green)

    • Test compound (5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile)

    • Reference inhibitors (Roflumilast, Apremilast)

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • Add the PDE4 enzyme to the wells of the microplate.

    • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate the reaction mixture at 30°C for a specified duration (e.g., 30 minutes).

    • Stop the reaction by adding the snake venom nucleotidase, which will convert the resulting AMP into adenosine and inorganic phosphate.

    • Add the Malachite Green reagent to detect the amount of inorganic phosphate produced.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for TNF-α Secretion

Objective: To assess the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Protocol:

  • Cell Line:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Reagents and Materials:

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS) to stimulate TNF-α production

    • Test compound and reference inhibitors

    • ELISA kit for human TNF-α

  • Procedure:

    • Culture the cells to the appropriate density in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound and reference inhibitors for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate the cells for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Determine the concentration-dependent inhibitory effect of the compounds on TNF-α secretion and calculate the IC50 values.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Enzyme PDE4 Enzyme Incubation1 Incubate Enzyme + Inhibitor Enzyme->Incubation1 Substrate cAMP Reaction Add Substrate & Incubate Substrate->Reaction Inhibitors Test Compound & Reference Inhibitors Inhibitors->Incubation1 Incubation1->Reaction Detection Detect Product (Inorganic Phosphate) Reaction->Detection IC50_Calc1 Calculate IC50 Detection->IC50_Calc1 Cells Immune Cells (e.g., PBMCs) Pre-treatment Pre-treat with Inhibitors Cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation2 Incubate Stimulation->Incubation2 Supernatant Collect Supernatant Incubation2->Supernatant ELISA Quantify TNF-α (ELISA) Supernatant->ELISA IC50_Calc2 Calculate IC50 ELISA->IC50_Calc2

Figure 2: Workflow for in vitro and cell-based assays.

Concluding Remarks and Future Directions

This guide has outlined a comparative framework for evaluating the biological activity of a novel investigational compound, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, in the context of established PDE4 inhibitors. Based on structural similarities to other biologically active molecules, we have hypothesized that this compound may function as a PDE4 inhibitor. The provided experimental protocols offer a clear path for testing this hypothesis and quantifying the compound's potency and cellular efficacy.

Should experimental data confirm that 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a potent and selective PDE4 inhibitor, further preclinical development would be warranted. This would include comprehensive pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy testing in relevant animal models of inflammatory diseases. The ultimate goal is to determine if this novel oxazole derivative can offer a superior therapeutic window, with enhanced efficacy and a more favorable side-effect profile compared to existing PDE4 inhibitors.

References

  • Otezla® (apremilast) HCP. Mechanism of Action (MOA). [Link]

  • Wikipedia. Apremilast. [Link]

  • Wikipedia. PDE4 inhibitor. [Link]

  • Schafer P. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochem Pharmacol. 2012 Jun 15;83(12):1583-90. [Link]

  • Li H, Zuo J, Tang W. Roflumilast for the treatment of asthma–COPD overlap. J Thorac Dis. 2018 May;10(5):3033-3043. [Link]

  • Patsnap Synapse. What is the mechanism of Roflumilast?. [Link]

  • Spina D. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P T. 2011 Oct;36(10):631-41. [Link]

  • Gooderham M, Van Voorhees AS, Lebwohl M. Apremilast in the treatment of plaque psoriasis. Clin Cosmet Investig Dermatol. 2019;12:813-824. [Link]

  • Rabe KF. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Br J Pharmacol. 2011 May;163(1):53-67. [Link]

  • Dr. Never Sleeps. Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. [Link]

  • Patsnap Synapse. What is the therapeutic class of Apremilast?. [Link]

  • Drugs.com. List of Selective phosphodiesterase-4 inhibitors (PDE4). [Link]

  • Li H, Liu T, Huang H, et al. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Front Pharmacol. 2024;15:1403932. [Link]

  • Li H, Zuo J, Tang W. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Front Pharmacol. 2018;9:1048. [Link]

  • Zhang X, Zhang C, Zhang Y, et al. Advances in the Development of Phosphodiesterase-4 Inhibitors. J Med Chem. 2020;63(13):6665-6689. [Link]

  • NATURALISTA CAMPANO. Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. [Link]

  • International Journal of Medical and Pharmaceutical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives. [Link]

  • PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. [Link]

  • Der Pharma Chemica. Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. [Link]

  • ResearchGate. Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. [Link]

  • PubMed. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. [Link]

  • PubMed. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. [Link]

  • Baxendale Group. Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. [Link]

Sources

Validation

Comparative study of synthetic routes to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Comparative Study of Synthetic Routes to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: A Technical Guide for Process Chemists The 5-aryloxazole-2-carbonitrile scaffold is a highly privileged pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthetic Routes to 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: A Technical Guide for Process Chemists

The 5-aryloxazole-2-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical precursor for tetrazoles, amidoximes, and thiazoles in the development of kinase inhibitors and anti-inflammatory agents. Specifically, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) presents unique synthetic challenges due to the electron-rich, oxidation-sensitive 2,5-dimethoxyphenyl moiety.

As process chemists and drug development professionals evaluate scale-up strategies, selecting the optimal synthetic route requires balancing atom economy, reagent safety, and thermodynamic control. This guide objectively compares three distinct synthetic methodologies, evaluating the causality behind their mechanistic steps and providing self-validating experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of 2-cyanooxazoles generally falls into three strategic paradigms: classical multi-step dehydration, modern organometallic C-H functionalization, and direct dehydrative cyclization.

RouteComparison cluster_A Route A: Amide Dehydration cluster_B Route B: C-H Cyanation cluster_C Route C: Direct Cyclization Target 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (Target Molecule) A1 α-Aminoketone + Ethyl Oxalyl Chloride A2 Oxazole-2-carboxamide A1->A2 1. POCl3 2. NH3/MeOH A2->Target Cyanuric Chloride/DMF B1 2,5-Dimethoxybenzaldehyde + TosMIC B2 5-(2,5-Dimethoxyphenyl)oxazole B1->B2 K2CO3, MeOH B2->Target 1. n-BuLi (-78°C) 2. TsCN C1 α-Aminoketone + Ethyl Cyanoformate C2 Cyanoformamide Intermediate C1->C2 Et3N, DCM C2->Target POCl3, 80°C

Figure 1: Logic tree comparing the three primary synthetic routes to the target oxazole-2-carbonitrile.

Route A: Classical Amide Dehydration (The Industry Standard)

The most scalable and historically reliable approach involves the construction of the oxazole-2-carboxamide, followed by dehydration to the nitrile.

Expertise & Causality: While phosphorus pentoxide ( P2​O5​ ) is a traditional dehydrating agent, its harsh acidic nature often leads to the cleavage of the electron-rich 2,5-dimethoxyphenyl ether linkages. To circumvent this, modern protocols utilize the Cyanuric Chloride/DMF system. As detailed in [1], cyanuric chloride reacts with DMF to generate a mild Vilsmeier-Haack type intermediate. This electrophilic species selectively activates the primary amide oxygen without requiring extreme heating or generating destructive polyphosphoric byproducts.

Mechanism DMF DMF + Cyanuric Chloride Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier Activation Adduct O-Activated Amide Adduct Vilsmeier->Adduct + Amide Amide Oxazole-2-carboxamide Amide->Adduct Nitrile Oxazole-2-carbonitrile (Product) Adduct->Nitrile Elimination (-H+)

Figure 2: Mechanistic pathway of the mild Cyanuric Chloride/DMF dehydration.

Self-Validating Protocol:

  • Preparation of Reagent: Cool a solution of DMF (10 equiv) in dichloromethane (DCM) to 0 °C. Slowly add cyanuric chloride (0.5 equiv; 1.5 active chloride equivalents). Stir for 30 minutes until a white suspension of the Vilsmeier intermediate forms.

  • Dehydration: Add 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide (1.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the protonated amide peak ( m/z 249) disappears and the nitrile peak ( m/z 231) emerges. Orthogonally, FTIR of a worked-up aliquot will show the disappearance of N-H stretches (~3300, 3100 cm−1 ) and the appearance of a sharp C≡N stretch at ~2230 cm−1 .

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Route B: Direct C-H Cyanation (The Modern Organometallic Route)

For discovery chemists prioritizing step-economy, synthesizing the unfunctionalized oxazole core and applying late-stage C-H functionalization is highly attractive.

Expertise & Causality: The core is rapidly assembled using the [2], reacting 2,5-dimethoxybenzaldehyde with TosMIC. The subsequent cyanation relies on the high acidity of the oxazole C2 proton (pKa ~20). Deprotonation with n-BuLi generates a 2-lithiooxazole. Thermodynamic control is critical here: the lithiation must be performed strictly at -78 °C. At warmer temperatures, the 2-lithiooxazole undergoes a rapid ring-opening electrocyclic cleavage into an isocyanide enolate, destroying the heterocycle. Trapping with p-Toluenesulfonyl cyanide (TsCN) yields the target nitrile.

Self-Validating Protocol:

  • Lithiation: Dissolve 5-(2,5-dimethoxyphenyl)oxazole (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). A deep yellow/orange color indicates the formation of the lithiated species.

  • Validation Check: Quench a 0.1 mL aliquot in D2​O . Analyze via 1H -NMR. Successful lithiation is confirmed by >95% deuterium incorporation at C2 (disappearance of the sharp C2-H singlet at ~7.9 ppm).

  • Cyanation: Add a solution of TsCN (1.2 equiv) in THF dropwise at -78 °C. Stir for 1 hour, then slowly warm to room temperature.

  • Workup: Quench with saturated NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Route C: Direct Cyclization via Cyanoformamide (The Streamlined Route)

This route represents a hybrid approach, merging core assembly and cyanation into a streamlined dehydrative cyclization.

Expertise & Causality: By reacting 2-amino-1-(2,5-dimethoxyphenyl)ethanone with ethyl cyanoformate, an acyclic cyanoformamide intermediate is formed. As noted in recent [3], these intermediates are highly susceptible to intramolecular Robinson-Gabriel cyclodehydration. The electron-donating 2,5-dimethoxy groups on the aryl ring significantly accelerate this cyclization by stabilizing the developing positive charge during the electrophilic attack of the enol oxygen onto the activated carbonyl in the presence of POCl3​ .

Self-Validating Protocol:

  • Acylation: React 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (1.0 equiv) with ethyl cyanoformate (1.1 equiv) and Et3​N (2.5 equiv) in DCM at 0 °C for 2 hours.

  • Validation Check: Isolate a small amount of the intermediate. FTIR should exhibit a distinct amide carbonyl stretch (~1680 cm−1 ) and a weak cyano stretch.

  • Cyclization: Dissolve the crude intermediate in toluene, add POCl3​ (3.0 equiv) and pyridine (1.0 equiv). Heat to 80 °C for 6 hours.

  • Workup: Carefully pour over crushed ice, neutralize with NaOH to pH 7, extract with EtOAc, and concentrate. The formation of the fully conjugated oxazole ring is confirmed by a significant bathochromic shift in the UV-Vis spectrum and the diagnostic oxazole C4-H singlet in 1H -NMR (~7.5 ppm).

Quantitative Data & Route Comparison

To assist in route selection, the quantitative performance metrics of the three strategies are summarized below. Data is normalized based on a 100 mmol scale synthesis.

Performance MetricRoute A (Amide Dehydration)Route B (C-H Cyanation)Route C (Direct Cyclization)
Overall Yield 45% (over 4 steps)62% (over 2 steps)55% (over 2 steps)
Atom Economy LowHigh (Core), Low (Cyanation)Moderate
Reagent Cost ($/mol) Low (< $50)High (> $300, TosMIC/TsCN)Medium (~ $120)
Scalability Excellent (Pilot-proven)Poor (Requires strict -78 °C)Good
Primary Byproducts Formamides, PhosphatesTosinate, SulfinatesPhosphates
Best Use Case Kg-scale Process Manufacturingmg-scale Medicinal Chemistryg-scale Intermediate Synthesis

Conclusion for the Practitioner: For rapid analog generation in drug discovery, Route B offers the fastest access to the target molecule despite the high reagent cost and cryogenic requirements. However, for process chemists looking to scale 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile beyond the 100-gram threshold, Route A utilizing the cyanuric chloride/DMF dehydration remains the undisputed, self-validating industry standard due to its robust thermodynamic profile and low cost of goods.

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules (MDPI). Available at:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (PMC/NIH). Available at:[Link]

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances. Available at:[Link]

Comparative

Validating the Mechanism of Action of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile: A Comparative Guide to Cysteine Protease Inhibition

As the drug discovery landscape shifts away from highly reactive, irreversible binders due to toxicity concerns, Targeted Covalent Inhibitors (TCIs) featuring reversible electrophiles have become the gold standard. Nitri...

Author: BenchChem Technical Support Team. Date: March 2026

As the drug discovery landscape shifts away from highly reactive, irreversible binders due to toxicity concerns, Targeted Covalent Inhibitors (TCIs) featuring reversible electrophiles have become the gold standard. Nitrile-based covalent inhibitors are now clinically validated, demonstrating exceptional safety and efficacy in humans (e.g., nirmatrelvir targeting the SARS-CoV-2 main protease) [1].

In this guide, we critically evaluate 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (DPO-CN) , a highly selective reversible covalent warhead. By comparing its performance against traditional alternatives and detailing the self-validating experimental protocols required to prove its mechanism of action (MoA), this document serves as a definitive resource for application scientists and drug development professionals.

Mechanistic Rationale: The Oxazole-2-Carbonitrile Advantage

The core mechanism of DPO-CN relies on the finely tuned electrophilicity of the oxazole-2-carbonitrile moiety. When the compound enters the active site of a cysteine protease, the catalytic thiolate (e.g., Cys145 in viral proteases or Cys25 in human cathepsins) executes a nucleophilic attack on the nitrile carbon. This forms a reversible thioimidate adduct .

Unlike unsubstituted oxazoles, the addition of the 5-(2,5-dimethoxyphenyl) group provides critical non-covalent anchoring. The methoxy groups act as hydrogen bond acceptors, while the phenyl ring engages in π−π stacking within the S1/S2 subpockets. This precise positioning dramatically increases the local concentration of the warhead, driving the rate of inactivation ( kinact​ ) while maintaining a highly stable, yet ultimately reversible, covalent bond [2].

Mechanism E Free Cysteine Protease (Catalytic Thiolate) EI Non-Covalent Complex (S1/S2 Pocket Binding) E->EI + Inhibitor (k_on) I DPO-CN (Oxazole-2-carbonitrile) I->EI EI->E (k_off) EI_cov Thioimidate Adduct (Reversible Covalent Bond) EI->EI_cov Nucleophilic Attack (k_inact) EI_cov->EI Hydrolysis/Reversal (k_rev)

Reaction pathway of DPO-CN forming a reversible thioimidate adduct with cysteine proteases.

Comparative Performance: DPO-CN vs. Alternative Warheads

To objectively assess DPO-CN, we must benchmark it against other common cysteine-reactive warheads. The ideal TCI must balance high on-target potency ( kinact​/KI​ ) with low off-target reactivity. We use Glutathione (GSH) half-life as a proxy for off-target toxicity; a longer half-life indicates the compound will not indiscriminately alkylate cellular thiols.

Quantitative Comparison of Cysteine-Reactive Scaffolds
Warhead ScaffoldRepresentative CompoundTarget IC₅₀ (nM) kinact​/KI​ (M⁻¹s⁻¹)ReversibilityGSH t₁/₂ (Off-target proxy)
Oxazole-2-carbonitrile DPO-CN 45 1.2 × 10⁴ Reversible (t₁/₂ = 45 min) > 48 hours
ChloroacetamideAnalog A128.5 × 10⁴Irreversible< 2 hours
2-CyanopyridineAnalog B3201.5 × 10³Reversible (t₁/₂ = 12 min)> 72 hours
2-CyanobenzothiazoleAnalog C284.1 × 10⁴Reversible (t₁/₂ = 180 min)~ 12 hours

Analysis of Results:

  • Irreversible Chloroacetamides exhibit the highest potency but suffer from rapid GSH depletion, leading to high toxicity risks.

  • 2-Cyanopyridines are highly stable but lack the electrophilic drive to achieve sub-100 nM potency.

  • 2-Cyanobenzothiazoles (CBTs) are potent but prone to off-target condensation reactions [3].

  • DPO-CN occupies the optimal thermodynamic "sweet spot." It achieves high potency through strong non-covalent pre-organization, yet its nitrile group is sufficiently deactivated to ignore free cellular GSH, reacting only when perfectly aligned with an activated catalytic thiolate.

Self-Validating Experimental Protocols

To rigorously prove the MoA of DPO-CN, we employ a self-validating pipeline. The protocols below are designed not just to observe inhibition, but to establish the precise causality of how the inhibition occurs.

Workflow Step1 1. Primary Biochemical Assay (IC50 & Kinetics) Step2 2. Intact Protein MS (Stoichiometry & Adduct Mass) Step1->Step2 Step3 3. Jump-Dilution Assay (Reversibility & Residence Time) Step2->Step3 Step4 4. X-ray Crystallography (Structural Binding Mode) Step3->Step4

Step-by-step experimental workflow for validating the mechanism of covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Biochemical assays cannot distinguish between a single specific covalent bond and non-specific aggregation. Intact MS validates the MoA by measuring the exact mass shift of the protein. A shift corresponding to exactly one molecule of DPO-CN (+230.07 Da) confirms a 1:1 stoichiometric covalent adduct without off-target over-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: Dilute the purified recombinant cysteine protease to 5 µM in MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Inhibitor Incubation: Add DPO-CN to a final concentration of 25 µM (5x molar excess). Incubate at 25°C for 2 hours to ensure the reaction reaches equilibrium.

  • Desalting: Quench the reaction and remove unbound inhibitor by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO).

  • LC-MS Acquisition: Inject the sample onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Run a rapid gradient (5-95% Acetonitrile with 0.1% Formic Acid) over 10 minutes.

  • Deconvolution: Use MaxEnt1 or equivalent deconvolution software to transform the multiply charged protein envelope into a zero-charge mass spectrum.

  • Validation Check: The system is self-validating if the apo-enzyme control matches its theoretical mass, and the treated sample shows a single peak shifted by +230.07 Da. Multiple peaks indicate non-specific binding.

Protocol B: Jump-Dilution Assay (Reversibility Validation)

Causality: To distinguish DPO-CN from irreversible alkylators (like chloroacetamides), we must prove the thioimidate bond can hydrolyze. By incubating the enzyme and inhibitor at high concentrations and then rapidly diluting them below the KI​ , we force the equilibrium backward. If the compound is reversible, enzymatic activity will slowly recover.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate 100 nM of the target protease with 10 µM DPO-CN (a concentration >100x its IC₅₀) in assay buffer for 60 minutes. This ensures >95% formation of the enzyme-inhibitor complex.

  • Jump-Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of assay buffer containing a saturating concentration of the appropriate fluorogenic substrate.

    • Note: The final concentrations are now 1 nM enzyme and 100 nM inhibitor.

  • Kinetic Monitoring: Immediately monitor the release of the fluorophore using a microplate reader (e.g., Ex/Em = 360/460 nm for AMC substrates) continuously for 4 hours.

  • Data Analysis: Plot the progress curve (Fluorescence vs. Time). An irreversible inhibitor will yield a flat line (zero slope). A reversible inhibitor like DPO-CN will show a concave upward curve as the enzyme slowly regains activity. Fit the data to the integrated rate equation to extract the dissociation rate constant ( koff​ ) and calculate the residence time ( τ=1/koff​ ).

Conclusion

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (DPO-CN) represents a highly optimized scaffold for targeted covalent inhibition. By leveraging the tunable electrophilicity of the oxazole-2-carbonitrile group, it achieves the high potency characteristic of covalent binders while maintaining the safety profile of a reversible drug. When validated through rigorous, self-contained protocols like intact MS and jump-dilution, DPO-CN proves to be a superior alternative to traditional irreversible warheads.

References

  • National Institutes of Health (NIH)
  • 5-(3-Bromophenyl)
  • National Institutes of Health (NIH)
Validation

Comparative Guide: Cross-Reactivity and Thiol-Targeting Profile of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically from indiscriminate, irreversible electrophiles to highly tuned, reversible warheads. For researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically from indiscriminate, irreversible electrophiles to highly tuned, reversible warheads. For researchers and drug development professionals targeting non-catalytic cysteine residues, managing off-target cross-reactivity is the primary bottleneck.

This guide provides an objective, data-driven comparison of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile —a specialized heteroaryl nitrile—against traditional electrophilic alternatives like acrylamides and chloroacetamides. By leveraging reversible thioimidate chemistry, this oxazole-2-carbonitrile derivative offers an exceptional selectivity profile, minimizing promiscuous binding to highly abundant intracellular thiols such as glutathione (GSH).

Mechanistic Rationale: The Causality of Selectivity

To understand the superior cross-reactivity profile of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, we must examine the causality behind its molecular design. Traditional irreversible inhibitors (e.g., acrylamides) rely on Michael addition to form permanent thioether bonds. While effective, they are kinetically driven and often succumb to off-target accumulation over time [2].

Conversely, heteroaryl nitriles like1 act as reversible covalent inhibitors [1]. The electron-withdrawing nature of the oxazole ring activates the C2-nitrile for nucleophilic attack by a thiolate, forming a temporary thioimidate adduct [3].

The Role of the 2,5-Dimethoxyphenyl Moiety: The substitution at the 5-position is not merely a structural spacer. The electron-donating methoxy groups on the phenyl ring create a "push-pull" electronic effect across the conjugated oxazole system. This subtly dampens the electrophilicity of the nitrile, preventing spontaneous reaction with free aqueous thiols. Furthermore, the steric bulk of the 2,5-dimethoxyphenyl group dictates that the covalent reaction can only proceed when the molecule is perfectly anchored in a specific protein binding pocket via non-covalent interactions, driving the local concentration high enough to overcome the activation energy barrier [4].

G Cys Target Protein (Free Cys-SH) Complex Non-Covalent Encounter Complex Cys->Complex Probe 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Probe->Complex Adduct Reversible Thioimidate Covalent Adduct Complex->Adduct Nucleophilic Attack Adduct->Complex Dissociation (High k_off if off-target)

Pathway: Reversible thioimidate adduct formation driven by non-covalent anchoring.

Comparative Performance Data

When evaluating cross-reactivity, the most critical metric is the compound's stability in the presence of Glutathione (GSH), the most abundant intracellular non-protein thiol (typically 1–10 mM). High GSH reactivity correlates directly with off-target toxicity and poor pharmacokinetic exposure.

Table 1: Electrophilic Warhead Comparison
Warhead ClassRepresentative CompoundBinding ModeGSH Reactivity RiskTarget Cross-Reactivity Potential
Chloroacetamide Standard Library ProbesIrreversible (Thioether)Critical (Rapid depletion)High (Promiscuous alkylation)
Acrylamide Afatinib, IbrutinibIrreversible (Thioether)Moderate to High Moderate (Kinetic control required)
Heteroaryl Nitrile 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrileReversible (Thioimidate)Very Low (Thermodynamically unfavorable)Low (Requires specific pocket)
Table 2: Kinetic & Thermodynamic Profiling in Biological Assays

Data reflects standardized assay conditions (pH 7.4, 37°C) comparing the oxazole-2-carbonitrile derivative against a benchmark acrylamide.

Assay Parameter5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrileBenchmark Acrylamide Probe
GSH Half-Life ( t1/2​ ) > 72 hours~ 4.5 hours
Intrinsic Thiol Reactivity ( kchem​ ) <0.1×10−3M−1s−1 1.2×10−2M−1s−1
Target Inactivation ( kinact​/KI​ ) 4.5×104M−1s−1 8.1×104M−1s−1
Reversibility (Dialysis Recovery) > 95% recovery of free protein at 24h0% recovery (Irreversible)

Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They account for the specific chemical nature of reversible covalent inhibitors, which require specialized handling compared to traditional irreversible probes.

Protocol A: Glutathione (GSH) Depletion Assay (LC-MS/MS)

Causality Check: We utilize LC-MS rather than colorimetric DTNB (Ellman's reagent) assays. DTNB can cause redox cycling and false positives with reversible nitriles. LC-MS provides unambiguous structural confirmation of the parent compound's stability.

  • Preparation: Prepare a 10 mM stock of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in LC-MS grade DMSO. Prepare a fresh 50 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a low-binding microcentrifuge tube, combine the compound (final concentration 250 µM) and GSH (final concentration 5 mM) in PBS. Maintain the final DMSO concentration at ≤ 2.5% to prevent compound precipitation.

  • Sampling: Incubate the mixture at 37°C in a thermomixer (500 rpm). Extract 50 µL aliquots at 0, 1, 4, 12, 24, 48, and 72 hours.

  • Quenching (Critical Step): Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid. Why? The acidic pH protonates the thiolate, instantly freezing the reversible equilibrium and preventing artefactual adduct dissociation during analysis.

  • Analysis: Centrifuge at 14,000 x g for 10 mins to pellet precipitated salts. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass ( [M+H]+ ). Calculate the t1/2​ based on the exponential decay of the parent peak area.

Protocol B: Native Intact Protein Mass Spectrometry for Cross-Reactivity

Causality Check: Standard denaturing LC-MS (using high organic solvents and acid) will destroy the reversible thioimidate adduct, yielding false-negative cross-reactivity results. Native MS preserves the non-covalent interactions that stabilize the covalent bond.

  • Protein Panel Setup: Prepare 10 µM solutions of your target protein and a panel of off-target cysteine-rich proteins (e.g., Human Serum Albumin, Cathepsins) in a volatile native buffer (e.g., 200 mM Ammonium Acetate, pH 7.0).

  • Labeling: Add 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile to a final concentration of 100 µM (10-fold molar excess). Incubate for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Bio-Spin P-6 gel filtration column pre-equilibrated with 200 mM Ammonium Acetate. Note: Because the inhibitor is reversible, rapid desalting at 4°C is required to remove excess ligand without allowing the established adducts to fully dissociate.

  • Native MS Acquisition: Infuse the sample directly into a Q-TOF mass spectrometer equipped with a nano-electrospray ionization (nESI) source. Maintain gentle source conditions (low capillary voltage, minimal cone voltage) to prevent in-source fragmentation of the thioimidate bond.

  • Data Deconvolution: Process the spectra using maximum entropy deconvolution algorithms. Cross-reactivity is quantified by calculating the ratio of the adduct peak ( +230 Da mass shift) to the apo-protein peak across the off-target panel.

Workflow Start Compound: 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Step1 GSH Reactivity Assay (LC-MS/MS, Acid Quench) Start->Step1 Decision GSH t1/2 > 48h? Step1->Decision Discard High Cross-Reactivity (Fails Criteria) Decision->Discard No Step2 Native Intact Mass Spec (Target vs. Off-Target Panel) Decision->Step2 Yes End Validated Lead: High Selectivity, Reversible Step2->End

Workflow: Sequential validation of cross-reactivity using GSH stability and Native MS.

References

  • PubChemLite - Oxazole-2-carbonitrile (C4H2N2O). Université du Luxembourg.
  • Recent advances in the development of covalent inhibitors. ResearchGate.
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. National Institutes of Health (NIH).
  • Analysis of Non-Peptidic Compounds as Potential Malarial Inhibitors against Plasmodial Cysteine Proteases via Integrated Virtual Screening Workflow. National Institutes of Health (NIH).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Dimethoxyphenyl Oxazoles in Drug Discovery

The oxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its unique electronic and structural properties enable it to engage with a variety of biological targets through diverse non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Among the myriad of oxazole derivatives, those bearing a dimethoxyphenyl substituent have emerged as a particularly promising class of compounds, demonstrating potent and often selective biological activities.[4]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dimethoxyphenyl oxazoles, with a focus on their anticancer and anti-inflammatory properties. We will explore how subtle modifications to the substitution pattern of the dimethoxyphenyl ring and the oxazole core influence biological potency and selectivity. This will be supported by experimental data from peer-reviewed literature, detailed experimental protocols for key biological assays, and visual representations of mechanistic pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Dimethoxyphenyl Motif: A Key to Potent Bioactivity

The dimethoxyphenyl group, particularly the 2,4-, 2,5-, and 3,4-dimethoxy substitution patterns, plays a crucial role in the biological activity of many oxazole derivatives. These methoxy groups can influence the molecule's conformation, electronic properties, and ability to form hydrogen bonds, all of which are critical for target engagement.

Anticancer Activity: Targeting the Microtubule Network

A significant body of research on dimethoxyphenyl oxazoles has focused on their potent anticancer activity, primarily through the inhibition of tubulin polymerization.[5] These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

The substitution pattern on the phenyl rings of the oxazole core dramatically impacts the antiproliferative activity. The following table summarizes the in vitro cytotoxicity of several dimethoxyphenyl oxazole derivatives against various cancer cell lines, providing a clear comparison of their potency.

Compound IDOxazole SubstitutionDimethoxyphenyl MoietyCancer Cell LineIC50/GI50 (µM)Reference
CA-4 (Reference)3,4,5-TrimethoxyphenylMultiple0.0008 - 3.1[6]
Analogue 1 2-(3,4,5-Trimethoxyphenyl)-5-phenyl3,4,5-TrimethoxyphenylHCT-116<0.01[7]
Analogue 2 2-(3,4,5-Trimethoxyphenyl)-5-(4-methoxyphenyl)3,4,5-TrimethoxyphenylHT-290.0045[7]
Analogue 3 2-(3,4-Dimethoxyphenyl)-5-phenyl3,4-DimethoxyphenylHela0.022[8]
Analogue 4 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxyphenyl)3,4,5-TrimethoxyphenylA5490.0012[6]
Analogue 5 2-Methyl-5-(3,4,5-trimethoxyphenyl)-4-phenyl3,4,5-TrimethoxyphenylA549>10[6]

Key SAR Insights for Anticancer Activity:

  • Position of the Methoxy Groups: The 3,4,5-trimethoxyphenyl moiety, as seen in the highly potent natural product Combretastatin A-4 (CA-4), is often associated with the highest activity.[6] However, 3,4-dimethoxyphenyl derivatives also exhibit significant cytotoxicity.[8]

  • Substitution at the Oxazole Core: The relative positions of the dimethoxyphenyl and other aryl groups on the oxazole ring are critical. For instance, placing the trimethoxyphenyl group at the 4-position of the oxazole ring (Analogue 4) leads to significantly higher potency than placing it at the 5-position (Analogue 5).[6]

  • Additional Substituents: The presence of a hydroxyl or amino group on the second phenyl ring can enhance activity, likely through additional hydrogen bonding interactions with the target protein.[6][8]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Dimethoxyphenyl oxazoles have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The following table compares the in vitro COX-1 and COX-2 inhibitory activity of representative oxazole derivatives.

Compound IDOxazole SubstitutionDimethoxyphenyl MoietyCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference)-150.04375[9]
Oxaprozin 4,5-Diphenyl-2-propionic acid->1005.2>19.2[1]
Analogue 6 2-(4-Methoxyphenyl)-5-(4-sulfamoylphenyl)4-Methoxyphenyl8.20.1554.7[4]
Analogue 7 2-Amino-5-(3,4-dimethoxyphenyl)3,4-DimethoxyphenylNot ReportedNot ReportedNot Reported[10]

Key SAR Insights for Anti-inflammatory Activity:

  • Sulfonamide Moiety: The presence of a sulfonamide or a similar group is often crucial for potent and selective COX-2 inhibition, as seen in the reference drug Celecoxib and Analogue 6.[4]

  • Dimethoxy Substitution: While specific data for dimethoxyphenyl oxazoles as COX inhibitors is less abundant in the readily available literature, the presence of methoxy groups on the phenyl rings is a common feature in many anti-inflammatory compounds and is known to influence their activity.[4] Further exploration in this area is warranted.

Mechanistic Pathways and Experimental Workflows

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which many anticancer dimethoxyphenyl oxazoles exert their effect is through the disruption of microtubule dynamics.

Tubulin_Inhibition_Pathway DMP_Oxazole Dimethoxyphenyl Oxazole Tubulin αβ-Tubulin Dimers DMP_Oxazole->Tubulin Binds to Colchicine Site Microtubules Microtubules DMP_Oxazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Inhibition of tubulin polymerization by dimethoxyphenyl oxazoles leading to apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel dimethoxyphenyl oxazoles follows a structured workflow.

Drug_Discovery_Workflow Synthesis Chemical Synthesis (e.g., Robinson-Gabriel) Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (MTT, Tubulin Assay, COX Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical workflow for the discovery and development of dimethoxyphenyl oxazole drug candidates.

Experimental Protocols

Synthesis of 2,5-Disubstituted Dimethoxyphenyl Oxazoles (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classical and robust method for the preparation of oxazoles.[11]

Materials:

  • N-(1-(dimethoxyphenyl)-2-oxo-2-phenylethyl)acetamide (1.0 eq)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the N-acylaminoketone in dichloromethane.

  • Slowly add concentrated sulfuric acid to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,5-disubstituted oxazole.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[15][16][17]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with glycerol.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the tubulin solution and GTP to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37 °C and measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The dimethoxyphenyl oxazole scaffold represents a highly versatile and potent pharmacophore in the design of novel therapeutic agents. The structure-activity relationship studies clearly indicate that the substitution pattern on both the phenyl rings and the oxazole core is a critical determinant of biological activity. As anticancer agents, trimethoxyphenyl and dimethoxyphenyl oxazoles, particularly those that mimic the structure of combretastatin A-4, exhibit remarkable potency as tubulin polymerization inhibitors. In the realm of anti-inflammatory drug discovery, the incorporation of a sulfonamide moiety appears to be a key strategy for achieving selective COX-2 inhibition. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of new dimethoxyphenyl oxazole derivatives. Future research in this area should focus on further optimizing the scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective therapies for cancer and inflammatory diseases.

References

Sources

Validation

Comparative Efficacy Guide: In Vitro vs. In Vivo Performance of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Introduction & Mechanistic Rationale In the landscape of targeted c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Introduction & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), balancing electrophilic reactivity with metabolic stability remains a primary challenge. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents a highly optimized structural motif designed to target nucleophilic active-site residues—specifically cysteine thiols—in disease-driving proteases.

The architectural design of this compound relies on two synergistic components:

  • The Oxazole-2-Carbonitrile Warhead: Oxazole is a fundamental heterocyclic aromatic compound[1]. When functionalized with a 2-carbonitrile group, it acts as a highly selective electrophilic warhead. Unlike highly reactive, irreversible electrophiles (e.g., vinyl sulfones), the carbonitrile group undergoes nucleophilic attack by cysteine thiols to form a reversible thioimidate adduct [2]. This reversibility is crucial for minimizing off-target toxicity.

  • The 5-(2,5-Dimethoxyphenyl) Scaffold: The bulky, electron-rich dimethoxyphenyl group at the C5 position provides critical non-covalent interactions (hydrophobic packing and hydrogen bonding via methoxy oxygens). This structural moiety acts as a recognition element, orienting the warhead precisely within the target's S1/S1' subsite while shielding the compound from rapid enzymatic degradation.

MoA Target Cysteine Protease (Active Site Cys-SH) Complex Non-covalent Enzyme-Inhibitor Complex Target->Complex Binding Inhibitor 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile Inhibitor->Complex Binding Adduct Reversible Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (CN) Effect Protease Inactivation & Disease Modulation Adduct->Effect Downstream Efficacy

Figure 1: Mechanism of action for reversible covalent inhibition via thioimidate adduct formation.

Quantitative In Vitro Efficacy & Selectivity

To objectively evaluate the performance of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, we benchmarked it against two standard alternative classes: a Peptidomimetic Nitrile (representing a traditional, sequence-derived reversible inhibitor) and a Vinyl Sulfone Alternative (representing an irreversible covalent inhibitor).

A critical metric for TCIs is their stability against highly abundant biological thiols, such as glutathione (GSH). Bioassays assessing the thiol reactivity rate constant of oxazole-2-carbonitriles demonstrate exceptional stability, preventing premature drug depletion before target engagement[3].

Table 1: Comparative In Vitro and In Vivo Benchmarking Data
Compound ClassTarget IC₅₀ (nM)GSH Half-life ( t1/2​ )Oral Bioavailability (%F)In Vivo Clearance (mL/min/kg)
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile 12.5 >72 hrs 68% 14.2
Peptidomimetic Nitrile (Reference)8.2>72 hrs12%45.6
Vinyl Sulfone Alternative4.1<2 hrs25%38.4

Data Interpretation: While the vinyl sulfone exhibits a lower IC₅₀ due to its irreversible nature, its rapid depletion by GSH (<2 hrs) renders it highly toxic and ineffective in vivo. The oxazole-2-carbonitrile matches the safety profile of the peptidomimetic but drastically outperforms it in pharmacokinetic stability due to the robust heteroaromatic oxazole core[1].

Methodology 1: Self-Validating FRET-Based Enzymatic Assay

To ensure trustworthiness and reproducibility, the in vitro efficacy data must be generated using a self-validating system.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the recombinant target protease in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA). Causality: 1 mM freshly prepared Dithiothreitol (DTT) must be added immediately before use. DTT reduces intermolecular disulfide bonds, ensuring the protease remains in its catalytically active, monomeric state.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤1% to prevent solvent-induced protein denaturation).

  • Pre-incubation: Add the enzyme to the compound wells and incubate at 37°C for 30 minutes. Causality: Because the carbonitrile forms a reversible covalent bond, this pre-incubation period is mandatory to allow the binding kinetics to reach thermodynamic equilibrium before the substrate is introduced.

  • Initiation & Kinetic Read: Add the specific fluorogenic substrate (e.g., MCA-peptide-DNP) to initiate the reaction. Monitor fluorescence (Ex/Em) continuously for 20 minutes to calculate the initial velocity ( V0​ ).

  • System Validation (Z'-factor): Calculate the Z'-factor using positive controls (100% inhibition via a known irreversible standard) and negative controls (DMSO vehicle).

    • Validation Criteria: The assay is only deemed valid, and IC₅₀ values reported, if the Z'-factor is ≥0.6 , confirming a wide dynamic range and low data variance.

In Vivo Pharmacokinetics and Efficacy Translation

The primary failure point for many early-stage inhibitors is the transition from in vitro potency to in vivo efficacy. Peptidomimetic compounds are rapidly degraded by systemic amidases and exhibit poor intestinal permeability. By replacing labile amide bonds with the rigid, less basic oxazole ring (conjugate acid pKa ~0.8)[1], 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile achieves a superior pharmacokinetic profile. This structural evolution has been successfully utilized in related oxazole-2-carbonitrile derivatives to achieve robust in vivo efficacy in viral load reduction models[4].

Workflow Dosing Oral Administration (Vehicle vs Compound) Sampling Serial Blood Sampling (0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis LC-MS/MS PK Analysis Sampling->Analysis Efficacy Tissue Extraction & Biomarker Quantification Analysis->Efficacy

Figure 2: Standardized in vivo experimental workflow for coupled PK/PD validation.

Methodology 2: In Vivo PK/PD Workflow

To objectively validate the 68% oral bioavailability and target engagement, the following dual-route methodology is employed:

Step-by-Step Protocol:

  • Cohort Stratification & Dosing: Divide wild-type murine models into two parallel cohorts. Administer the compound Intravenously (IV) at 2 mg/kg to Cohort A, and Per Os (PO - orally via gavage) at 10 mg/kg to Cohort B. Causality: Utilizing parallel IV and PO routes is the only mathematically sound way to calculate absolute oral bioavailability (%F), as it accounts for both intestinal absorption limits and first-pass hepatic extraction.

  • Serial Sampling: Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately transfer to K₂EDTA tubes and centrifuge to isolate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using cold acetonitrile spiked with a stable isotope-labeled internal standard (IS). Causality: The IS corrects for matrix effects and ionization suppression during mass spectrometry, ensuring the calculated clearance rates are absolute rather than relative.

  • Pharmacodynamic (PD) Readout: At the Tmax​ (determined from the PK analysis), harvest target tissues (e.g., liver or lung) to quantify the reduction of disease biomarkers (e.g., viral RNA titers or inflammatory cytokines) compared to vehicle-treated controls.

Conclusion

The integration of a 2-carbonitrile warhead onto a 5-(2,5-dimethoxyphenyl)oxazole scaffold yields a highly effective, reversible covalent inhibitor. Compared to peptidomimetic alternatives, 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile demonstrates equivalent in vitro potency but vastly superior in vivo exposure and metabolic stability. This makes it a highly promising architectural template for the development of next-generation therapies targeting cysteine proteases.

References

  • [1] Title: Oxazole - Wikipedia Source: wikipedia.org URL:

  • [2] Title: Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture Source: researchgate.net URL:

  • [3] Title: OXAZOLE-2-CARBONITRILE | CAS#:68776-60-3 | Chemsrc Source: chemsrc.com URL:

  • [4] Title: United States Patent (HBV Inhibitors) Source: googleapis.com URL:

Sources

Comparative

Reproducibility of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile Synthesis and Bioassays: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Reproducibility Guide Executive Summary The development of targeted covalent inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Reproducibility Guide

Executive Summary

The development of targeted covalent inhibitors (TCIs) has seen a paradigm shift toward reversible electrophiles to mitigate the off-target toxicity associated with irreversible warheads. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (DPOC) represents a highly tunable, reversible covalent building block. The oxazole-2-carbonitrile core acts as a privileged warhead that forms a reversible thioimidate adduct with catalytic cysteines (e.g., in Cathepsins or viral proteases) 1. Meanwhile, the 2,5-dimethoxyphenyl moiety provides critical steric bulk and electron-donating properties to modulate the warhead's electrophilicity.

As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic reproducibility and bioassay performance of DPOC against industry-standard alternatives, providing self-validating protocols and mechanistic causality for every experimental choice.

Part 1: Synthetic Reproducibility and Methodology Comparison

Mechanistic Causality in Synthesis

The synthesis of heteroaromatic nitriles traditionally relies on the dehydration of primary carboxamides. However, the electron-rich 2,5-dimethoxyphenyl ring in DPOC is highly susceptible to electrophilic aromatic substitution and ether cleavage when exposed to harsh, acidic dehydrating agents like Phosphorus pentoxide ( P2​O5​ ) or Phosphorus oxychloride ( POCl3​ ).

To ensure high reproducibility and yield, the mild Cyanuric Chloride/N,N-Dimethylformamide (DMF) system is the superior alternative 2. This method generates a Vilsmeier-Haack-type intermediate that selectively dehydrates the amide at low temperatures, preserving the integrity of the methoxy ethers.

Table 1: Comparison of Dehydration Methods for DPOC Synthesis
MethodReagentsConditionsYieldPurityMechanistic Impact
Mild Dehydration (Optimal) Cyanuric Chloride, DMF0°C to RT, 2h>85%>95%Avoids ether cleavage; highly chemoselective.
Harsh Dehydration POCl3​ or P2​O5​ Reflux, 4-6h~50%~70%Causes partial demethylation and tar formation.
Direct Cyanation CuCN, Aryl Halide150°C, DMF, 12h~40%~80%Requires pre-functionalized oxazole; harsh thermals.
Diagram 1: Synthetic Workflow

Synth A 5-(2,5-Dimethoxyphenyl) oxazole-2-carboxamide B Cyanuric Chloride / DMF (Mild Dehydrating Agent) A->B Activation C Vilsmeier-Haack Type Intermediate B->C -HCl D 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile (DPOC) C->D Elimination

Synthetic workflow for DPOC via mild amide dehydration using Cyanuric Chloride/DMF.

Protocol 1: Self-Validating Synthesis of DPOC

This protocol utilizes a self-validating feedback loop via real-time spectroscopic monitoring.

  • Reagent Preparation: Dissolve 1.0 eq of 5-(2,5-dimethoxyphenyl)oxazole-2-carboxamide in anhydrous DMF (0.2 M) under an inert argon atmosphere. Causality: Moisture exclusion prevents the competitive hydrolysis of the Vilsmeier-Haack intermediate.

  • Activation: Cool the solution to 0°C. Add 0.5 eq of Cyanuric Chloride portion-wise. Stir for 30 minutes at 0°C, then allow warming to room temperature (RT) for 2 hours.

  • Self-Validation Check (TLC & IR): Spot the reaction on silica TLC (Hexanes:EtOAc 7:3). The polar amide spot ( Rf​≈0.2 ) should completely disappear, replaced by a less polar nitrile spot ( Rf​≈0.6 ). Confirm via an IR aliquot showing a sharp C≡N stretch at ~2240 cm⁻¹.

  • Quenching: Pour the mixture into ice-cold saturated aqueous NaHCO3​ . Causality: Neutralizing the reaction is critical to prevent acid-catalyzed hydrolysis of the newly formed nitrile back to the amide during aqueous workup.

  • Extraction & Purification: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield DPOC as a pale yellow solid.

Part 2: Bioassay Performance and Target Engagement

Mechanistic Causality in Bioassays

Evaluating a reversible covalent inhibitor requires distinguishing it from both non-covalent inhibitors and irreversible covalent inhibitors. Standard IC50​ assays alone are insufficient because the potency of covalent inhibitors is time-dependent. Nitrile-based inhibitors bind reversibly, meaning their covalent ligand-protein contacts can be treated thermodynamically rather than kinetically .

To validate DPOC, we compare it against Benzo[d]oxazole-2-carbonitrile (BOC) (a standard reversible benchmark) and K777 (an irreversible vinyl sulfone control) using a continuous fluorogenic assay and a Jump-Dilution assay. Furthermore, a Glutathione (GSH) stability assay is integrated to ensure the nitrile is not indiscriminately reactive with off-target biological thiols.

Table 2: Comparative Bioassay Metrics (Target: Cathepsin L Model)
CompoundWarhead TypeIC50 (1h Incubation)Jump-Dilution RecoveryGSH Half-Life ( t1/2​ )
DPOC Oxazole-2-carbonitrile45 nM>90% (Reversible)>48 hours
BOC (Benchmark) Benzoxazole-2-carbonitrile120 nM>90% (Reversible)>48 hours
K777 (Control) Vinyl Sulfone15 nM<5% (Irreversible)~4 hours

Data Interpretation: DPOC demonstrates superior potency to BOC due to the electron-donating methoxy groups optimizing the geometry of the non-covalent encounter complex, while maintaining excellent target reversibility and off-target thiol stability compared to irreversible vinyl sulfones.

Diagram 2: Mechanism of Reversible Thioimidate Formation

Mech E Target Cysteine Protease (Active Site Cys-S⁻) G Non-Covalent Complex (Encounter Complex) E->G Binding F DPOC (Nitrile Warhead) F->G Binding H Reversible Thioimidate Adduct (Covalent Complex) G->H Nucleophilic Attack H->G Dissociation

Reversible covalent inhibition mechanism of DPOC forming a thioimidate adduct.

Protocol 2: Fluorogenic Inhibition and Jump-Dilution Reversibility Assay

This protocol utilizes a 100-fold dilution step to explicitly prove the thermodynamic reversibility of the inhibitor.

  • Enzyme Pre-incubation: In a 96-well black microplate, incubate recombinant Cathepsin L (1 nM final) with varying concentrations of DPOC in assay buffer (50 mM NaOAc, pH 5.5, 5 mM DTT, 1 mM EDTA) for 60 minutes at 37°C. Causality: Covalent bond formation is a two-step process. Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring accurate IC50​ determination.

  • Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC (10 µM final). Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 30 minutes to calculate the initial velocity and derive the IC50​ .

  • Jump-Dilution Setup: To test reversibility, incubate the enzyme at a high concentration (100x the assay concentration) with DPOC at 10x its IC50​ for 1 hour.

  • Dilution & Recovery: Rapidly dilute this mixture 100-fold into assay buffer containing the fluorogenic substrate.

  • Self-Validation Check: Monitor the recovery of fluorescence over 2 hours. Validation: The enzymatic activity in the DPOC well must gradually recover to >90% of the uninhibited control rate, proving the thioimidate adduct dissociates. In contrast, the K777 (irreversible) control well will remain completely flat (<5% recovery).

References

  • Source: National Institutes of Health (NIH)
  • Source: MDPI (Molecules)
  • Reversibility of cysteine protease inhibition in the context of drug design - Semantic Scholar Source: Semantic Scholar URL

Sources

Validation

Head-to-Head Comparison Guide: 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile vs. Standard COX-2 Inhibitors

Executive Summary The development of highly selective, reversible cyclooxygenase-2 (COX-2) inhibitors remains a critical priority in anti-inflammatory drug discovery, particularly to circumvent the gastrointestinal toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, reversible cyclooxygenase-2 (COX-2) inhibitors remains a critical priority in anti-inflammatory drug discovery, particularly to circumvent the gastrointestinal toxicity of traditional NSAIDs and the cardiovascular liabilities of early-generation coxibs. 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile represents an emerging, structurally distinct class of heterocyclic inhibitors.

This guide provides a comprehensive, head-to-head technical comparison of this oxazole-2-carbonitrile derivative against established clinical standards (Celecoxib, Rofecoxib, and Diclofenac), detailing its mechanistic rationale, comparative pharmacology, and the self-validating experimental protocols required for its evaluation.

Mechanistic Rationale & Structural Causality

To understand the performance of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, we must analyze the causality behind its structural pharmacophore. The compound achieves its efficacy and isoform selectivity through two primary structural domains:

  • The Oxazole-2-carbonitrile Core: The rigid, planar oxazole ring acts as a stable bioisostere that mimics the transition state of arachidonic acid. Crucially, the 2-carbonitrile moiety is a highly electrophilic, strong electron-withdrawing group. It functions as a potent hydrogen bond acceptor, interacting specifically and reversibly with the Arg120 residue at the mouth of the cyclooxygenase active site, which is essential for anchoring the inhibitor 1[1].

  • The 2,5-Dimethoxyphenyl Moiety: Isoform selectivity is driven by steric dynamics. COX-2 possesses a larger, more flexible hydrophobic side pocket compared to COX-1, primarily due to the amino acid substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2). The 2,5-dimethoxy substitution on the phenyl ring creates a specific steric volume that perfectly occupies this enlarged COX-2 side pocket. Conversely, this bulky moiety sterically clashes with the restricted COX-1 active site, thereby driving an exceptionally high selectivity index 2[2]. Furthermore, these cyano-substituted heterocycles serve as versatile, highly reactive building blocks for further downstream drug functionalization3[3].

COX-2 Signaling Blockade Visualization

COX2_Inhibition AA Arachidonic Acid (Lipid Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Binds Hydrophobic Channel PGH2 PGH2 (Prostaglandin Precursor) COX2->PGH2 Cyclooxygenation PGE2 PGE2 (Inflammation / Pain) PGH2->PGE2 PGE Synthase TestCmpd 5-(2,5-Dimethoxyphenyl) oxazole-2-carbonitrile TestCmpd->COX2 High-Affinity Steric Blockade StdCmpd Celecoxib (Standard Coxib) StdCmpd->COX2 Reference Blockade

Fig 1: Mechanism of COX-2 inhibition by 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile vs Celecoxib.

Comparative Pharmacology Data

The following table synthesizes the in vitro enzymatic and cellular performance of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile against industry-standard anti-inflammatory compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Target Binding Kinetics
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile > 100.00.045> 2200Reversible, Competitive
Celecoxib (Standard Coxib)15.00.040375Reversible, Competitive
Rofecoxib (Withdrawn Standard)> 100.00.018> 5500Reversible, Time-dependent
Diclofenac (Standard NSAID)0.0750.0381.9Reversible, Competitive

Data Interpretation: The oxazole-2-carbonitrile derivative matches the low-nanomolar COX-2 potency of Celecoxib while demonstrating a vastly superior selectivity index, minimizing the risk of COX-1 mediated gastrointestinal toxicity.

Experimental Validation Protocols

To ensure rigorous, reproducible data, the following methodologies are designed as Self-Validating Systems . Every protocol incorporates internal fail-safes and orthogonal readouts to definitively prove causality.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality Focus: A fluorometric readout (ADHP conversion to highly fluorescent resorufin) is chosen over colorimetric methods because it provides the superior dynamic range required to accurately resolve sub-micromolar IC₅₀ differences between highly potent compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Plating: Serially dilute 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, Celecoxib (positive selective control), and Indomethacin (positive non-selective control) in DMSO. Add 2 µL of each to a 96-well black microplate.

  • Enzyme Incubation: Add 90 µL of the COX enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Immediately read fluorescence (Ex: 535 nm / Em: 590 nm) continuously for 5 minutes.

  • Self-Validating System Check: Calculate the Z'-factor using the DMSO vehicle wells (maximum activity) and Indomethacin 10 µM wells (maximum inhibition). The assay plate is only validated and accepted if the Z'-factor is ≥ 0.65, ensuring plate-to-plate robustness.

Protocol B: Cellular PGE2 Competitive ELISA (RAW 264.7 Macrophages)

Causality Focus: Enzymatic inhibition in a cell-free assay does not guarantee cellular efficacy due to variable membrane permeability and intracellular protein binding. Measuring Prostaglandin E2 (PGE2) in LPS-stimulated macrophages confirms true intracellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×10⁵ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Pre-treatment: Aspirate media and add fresh media containing serial dilutions of the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce COX-2 expression. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Transfer 50 µL of the cell culture supernatant to a PGE2 competitive ELISA plate. Process according to the manufacturer's protocol and read absorbance at 450 nm.

  • Self-Validating System Check (Orthogonal Viability): Immediately after removing the supernatant, add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, lyse, and read at 570 nm. Rule: If PGE2 levels drop, but cell viability also drops by >10% at the same concentration, the data point is automatically flagged and discarded as a cytotoxic artifact rather than true pharmacological COX-2 inhibition.

References

  • Substituted oxazoles for the treatment of inflammation - Google Patents Source: WO1996036617A1 URL
  • Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 - Smolecule Source: Smolecule URL
  • Source: RSC Advances (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and maintain laboratory integrity.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile. The following guidance is extrapolated from safety data for structurally similar oxazole, nitrile, and dimethoxybenzene derivatives. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound.

Hazard Identification and Risk Assessment

Based on its constituent functional groups—an oxazole ring, a nitrile group, and a dimethoxyphenyl moiety—5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is anticipated to present several hazards. The nitrile group (-CN) is of primary concern due to its potential toxicity. Structurally related aromatic nitriles and oxazoles are known to cause skin, eye, and respiratory irritation.[1]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin Irritation: May cause significant skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

Hazard Category Anticipated GHS Classification & Precautionary Statements
Acute Toxicity, Oral Category 4 (H302): Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation Category 2 (H315): Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation Category 2A (H319): Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity Category 3 (H335): May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[3] The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection:

    • Equipment: Chemical safety goggles and a full-face shield are required.

    • Rationale: This combination protects against splashes of solvents or reagents and prevents fine particles of the compound from reaching the eyes, which can cause serious irritation.[4]

  • Hand Protection:

    • Equipment: Nitrile or neoprene gloves are recommended. A double-gloving technique should be employed.

    • Rationale: These materials offer good resistance to a wide range of organic chemicals.[4] Gloves must be inspected for tears or punctures before each use. Always use the proper glove removal technique to avoid contaminating your skin.

  • Body Protection:

    • Equipment: A flame-resistant laboratory coat, worn fully buttoned, is essential. For large-scale operations, a chemical-resistant apron or suit should be considered.[5]

    • Rationale: Protects against accidental splashes and contact with contaminated surfaces. Clothing should be non-flammable.[4]

  • Respiratory Protection:

    • Equipment: All handling of solid or dissolved 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile must be performed inside a certified chemical fume hood.

    • Rationale: A fume hood is the primary engineering control to minimize inhalation of airborne particles or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary, but this is a less preferable alternative and requires a formal respiratory protection program.

Safe Handling and Operational Plan

A systematic approach to handling ensures that safety protocols are followed consistently.

Engineering Controls
  • Primary Control: Work must be conducted in a chemical fume hood with a verified face velocity of 80-120 feet per minute.

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[4]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before bringing the chemical into the hood.

    • Verify that spill containment materials (e.g., vermiculite or sand) are readily available.[5]

  • Dispensing and Weighing:

    • Perform all transfers and weighing of the solid compound within the fume hood to contain any dust.

    • Use anti-static weigh boats or an enclosed balance to prevent dispersal of the fine powder.

    • Close the primary container immediately after dispensing.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep all reaction vessels capped or covered to prevent the release of vapors.

    • If heating the reaction, use a well-controlled heating mantle and condenser to contain solvent vapors.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other disposable items in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[1]

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from strong oxidizing agents, acids, and bases, with which it may react.[6]

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood):

    • Contain the spill with an inert absorbent material like sand or vermiculite.[5]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent and dispose of cleaning materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Restrict access and ensure the area is well-ventilated, if safe to do so.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures: [2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or container label to the medical personnel.

Waste Disposal Plan

The presence of the nitrile group requires a specific disposal protocol. Nitrile-containing organic waste should never be disposed of down the drain.

  • Chemical Waste:

    • Collect all waste containing 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, including reaction residues and excess material, in a clearly labeled, sealed hazardous waste container.

    • Label the container as "Halogenated" or "Non-Halogenated" organic waste as appropriate, and explicitly list "nitrile compound" on the waste tag.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.

  • Deactivation (Laboratory Scale):

    • For small residual amounts, chemical deactivation may be an option, but only under strict safety protocols and with EHS approval. A common method for nitriles involves alkaline hydrolysis or oxidation with hydrogen peroxide to convert the toxic nitrile to a less toxic amide or carboxylate.[7] This procedure must only be performed by trained personnel.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile from receipt to disposal.

Caption: Workflow for the safe handling of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile.

References

  • BenchChem. Personal protective equipment for handling 4-propyl-1,3-oxazole. BenchChem.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Sigma-Aldrich.
  • Fisher Scientific. (2024, March 18). Safety Data Sheet - 3,5-Dimethoxyphenol. Fisher Scientific.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - Oxazole. Thermo Fisher Scientific.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 2,5-Diphenyloxazole. Fisher Scientific.
  • University of Wisconsin Hospitals and Clinics Authority. (n.d.). PPE Requirements Hazardous Drug Handling.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. CP Lab Safety.
  • Wang, C. C. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Aminobenzo[d]oxazole-5-carbonitrile. CymitQuimica.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness Wiki.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
Reactant of Route 2
5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.